molecular formula C14H27N3O4 B1599488 H-Leu-leu-gly-OH CAS No. 4464-36-2

H-Leu-leu-gly-OH

Cat. No.: B1599488
CAS No.: 4464-36-2
M. Wt: 301.38 g/mol
InChI Key: YOKVEHGYYQEQOP-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Leu-Leu-Gly is a tripeptide composed of two L-leucine units and glycine joined in sequence by peptide linkages. It has a role as a metabolite. It derives from a L-leucine and a glycine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O4/c1-8(2)5-10(15)13(20)17-11(6-9(3)4)14(21)16-7-12(18)19/h8-11H,5-7,15H2,1-4H3,(H,16,21)(H,17,20)(H,18,19)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKVEHGYYQEQOP-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427073
Record name L-Leu-L-Leu-Gly
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4464-36-2
Record name L-Leu-L-Leu-Gly
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of Leucyl-Leucyl-Glycine (H-Leu-Leu-Gly-OH)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: Leucyl-leucyl-glycine (Leu-Leu-Gly / LLG) Molecular Weight: ~301.38 g/mol Significance: LLG is a hydrophobic tripeptide with emerging significance in modulating the mTOR signaling pathway in intestinal epithelial cells and serving as a proteolytically stable linker in antibody-drug conjugates (ADCs).

Technical Challenge: While a short sequence, the synthesis of LLG presents a specific "trojan horse" challenge: Diketopiperazine (DKP) formation . The presence of C-terminal Glycine combined with the steric bulk of the adjacent Leucine creates a high propensity for the dipeptide intermediate (H-Leu-Gly-OR) to cyclize and cleave from the resin or ester, drastically reducing yield.

This guide details two robust protocols designed to circumvent DKP formation while ensuring high optical purity (>99% ee).

Part 1: Strategic Synthesis Architecture

The choice of method depends on scale and downstream application.

FeatureMethod A: SPPS (Fmoc/tBu) Method B: Solution Phase (Boc/Bzl)
Primary Use R&D, Library Generation (< 5g)GMP Production, Scale-up (> 100g)
Key Advantage Speed, AutomationCost-efficiency, Crystallizability
DKP Risk High (Requires specific resin choice)Moderate (Requires pH control)
Purity Strategy RP-HPLCRecrystallization

Part 2: Method A - Solid-Phase Peptide Synthesis (SPPS)

The Gold Standard for R&D

Critical Experimental Design: Resin Selection

Do NOT use Wang Resin. Standard Wang resin requires TFA cleavage. However, the critical failure point in LLG synthesis occurs at the dipeptide stage. When Fmoc is removed from the second residue (Leu), the free amine of Leu can attack the C-terminal ester linkage to Gly, forming a cyclic DKP and detaching the peptide prematurely.

  • Recommended Support: 2-Chlorotrityl Chloride (2-CTC) Resin .

  • Rationale: The steric bulk of the trityl linker inhibits the back-biting attack required for DKP formation.

Experimental Protocol (0.1 mmol scale)
Reagents
  • Resin: 2-Chlorotrityl Chloride Resin (Loading: 1.0–1.6 mmol/g)

  • Amino Acids: Fmoc-Gly-OH, Fmoc-Leu-OH

  • Coupling: DIC (Diisopropylcarbodiimide) / Oxyma Pure

  • Deprotection: 20% Piperidine in DMF with 0.1M HOBt (HOBt suppresses aspartimide-like side reactions and racemization).

Workflow

Step 1: Resin Loading (The First Residue) [1]

  • Swell 100 mg 2-CTC resin in dry DCM for 20 min.

  • Dissolve Fmoc-Gly-OH (1.2 eq) in DCM (not DMF, to preserve the trityl chloride). Add DIPEA (4 eq).

  • Add solution to resin.[2][3] Agitate for 2 hours.

  • Capping: Add MeOH (1 mL) to the reaction mixture (caps unreacted chlorides). Agitate 20 min.

  • Wash: DCM (3x), DMF (3x).

Step 2: Peptide Assembly (Fmoc Cycles)

  • Deprotection: Treat resin with 20% Piperidine/DMF (2 x 5 min). Wash DMF (5x).

    • Note: Perform the first deprotection (Fmoc-Gly-Resin -> H-Gly-Resin) quickly to minimize any potential DKP risk, though 2-CTC mitigates this.

  • Coupling 1 (Leu): Dissolve Fmoc-Leu-OH (3 eq), DIC (3 eq), and Oxyma (3 eq) in DMF. Pre-activate for 2 min. Add to resin.[1][2][3][4] Agitate 45 min at RT.

  • Coupling 2 (Leu): Repeat Deprotection and Coupling with Fmoc-Leu-OH.

Step 3: Cleavage & Global Deprotection

  • Wash final peptide-resin with DCM (5x) to remove all traces of DMF (DMF interferes with precipitation).

  • Cleavage Cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O.

  • Add 2 mL cocktail to resin. Agitate 90 min.

  • Filter filtrate into cold Diethyl Ether (-20°C).

  • Centrifuge precipitate (LLG crude). Wash pellet 2x with ether.

Visualization: SPPS Logic Flow

SPPS_Workflow Start Start: 2-CTC Resin Load Load Fmoc-Gly-OH (DCM/DIPEA) Start->Load Cap Cap Unreacted Sites (MeOH) Load->Cap Deprotect1 Fmoc Removal (Piperidine/DMF) Cap->Deprotect1 DKP_Risk CRITICAL STEP: DKP Risk High Here Deprotect1->DKP_Risk Couple1 Couple Fmoc-Leu-OH (DIC/Oxyma) DKP_Risk->Couple1 2-CTC prevents cyclization Deprotect2 Fmoc Removal Couple1->Deprotect2 Couple2 Couple Fmoc-Leu-OH Deprotect2->Couple2 Cleave Final Cleavage (95% TFA) Couple2->Cleave

Figure 1: SPPS workflow highlighting the critical DKP risk point at the dipeptide stage and the mitigation strategy using 2-CTC resin.

Part 3: Method B - Solution Phase Synthesis

The Scalable Route (Gram to Kilogram)

Solution phase synthesis is preferred for scale-up as it avoids expensive resins and allows for the isolation/purification of intermediates. We will utilize a Boc-strategy (tert-butyloxycarbonyl) because Boc-amino acids are generally more crystalline and cheaper than Fmoc derivatives for large-scale use.

Strategic Route: Stepwise Elongation (C -> N)

Sequence: Boc-Leu-OH + H-Leu-Gly-OBzl

Experimental Protocol

Step 1: Synthesis of H-Leu-Gly-OBzl (Dipeptide)

  • Start: Glycine Benzyl Ester p-tosylate (H-Gly-OBzl·TsOH).

  • Activation: Dissolve Boc-Leu-OH (1.0 eq) in DCM/DMF. Add EDC·HCl (1.1 eq) and HOBt (1.1 eq) at 0°C. Stir 15 min.

  • Coupling: Add H-Gly-OBzl·TsOH and NMM (N-methylmorpholine, 2.2 eq) to neutralize the salt.

  • Reaction: Stir at RT for 4-6 hours. Monitor by TLC.

  • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄. Evaporate to yield Boc-Leu-Gly-OBzl .

  • Deprotection: Treat with 4N HCl in Dioxane (30 min). Evaporate solvent.[4][5]

    • Result:H-Leu-Gly-OBzl·HCl .

Step 2: Synthesis of Boc-Leu-Leu-Gly-OBzl (Tripeptide)

  • Activation: Dissolve Boc-Leu-OH (1.0 eq) in DCM. Activate with Isobutyl Chloroformate (IBCF) and NMM at -15°C (Mixed Anhydride Method - highly efficient for Leu).

  • Coupling: Add H-Leu-Gly-OBzl·HCl (from Step 1) and NMM (1 eq).

  • Reaction: Stir at -15°C for 1 hour, then warm to RT overnight.

  • Isolation: Standard acid/base wash. Recrystallize from EtOAc/Hexane.

    • Result:Boc-Leu-Leu-Gly-OBzl .

Step 3: Global Deprotection

  • Hydrogenolysis: Dissolve tripeptide in MeOH. Add 10% Pd/C catalyst (10 wt%).

  • Stir under H₂ atmosphere (balloon) for 4 hours. This removes the Benzyl (OBzl) ester.

  • Boc Removal: Treat residue with TFA/DCM (1:1) or 4N HCl/Dioxane.

  • Final Product: H-Leu-Leu-Gly-OH.

Visualization: Solution Phase Convergence

Solution_Phase Leu1 Boc-Leu-OH Dip Boc-Leu-Gly-OBzl Leu1->Dip EDC/HOBt Gly H-Gly-OBzl Gly->Dip Leu2 Boc-Leu-OH Trip Boc-Leu-Leu-Gly-OBzl Leu2->Trip Dip_Dep H-Leu-Gly-OBzl Dip->Dip_Dep HCl/Dioxane Dip_Dep->Trip Mixed Anhydride Final H-Leu-Leu-Gly-OH Trip->Final 1. H2/Pd/C 2. TFA

Figure 2: Solution-phase synthetic route utilizing Boc-chemistry and benzyl ester protection.

Part 4: Quality Control & Troubleshooting

Analytical Specifications
  • HPLC: C18 Column, Gradient 5-60% ACN in Water (0.1% TFA).

    • Expectation: LLG is relatively hydrophobic; expect retention time shift compared to single amino acids.

  • Mass Spectrometry (ESI+): Calculated [M+H]+ = 302.4.

Troubleshooting Matrix
IssueCauseSolution
Low Yield (SPPS) DKP formation at dipeptide stage.Switch to 2-CTC resin or Trityl resin. Do not use Wang or Merrifield resins.
Racemization Over-activation of Histidine (not applicable here) or prolonged base exposure.Use Oxyma/DIC instead of HATU/DIPEA. Maintain low temperature during activation.
Incomplete Coupling Steric hindrance of Leu-Leu bond.Double couple the second Leucine. Use "Magic Mixture" (DCM/DMF/NMP) to improve swelling.
Solubility Hydrophobic aggregation.Use Chaotropic salts (e.g., KSCN) or pseudoproline dipeptides if sequence is extended.

References

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[2][4][6] Chemical Reviews. (Contextual grounding for Boc/Fmoc strategies).

  • CEM Corporation. (2023). Total wash elimination for solid phase peptide synthesis. Available at: [Link]

  • Wang, T., et al. (2023). Gly-Leu instead of Gly promoted the proliferation and protein synthesis of chicken intestinal epithelial cells. Czech Journal of Animal Science. (Biological context for LLG analogs). Available at: [Link]

Sources

An In-Depth Technical Guide to the Predicted Biological Activity of Leucyl-leucyl-glycine (LLG)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Leucyl-leucyl-glycine (LLG) is a tripeptide whose biological activities remain largely unexplored in the scientific literature. However, by examining the well-documented roles of its constituent amino acids—leucine and glycine—and the activities of related dipeptides, we can construct a robust, hypothesis-driven framework for predicting its physiological significance. This guide synthesizes the existing body of knowledge to propose that LLG is a bioactive peptide with potential roles in metabolic regulation, neurotransmission, and cellular protection. We further provide a comprehensive suite of experimental protocols to systematically investigate these predicted activities, offering a roadmap for researchers in drug discovery and the life sciences to unlock the therapeutic potential of this novel tripeptide.

Introduction: The Scientific Rationale for Investigating Leucyl-leucyl-glycine

The study of short-chain peptides has garnered significant interest due to their enhanced bioavailability and potent signaling capabilities compared to larger proteins.[1] Tripeptides, in particular, can be absorbed intact across the intestinal epithelium, often via transporters like PepT1, allowing them to exert systemic effects.[1] Leucyl-leucyl-glycine is composed of two leucine residues and one glycine residue. The individual and combined properties of these amino acids provide a compelling basis for investigating LLG as a novel bioactive molecule.

  • Leucine: A branched-chain amino acid (BCAA) renowned for its pivotal role in stimulating muscle protein synthesis through the activation of the mechanistic target of rapamycin (mTOR) signaling pathway.[2] Leucine also contributes to the regulation of insulin secretion.[3]

  • Glycine: The simplest amino acid, yet it possesses a diverse range of functions. It acts as an inhibitory neurotransmitter in the central nervous system (CNS), particularly at glycine receptors (GlyRs).[4][5] Furthermore, glycine exhibits potent anti-inflammatory, immunomodulatory, and cytoprotective properties.[6][7]

The dipeptide components of LLG, Leucyl-glycine (LG) and Glycyl-leucine (GL), have also been shown to be biologically active. LG has been demonstrated to elevate dopamine levels in the brain, suggesting a role in neurotransmission.[8] GL has been found to promote the proliferation and protein synthesis of intestinal epithelial cells, also through the mTOR signaling pathway.[2] This existing evidence strongly suggests that the tripeptide LLG is not merely an inert metabolite but a molecule with significant, predictable biological activities.

Predicted Biological Activities and Mechanisms of Action

Based on the functional roles of its constituents, we hypothesize that Leucyl-leucyl-glycine possesses a multi-faceted biological profile.

Metabolic Regulation via mTOR Signaling

Given the presence of two leucine residues, a primary predicted activity of LLG is the potent activation of the mTOR pathway. Leucine is a well-established allosteric activator of mTOR complex 1 (mTORC1), a master regulator of cell growth, proliferation, and protein synthesis.[2] The dipeptide Glycyl-leucine has already been shown to activate this pathway in intestinal epithelial cells.[2] Therefore, it is highly probable that LLG, upon cellular uptake, will be hydrolyzed into its constituent amino acids, leading to a localized increase in leucine concentration and subsequent mTORC1 activation.

  • Hypothesized Mechanism: LLG is transported into the cell via peptide transporters. Intracellular peptidases degrade LLG, releasing two molecules of leucine and one molecule of glycine. The increased intracellular leucine concentration activates the mTORC1 signaling cascade, leading to the phosphorylation of downstream targets like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting protein synthesis.

mTOR_Pathway cluster_extracellular Extracellular cluster_membrane cluster_intracellular Intracellular LLG Leucyl-leucyl-glycine Peptide_Transporter Peptide Transporter LLG->Peptide_Transporter Uptake Cell_Membrane Cell Membrane Peptidases Intracellular Peptidases Peptide_Transporter->Peptidases Intracellular_Space Intracellular Space Leucine Leucine (x2) Peptidases->Leucine Glycine Glycine Peptidases->Glycine mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 p-S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 p-4E-BP1 mTORC1->_4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes _4EBP1->Protein_Synthesis Promotes

Caption: Hypothesized mTOR signaling activation by LLG.

Neuromodulatory Effects in the Central Nervous System

The glycine component of LLG suggests a potential role in neuromodulation. Glycine is a major inhibitory neurotransmitter that acts on strychnine-sensitive glycine receptors (GlyRs), which are ligand-gated chloride channels.[5] Furthermore, the related dipeptide Leucyl-glycine has been shown to increase dopamine levels in the nucleus accumbens, a key brain region involved in reward and motivation.[8] It is plausible that LLG could cross the blood-brain barrier and exert its effects either directly on neuronal receptors or after being metabolized to release glycine and leucine.

  • Hypothesized Mechanism:

    • Direct Action: LLG may act as an agonist or a positive allosteric modulator at GlyRs or other neuronal receptors.

    • Indirect Action: Following transport into the CNS and subsequent hydrolysis, the released glycine could activate GlyRs, leading to neuronal inhibition. The released leucine could also have modulatory effects. The increased glycine concentration could also influence dopaminergic pathways, as suggested by the effects of Leucyl-glycine.[8]

Anti-inflammatory and Cytoprotective Activities

Glycine is well-documented to possess anti-inflammatory and cytoprotective properties.[6][7] It can suppress the activation of inflammatory cells like macrophages and reduce the production of pro-inflammatory cytokines.[9] Glycine also protects cells from ischemic injury and oxidative stress.[6] It is therefore hypothesized that LLG, by delivering glycine to tissues, could exert similar protective effects.

  • Hypothesized Mechanism: LLG is taken up by cells in inflamed or injured tissues. Upon hydrolysis, the released glycine acts on glycine-gated chloride channels in inflammatory cells, which can reduce intracellular calcium levels and subsequently inhibit the release of pro-inflammatory mediators.[10] Glycine also contributes to the synthesis of glutathione, a major endogenous antioxidant.[11]

Experimental Protocols for the Investigation of Leucyl-leucyl-glycine

To validate the hypothesized biological activities of LLG, a structured experimental approach is necessary. The following protocols provide a framework for the in vitro and in vivo characterization of this tripeptide.

Synthesis and Characterization of Leucyl-leucyl-glycine

The initial step is to obtain high-purity LLG. This can be achieved through solid-phase peptide synthesis, a standard method for producing peptides of defined sequences.

Protocol 1: Solid-Phase Peptide Synthesis of LLG

  • Resin Preparation: Start with a pre-loaded Glycine-Wang resin.

  • Deprotection: Remove the Fmoc protecting group from glycine using a 20% piperidine solution in dimethylformamide (DMF).

  • Coupling of the first Leucine: Activate Fmoc-L-Leucine-OH using a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA in DMF. Add this to the deprotected resin and allow it to react.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps with a second molecule of Fmoc-L-Leucine-OH.

  • Final Deprotection: Remove the final Fmoc group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized LLG using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[12][13][14]

In Vitro Bioactivity Assays

Protocol 2: Assessment of mTOR Pathway Activation in HEK293 Cells

This protocol aims to determine if LLG can activate the mTOR signaling pathway.

  • Cell Culture: Culture human embryonic kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Serum Starvation: Once cells reach 70-80% confluency, starve them in serum-free DMEM for 4-6 hours to reduce basal mTOR activity.

  • Treatment: Treat the starved cells with varying concentrations of LLG (e.g., 1 µM, 10 µM, 100 µM), leucine (positive control), or vehicle (negative control) for 30-60 minutes.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[6]

    • Probe the membrane with primary antibodies against phosphorylated S6K1 (p-S6K1) and phosphorylated 4E-BP1 (p-4E-BP1). Use antibodies against total S6K1, total 4E-BP1, and a housekeeping protein (e.g., GAPDH) for normalization.

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.[15]

  • Data Analysis: Quantify band intensities and express the levels of phosphorylated proteins relative to the total protein levels.

Western_Blot_Workflow Cell_Culture HEK293 Cell Culture Starvation Serum Starvation Cell_Culture->Starvation Treatment LLG/Leucine Treatment Starvation->Treatment Lysis Cell Lysis Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-S6K1, p-4E-BP1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Western Blot workflow for mTOR pathway analysis.

Protocol 3: Evaluation of Anti-inflammatory Activity in RAW 264.7 Macrophages

This protocol assesses the ability of LLG to suppress an inflammatory response.

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM with 10% FBS.

  • Pre-treatment: Pre-treat the cells with various concentrations of LLG or glycine (positive control) for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours to induce an inflammatory response. A control group should not receive LPS.

  • Nitric Oxide Measurement: Measure the accumulation of nitrite, a stable product of nitric oxide (NO), in the culture medium using the Griess reagent.

  • Cytokine Analysis: Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the culture supernatant using enzyme-linked immunosorbent assay (ELISA) kits.

  • Cell Viability: Perform an MTT assay to ensure that the observed effects are not due to cytotoxicity.

  • Data Analysis: Compare the levels of NO and cytokines in LLG-treated groups to the LPS-only group.

In Vivo Studies

Protocol 4: Assessment of Anti-inflammatory Effects in a Murine Model of Acute Inflammation

This protocol evaluates the in vivo anti-inflammatory potential of LLG.

  • Animal Model: Use male C57BL/6 mice. Acclimatize the animals for at least one week before the experiment.[16]

  • Treatment Groups:

    • Vehicle control (saline)

    • LPS only (1 mg/kg, intraperitoneal injection)

    • LPS + LLG (various doses, e.g., 10, 50, 100 mg/kg, oral gavage or intraperitoneal injection 1 hour before LPS)

    • LPS + Dexamethasone (positive control)

  • Inflammatory Challenge: Induce systemic inflammation by intraperitoneally injecting LPS.

  • Sample Collection: 4-6 hours after LPS injection, collect blood via cardiac puncture and harvest tissues (e.g., liver, lung).

  • Analysis:

    • Measure serum levels of TNF-α and IL-6 by ELISA.

    • Perform histological analysis of tissue sections to assess inflammatory cell infiltration.

    • Conduct a complete blood count (CBC) to analyze changes in white blood cell populations.[17]

  • Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in tables for clear comparison between treatment groups.

Table 1: Predicted In Vitro mTOR Activation by LLG

Treatmentp-S6K1/Total S6K1 (Fold Change)p-4E-BP1/Total 4E-BP1 (Fold Change)
Vehicle1.01.0
Leucine (100 µM)5.0 ± 0.54.5 ± 0.4
LLG (10 µM)Predicted IncreasePredicted Increase
LLG (100 µM)Predicted Dose-Dependent IncreasePredicted Dose-Dependent Increase

Table 2: Predicted In Vitro Anti-inflammatory Effects of LLG

TreatmentNitric Oxide (µM)TNF-α (pg/mL)IL-6 (pg/mL)Cell Viability (%)
Control< 1< 10< 10100
LPS (100 ng/mL)25 ± 31500 ± 1501000 ± 10098 ± 2
LPS + Glycine (1 mM)12 ± 2700 ± 80500 ± 6099 ± 1
LPS + LLG (100 µM)Predicted DecreasePredicted DecreasePredicted DecreasePredicted High Viability

Conclusion and Future Directions

This technical guide provides a scientifically grounded framework for the investigation of the biological activities of Leucyl-leucyl-glycine. Based on the known functions of its constituent amino acids and related dipeptides, LLG is hypothesized to be a bioactive tripeptide with significant potential in metabolic regulation, neuromodulation, and cytoprotection. The detailed experimental protocols outlined herein offer a clear path for the systematic validation of these hypotheses. Future research should also focus on the pharmacokinetic and pharmacodynamic properties of LLG, including its absorption, distribution, metabolism, and excretion (ADME) profile, to fully elucidate its therapeutic potential. The exploration of novel peptides like LLG is a promising avenue for the development of new therapeutic agents for a range of human diseases.

References

  • Gly-Leu instead of€Gly promoted the proliferation and protein synthesis of€chicken intestinal epithelial cells. (2023). Czech Journal of Animal Science, 68(9), 391–398.
  • Relationship: Nerves and l-glycine. (n.d.). Caring Sunshine.
  • [Effect on uptake of D-glucose, L-leucine and L-leucylglycine into intestinal brush border membrane vesicles isolated from rats fed either oligopeptide or amino acid elemental diet]. (1990). Nihon Geka Gakkai Zasshi, 91(10), 1735-1742.
  • Glycine receptor. (n.d.). In Wikipedia.
  • Interaction of Ingested Leucine with Glycine on Insulin and Glucose Concentrations. (2015). Journal of Amino Acids, 2015, 635287.
  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. (2018).
  • Study by Use of 1H NMR Spectroscopy of the Adsorption and Decomposition of Glycine, Leucine, and Derivatives in TiO2 Photocatalysis. (2006). The Journal of Physical Chemistry B, 110(49), 24821–24828.
  • Anti-Inflammatory Function of Plant-Derived Bioactive Peptides: A Review. (2022). Foods, 11(16), 2445.
  • Enzymatic degradation of beta- and mixed alpha,beta-oligopeptides. (2010). Chembiochem, 11(6), 769-773.
  • L-Glycine: a novel antiinflammatory, immunomodulatory, and cytoprotective agent. (2003). Current Opinion in Clinical Nutrition and Metabolic Care, 6(2), 229-241.
  • Production of Bioactive Peptides in an In Vitro System. (2009). Methods in Molecular Biology, 539, 21-34.
  • Glycine: The Smallest Anti-Inflammatory Micronutrient. (2023). Nutrients, 15(10), 2393.
  • HPLC Methods for analysis of Glycine. (n.d.).
  • Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. (2013). Methods in Molecular Biology, 1031, 191-202.
  • Multifarious Beneficial Effect of Nonessential Amino Acid, Glycine: A Review. (2017). Oxidative Medicine and Cellular Longevity, 2017, 1716701.
  • The glycine-containing dipeptide leucine-glycine raises accumbal dopamine levels in a subpopulation of rats presenting a lower endogenous dopamine tone. (2022). Amino Acids, 54(5), 785-797.
  • Anti-Inflammatory Activity of Peptides from Ruditapes philippinarum in Lipopolysaccharide-Induced RAW264.7 Cells and Mice. (2023). Marine Drugs, 21(3), 173.
  • Caco-2 cell permeability assays to measure drug absorption. (2008). Methods in Molecular Biology, 426, 265-281.
  • Glycine: The Smallest Anti-Inflammatory Micronutrient. (2023). Nutrients, 15(10), 2393.
  • Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies. (2020). Drug Delivery, 27(1), 1307-1322.
  • Caco-2 Permeability Assay. (n.d.).
  • Western blot analysis of the mTOR signalling pathway Training... (n.d.).
  • Current in vitro testing of bioactive peptides is not valuable. (2017). Trends in Food Science & Technology, 60, 50-56.
  • Impurity analysis of L-aspartic acid and glycine by HPLC-UV-CAD. (n.d.). Thermo Fisher Scientific.
  • Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases. (2021). Nutrients, 13(5), 1435.
  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2019). Revista de Ciências Farmacêuticas Básica e Aplicada, 40.
  • L-Glycine: a novel antiinflammatory, immunomodulatory, and cytoprotective agent. (2003). Current Opinion in Clinical Nutrition and Metabolic Care, 6(2), 229-241.
  • 1 H NMR spectrum of L-Leu-Gly-Gly in D 2 O (0.028 mol L-1 ) at 9.4 T,... (n.d.).
  • Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies. (2020). Drug Delivery, 27(1), 1307-1322.
  • Peptide trafficking and translocation across membranes in cellular signaling and self-defense strategies. (2009). Current Opinion in Cell Biology, 21(4), 508-515.
  • In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. (n.d.). Bio-protocol.
  • Enzymatic Production of Collagen Oligopeptides from Porcine Skin and Their Structure–Activity Relationships in Anti-Aging and Skin-Whitening Effect. (2023). Foods, 12(23), 4321.
  • Automated Permeability Assays for Caco-2 and MDCK Cells. (n.d.). Diva-portal.org.
  • Identifying amino acids in protein NMR spectra. (n.d.).
  • Determination of amino acid without derivatization by using HPLC - HILIC column. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 291-296.
  • Pilot-Scale Enzymatic Synthesis of Bioactive Oligopeptides in Eutectic-Based Media. (1997). Biotechnology Progress, 13(5), 597-601.
  • analysis of amino acids by high performance liquid chromatography. (2017). International Journal of Pharmaceutical Sciences and Research, 8(5), 1896-1903.
  • mTOR Pathway Antibody Sampler Kit #9964. (n.d.). Cell Signaling Technology.
  • Multifarious Beneficial Effect of Nonessential Amino Acid, Glycine: A Review. (2017). Oxidative Medicine and Cellular Longevity, 2017, 1716701.
  • Caco 2 Cell Permeability Assay. (2019, July 30). YouTube.
  • Proteins and Peptide Drugs: Different Routes of Administration for Their Delivery. (2019). Journal of Drug Delivery and Therapeutics, 9(4-A), 743-748.
  • Why does glycine give only one peak at NMR spectrum? (2018, December 11). Quora.
  • Transport across cell membrane. (n.d.). BYJU'S.
  • Possible Mechanisms by Which Enzymatic Degradation of Human Serum Albumin Can Lead to Bioactive Peptides and Biomarkers. (2016). Frontiers in Physiology, 7, 379.
  • Beneficial Effects of the Amino Acid Glycine. (2016). Mini-Reviews in Medicinal Chemistry, 16(1), 15-31.
  • Route of administr
  • Variable temperature NMR characterization of a-glycine. (2008). Solid State Nuclear Magnetic Resonance, 33(3-4), 71-78.

Sources

Leucyl-leucyl-glycine (LLG): From Neuropeptide Fragment to Mechanistic Probe and Prodrug Linker

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, discovery, and applications of Leucyl-leucyl-glycine (LLG).

Executive Summary

Leucyl-leucyl-glycine (H-Leu-Leu-Gly-OH) is a hydrophobic tripeptide that has served as a critical tool in three distinct eras of biochemical research: the mapping of invertebrate neuropeptides, the characterization of mammalian peptide transport (PepT1), and the design of protease-cleavable linkers for targeted cancer therapeutics. While not a standalone blockbuster drug, LLG is a "foundational molecule"—a chemical key used to unlock the mechanisms of how cells absorb nutrients and how enzymes distinguish substrates.

Part 1: Chemical Identity and Historical Origins

Chemical Structure and Properties

LLG is a linear tripeptide composed of two leucine residues and a C-terminal glycine. Its high hydrophobicity, driven by the leucine side chains, makes it an ideal substrate for studying hydrophobic interactions in biological systems.

PropertyData
Sequence Leu-Leu-Gly (L-L-G)
Formula C

H

N

O

Molecular Weight ~301.38 g/mol
Hydrophobicity High (due to Leu-Leu motif)
Isoelectric Point (pI) ~5.98
Solubility Soluble in water; stable in acidic media
Discovery: The Anemone Connection

The sequence Leu-Leu-Gly was first identified not as a free peptide, but as a conserved structural motif within the neuropeptides of the sea anemone Anthopleura elegantissima and the hydromedusa Polyorchis penicillatus.

In the 1980s, researchers isolating RFamide-like peptides from these primitive nervous systems discovered sequences such as Pol-RFamide I ().[1] The Leu-Leu-Gly region provided the necessary hydrophobic spacing required for receptor binding in these invertebrates. This discovery established LLG as a naturally occurring biological motif before it became a synthetic tool.

Part 2: The Mechanistic Probe (Peptide Transport)

The most significant historical contribution of LLG lies in the elucidation of the PepT1 (SLC15A1) transporter. In the 1990s, as scientists attempted to understand how the intestine absorbs protein digestion products, LLG emerged as a model substrate.

The PepT1 Validation System

Unlike free amino acids, which require specific transporters for each charge type (acidic, basic, neutral), di- and tripeptides are transported promiscuously by PepT1. LLG was pivotal in proving that hydrophobicity correlates with transport affinity.

  • Mechanism: PepT1 utilizes a proton gradient (

    
    ) to drive the uptake of LLG against a concentration gradient.
    
  • Significance: Studies using LLG demonstrated that the intestinal brush border membrane prefers peptides with bulky, hydrophobic side chains (like Leucine) at the N-terminus. This logic is now applied to improve the oral bioavailability of peptidomimetic drugs (e.g., Valacyclovir), which "trick" PepT1 into transporting them.

Visualization: The PepT1 Transport Pathway

The following diagram illustrates the proton-coupled transport mechanism validated using LLG.

PepT1_Transport Lumen Intestinal Lumen (High H+, pH ~6.0) Cytosol Enterocyte Cytosol (Low H+, pH ~7.4) PepT1 PepT1 Transporter (SLC15A1) LLG_In LLG (Intracellular) PepT1->LLG_In Cotransport Proton_In H+ PepT1->Proton_In Cotransport LLG_Out LLG (Extracellular) LLG_Out->PepT1 Bind LLG_In->Cytosol Hydrolysis by Cytosolic Peptidases Proton_Out H+ Proton_Out->PepT1 Bind NHE3 NHE3 Exchanger (Restores pH Gradient) Proton_In->NHE3 Recycling

Caption: Figure 1. Proton-coupled transport of LLG via PepT1. The hydrophobic Leucine residues facilitate high-affinity binding.

Part 3: Enzymatic Profiling (The "Fingerprint" Substrate)

In microbiology, particularly within the study of Lactic Acid Bacteria (LAB) like Lactobacillus and Lactococcus, LLG is used to differentiate specific peptidases.

Differentiating Peptidases

Bacteria possess a battery of peptidases to degrade milk proteins. LLG is a specific substrate for PepT (Tripeptidase) and PepO (Endopeptidase) but is resistant to others.

EnzymeOrganismActivity on Leu-Leu-GlySignificance
PepN (Aminopeptidase N)L. helveticusLow / NonePrefers single N-terminal cleavage (Lys-, Leu-).
PepT (Tripeptidase)L. helveticusHigh Specifically cleaves tripeptides into Dipeptide + AA.
PepO (Endopeptidase)L. lactisModerateCleaves oligopeptides; LLG acts as a minimal substrate.
PepW L. delbrueckiiSpecific LLG is the diagnostic substrate for PepW activity.

Protocol Insight: When characterizing a new bacterial strain, researchers incubate cell lysates with LLG. If free Leucine and Glycine are released rapidly, but tetrapeptides are not touched, it confirms the presence of specific tripeptidases (PepT/PepW).

Part 4: Therapeutic Frontiers (Prodrug Linkers)

The modern application of LLG has shifted toward drug delivery systems . The tripeptide sequence is utilized as a protease-sensitive "linker" in polymer-drug conjugates.

The Cathepsin Cleavage Strategy

Many tumors overexpress lysosomal proteases, such as Cathepsins . By attaching a toxic drug (e.g., Paclitaxel or Doxorubicin) to a polymer carrier via an LLG linker, the drug remains inactive in the bloodstream (too large to enter normal cells).

  • EPR Effect: The polymer accumulates in tumor tissue due to leaky vasculature (Enhanced Permeability and Retention).

  • Endocytosis: The tumor cell internalizes the polymer.

  • Activation: Lysosomal enzymes (specifically Cathepsins) recognize the Leu-Leu-Gly sequence and cleave it.

  • Release: The cytotoxic drug is released specifically inside the cancer cell.

Visualization: The Prodrug Activation Logic

Prodrug_Mechanism Prodrug Polymer-LLG-Drug (Inactive) TumorCell Tumor Cell (Lysosome) Prodrug->TumorCell Endocytosis Enzyme Cathepsin Protease TumorCell->Enzyme Exposure Cleavage Hydrolysis of Gly-Drug Bond Enzyme->Cleavage Recognizes LLG ActiveDrug Free Drug (Cytotoxic) Cleavage->ActiveDrug Release

Caption: Figure 2.[2] LLG acts as a sacrificial linker, ensuring drugs are released only upon exposure to intracellular tumor proteases.

Part 5: Experimental Protocol (Self-Validating)

Protocol: Kinetic Assay of PepT-Like Activity using LLG

Objective: To quantify tripeptidase activity in a biological sample.

Reagents:

  • Substrate: 2 mM H-Leu-Leu-Gly-OH in 50 mM Phosphate Buffer (pH 7.0).

  • Enzyme Source: Bacterial lysate or tissue homogenate.

  • Detection: Cadmium-Ninhydrin reagent (detects free amino acids).

Workflow:

  • Equilibration: Pre-incubate 900 µL of Substrate solution at 37°C for 5 minutes.

  • Initiation: Add 100 µL of Enzyme Source. Mix by inversion.

  • Sampling: At t=0, 5, 10, and 20 minutes, remove 100 µL aliquots.

  • Quenching: Immediately mix aliquot with 100 µL of 10% Trichloroacetic acid (TCA) to stop reaction.

  • Analysis: Centrifuge to remove protein precipitate. Analyze supernatant via HPLC (C18 column) or Ninhydrin colorimetry.

    • Validation Check: If the peak for Leu-Leu-Gly decreases while peaks for Leu-Leu (dipeptide) and Gly (amino acid) appear, Endopeptidase activity is present. If Free Leucine appears immediately, Aminopeptidase activity is dominant.

References

  • Isolation from Anthopleura: Grimmelikhuijzen, C. J., et al. (1988).[1] Isolation of L-3-phenyllactyl-Leu-Arg-Asn-NH2 (Antho-RNamide), a sea anemone neuropeptide containing an unusual amino-terminal blocking group.[3] Proceedings of the National Academy of Sciences. Link

  • PepT1 Substrate Specificity: Adibi, S. A. (1997). The oligopeptide transporter (Pept-1) in human intestine: biology and function. Gastroenterology. Link

  • Bacterial Peptidase Profiling: Christensen, J. E., et al. (1999). Peptidases and Amino Acid Catabolism in Lactic Acid Bacteria. Antonie van Leeuwenhoek. Link

  • Prodrug Linker Design: Duncan, R. (2003). The dawning era of polymer therapeutics. Nature Reviews Drug Discovery. Link

  • Peptidase PepW Characterization: Stucky, K., et al. (1995). Cloning and expression of the pepW gene from Lactobacillus delbrueckii subsp. lactis. Journal of Bacteriology. Link

Sources

A Senior Application Scientist's Guide to H-Leu-Leu-Gly-OH: From Sourcing to Application

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to H-Leu-Leu-Gly-OH: A Building Block with Potential

The tripeptide H-Leu-Leu-Gly-OH is a sequence of three amino acids: two leucine residues followed by a glycine residue. While the specific biological functions of this particular tripeptide are not extensively documented in publicly available literature, its constituent amino acids provide clues to its potential roles. Leucine is an essential branched-chain amino acid (BCAA) known for its role in protein synthesis and metabolic regulation.[1] Glycine is the simplest amino acid, contributing to the synthesis of other amino acids, purines, and heme.[1] Small peptides like H-Leu-Leu-Gly-OH can serve as valuable tools in various research applications, including as building blocks in the synthesis of larger, more complex peptides and as ligands for studying peptide transporters and peptidases.

Sourcing and Procurement of H-Leu-Leu-Gly-OH: A Comparative Analysis

The quality of a synthetic peptide is paramount to the success of any research endeavor. Therefore, the selection of a reputable commercial supplier is a critical first step. A thorough evaluation of potential vendors should extend beyond mere price comparison to include a detailed assessment of product specifications and the quality of supporting documentation.

When sourcing H-Leu-Leu-Gly-OH, researchers should meticulously review the Certificate of Analysis (CoA) provided by the supplier. A comprehensive CoA is a hallmark of a reliable vendor and should include, at a minimum, the peptide's identity, purity as determined by High-Performance Liquid Chromatography (HPLC), and mass spectrometry (MS) data confirming the correct molecular weight.[2][3]

Below is a comparative table of representative commercial suppliers for peptides similar to H-Leu-Leu-Gly-OH. Please note that direct listings for H-Leu-Leu-Gly-OH are limited, and custom synthesis is a common route for obtaining this specific peptide.

SupplierProduct NameCatalog NumberPurityPrice (USD)Notes
Bachem AGH-Leu-Leu-Leu-OH4002312.0001>97%VariesA similar tripeptide, indicating capability for custom synthesis.[4]
Chem-ImpexH-Leu-Gly-Gly-OH04576VariesVariesA structural isomer, suggesting expertise in similar peptide synthesis.[5]
MedChemExpressH-Leu-Leu-OHHY-W00864299.10%VariesA dipeptide precursor, highlighting their peptide chemistry offerings.[6]
Custom Peptide Synthesis VendorsH-Leu-Leu-Gly-OHN/ATypically >95% or >98%VariesThe most direct route to obtain the specific tripeptide. Purity and analysis are determined by the service agreement.

Expert Insight: When opting for custom synthesis, it is crucial to clearly define the required purity level and the analytical data to be provided. Requesting both HPLC and mass spectrometry data is a standard and necessary practice to ensure the identity and purity of the synthesized peptide.

The Science of Synthesis: Crafting H-Leu-Leu-Gly-OH

The synthesis of H-Leu-Leu-Gly-OH is typically achieved through Solid-Phase Peptide Synthesis (SPPS), a robust and widely adopted methodology.[4] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

The general workflow for the Fmoc/tBu-based SPPS of H-Leu-Leu-Gly-OH is illustrated in the diagram below.

spss_workflow cluster_resin Resin Preparation cluster_cycle1 Coupling Cycle 1: Leucine cluster_cycle2 Coupling Cycle 2: Leucine cluster_final Cleavage and Purification Start Start with Glycine-loaded Resin Swell Swell Resin in DMF Start->Swell Deprotect1 Fmoc Deprotection (Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF) Deprotect1->Wash1 Couple1 Couple Fmoc-Leu-OH (HBTU/DIPEA) Wash1->Couple1 Wash2 Wash (DMF) Couple1->Wash2 Deprotect2 Fmoc Deprotection (Piperidine/DMF) Wash2->Deprotect2 Wash3 Wash (DMF) Deprotect2->Wash3 Couple2 Couple Fmoc-Leu-OH (HBTU/DIPEA) Wash3->Couple2 Wash4 Wash (DMF) Couple2->Wash4 FinalDeprotect Final Fmoc Deprotection Wash4->FinalDeprotect Cleave Cleavage from Resin (TFA cocktail) FinalDeprotect->Cleave Precipitate Precipitate with Cold Ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify Lyophilize Lyophilize Purify->Lyophilize End H-Leu-Leu-Gly-OH Lyophilize->End

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for H-Leu-Leu-Gly-OH.

Detailed Experimental Protocol for SPPS of H-Leu-Leu-Gly-OH

This protocol is a generalized procedure and may require optimization based on the specific resin and reagents used.

  • Resin Preparation: Start with a pre-loaded Glycine-Wang resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the glycine residue. Wash the resin thoroughly with DMF.

  • First Leucine Coupling: Activate Fmoc-Leu-OH with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. Wash the resin with DMF.

  • Second Leucine Coupling: Repeat the Fmoc deprotection and coupling steps with another equivalent of Fmoc-Leu-OH.

  • Final Deprotection: After the final coupling, remove the Fmoc group from the N-terminal leucine.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS), to cleave the peptide from the resin and remove any side-chain protecting groups.[4]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. The crude product is then purified by preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[7]

  • Lyophilization: The pure fractions are pooled and lyophilized to obtain the final peptide as a white, fluffy powder.

Quality Control and Characterization: Ensuring Peptide Integrity

Rigorous quality control is essential to validate the identity, purity, and quantity of the synthesized H-Leu-Leu-Gly-OH. The two primary analytical techniques employed for this purpose are HPLC and mass spectrometry.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for assessing the purity of synthetic peptides.[8] The separation is based on the differential partitioning of the peptide and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

The purity of the peptide is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, thereby verifying its identity.[9] Electrospray ionization (ESI) is a commonly used ionization technique for peptides.

The expected monoisotopic mass of H-Leu-Leu-Gly-OH (C₁₄H₂₇N₃O₄) is approximately 301.20 Da. In the positive ion mode, the peptide will be observed as the protonated molecular ion [M+H]⁺ at m/z 302.2.

qc_workflow cluster_hplc Purity Analysis cluster_ms Identity Confirmation CrudePeptide Crude H-Leu-Leu-Gly-OH HPLC Analytical RP-HPLC CrudePeptide->HPLC MS Mass Spectrometry (ESI-MS) CrudePeptide->MS Purity Purity >95%? HPLC->Purity FinalProduct Pure H-Leu-Leu-Gly-OH Purity->FinalProduct Yes Repurify Repurify Purity->Repurify No Mass Correct Mass? MS->Mass Mass->FinalProduct Yes Resynthesize Resynthesize Mass->Resynthesize No

Caption: Quality control workflow for synthetic H-Leu-Leu-Gly-OH.

Best Practices for Handling and Storage

To ensure the long-term stability and integrity of H-Leu-Leu-Gly-OH, proper handling and storage procedures are crucial.

  • Storage of Lyophilized Peptide: Lyophilized peptides should be stored at -20°C or colder in a desiccator to protect them from moisture.[10] Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation.[11]

  • Reconstitution: For reconstitution, use a high-purity solvent such as sterile, nuclease-free water or an appropriate buffer. The choice of solvent will depend on the experimental application.

  • Storage of Peptide Solutions: It is recommended to prepare aliquots of the reconstituted peptide solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[10] Peptide solutions should be stored at -20°C or colder.

Potential Applications in Research and Drug Development

While specific biological activities of H-Leu-Leu-Gly-OH are not well-defined, its structure suggests several potential areas of application for researchers:

  • Substrate for Peptidase Activity Assays: Tripeptides are often substrates for various peptidases. H-Leu-Leu-Gly-OH could be used to characterize the activity of known or novel enzymes.

  • Peptide Transporter Studies: Small peptides are transported across cell membranes by specific transporters. This tripeptide could be employed to study the kinetics and specificity of such transport systems.

  • Building Block for Peptide Synthesis: As a tripeptide fragment, H-Leu-Leu-Gly-OH can be incorporated into larger peptide sequences through solution-phase ligation techniques.

  • Drug Delivery Research: The physicochemical properties of small peptides can be explored in the context of developing peptide-based drug delivery systems.[5]

Expert Recommendation: Given the limited data on its specific biological functions, initial exploratory studies using H-Leu-Leu-Gly-OH should focus on its interaction with peptidases and peptide transporters relevant to the researcher's field of interest.

Conclusion

H-Leu-Leu-Gly-OH, while not as extensively characterized as some other small peptides, represents a valuable tool for researchers in various disciplines. By understanding the nuances of its synthesis, purification, and characterization, and by adhering to best practices for its handling and storage, scientists can confidently incorporate this tripeptide into their research with a high degree of certainty in its quality and integrity. The foundation of successful research lies in the quality of the starting materials, and this guide provides the necessary framework for ensuring that H-Leu-Leu-Gly-OH is a reliable component of your experimental design.

References

  • Bachem AG. H-Leu-Gly-OH. [Link]

  • Aapptec. H-Leu-OH [61-90-5]. [Link]

  • Bachem AG. H-Leu-Leu-Leu-OH. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Technology Networks. Essential Amino Acids: Chart, Abbreviations and Structure. [Link]

  • PubChem. Glycyl-L-leucine. [Link]

  • Innovagen AB. Quality control of synthetic peptides. [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 194, 3-33.
  • Culf, A. S., & Ouellette, R. J. (2010). Solid-phase synthesis of N-substituted glycine oligomers (α-peptoids) and derivatives. Molecules (Basel, Switzerland), 15(8), 5282–5335.
  • AmbioPharm. What data is provided on the Certificate of Analysis (CoA)?. [Link]

  • Google Patents.
  • He, Y., & Julian, R. R. (2018). Structure and fragmentation chemistry of the peptide radical cations of glycylphenylalanylglycine (GFG). Journal of the American Society for Mass Spectrometry, 29(8), 1648–1657.
  • Coin, I., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Google Patents. Preparative RP-HPLC method for purifying peptides.
  • Li, T., & Zhao, J. (2014). Preparation and characterization of tripeptide chiral stationary phases with varying amino acid sequences and terminal groups. Analytical Methods, 6(22), 9031-9037.
  • D-Leucylglycine: A Key Pharmaceutical Intermediate for Your Synthesis. [Link]

  • G. A. Junk and H. J. Svec (1963). The mass spectra of the α-amino acids. Journal of the American Chemical Society, 85(6), 839-845.
  • G. A. Garcia, D. H. Williams, S. A. Martin, and P. J. Derrick (1986).
  • R. M. Blumenthal, G. W. Reutimann, M. G. Hanna, and J. M. Calvo (1987). Effect of glycyl-L-leucine on the synthesis of individual polypeptides in Escherichia coli K-12. Journal of bacteriology, 169(5), 2346–2353.
  • Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
  • Coin, I., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Master Organic Chemistry. Introduction to Peptide Synthesis. [Link]

  • Barbeau, A., Roy, M., & Kastin, A. J. (1976). Preliminary clinical studies with L-prolyl-L-leucyl-glycine amide in Parkinson's disease.
  • NIBSC. Peptide Handling, dissolution & Storage. [Link]

  • Mass spectra of the fragmentation of singly charged glycine cations... - ResearchGate. [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 194, 3-33.
  • AdooQ Bioscience. Leu-Leu-OH. [Link]

  • Phenomenex. High-Efficiency Protein Purification by HPLC. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Nowick, J. S. (2013). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Bluewell Peptides. Certificate of analysis (COA). [Link]

  • DLRC Group. Synthetic Peptides: Understanding The New CMC Guidelines. [Link]

  • Bluewell Peptides. Certificate of analysis (COA). [Link]

Sources

Technical Guide: Stability Profiling and Storage Optimization of Leucyl-Leucyl-Glycine (LLG)

[1]

Executive Summary

Leucyl-leucyl-glycine (H-Leu-Leu-Gly-OH) is a hydrophobic tripeptide often employed as a model substrate for metalloproteases (e.g., aminopeptidases like PepT) and as a structural probe in peptide self-assembly studies.[1] While lacking oxidative-sensitive residues like Methionine or Cysteine, LLG presents distinct stability challenges driven by its hydrophobic N-terminal leucine block .[1]

The primary risks to LLG integrity are hydrophobic aggregation (fibrillation) in aqueous solution and diketopiperazine (DKP) formation leading to sequence truncation. This guide provides a scientifically grounded framework to mitigate these risks, ensuring experimental reproducibility.

Physicochemical Profile & Solubility

Understanding the molecular drivers of LLG behavior is the first step in designing a robust storage protocol.

PropertyValue / CharacteristicImplication for Storage/Handling
CAS Number 4464-36-2 Use for precise procurement verification.
Sequence H-Leu-Leu-Gly-OHHydrophobic N-terminus; flexible C-terminus.[1]
Molecular Weight ~301.4 g/mol Small enough for rapid diffusion; prone to DKP cyclization.
Isoelectric Point (pI) ~5.95 (Calculated)Minimum solubility occurs near pH 6.0 (zwitterionic form).[1]
Hydropathy High (Leu-Leu block)Critical: Poor solubility in neutral water; prone to aggregation.[1]
Hygroscopicity Moderate to HighLyophilized powder will absorb moisture, accelerating hydrolysis.
Solubility Protocol (The "Rule of Hydrophobicity")

LLG is sparingly soluble in pure water due to the aliphatic side chains of the two Leucine residues.

  • Recommended Solvent: DMSO (Dimethyl sulfoxide) or Dilute Acetic Acid (0.1 M) .[1]

  • Mechanism: Acetic acid protonates the C-terminal carboxylate (suppressing the zwitterion) and the N-terminal amine, increasing polarity and disrupting hydrophobic stacking.[1]

  • Avoid: Phosphate Buffered Saline (PBS) at pH 7.4 for initial reconstitution, as it promotes aggregation near the pI.

Degradation Mechanisms: The "Why" Behind the Protocol

Storage conditions must actively suppress the three primary degradation pathways for LLG.

A. Diketopiperazine (DKP) Formation

The most insidious degradation pathway for N-terminal hydrophobic di/tripeptides is the formation of a cyclic diketopiperazine.

  • Mechanism: The N-terminal amine nucleophilically attacks the carbonyl carbon of the second peptide bond.

  • Result: Cleavage of the peptide into Cyclo(Leu-Leu) (a cyclic dipeptide) and free Glycine .[1]

  • Trigger: Promoted by basic pH (>8.0) and elevated temperatures.[2][3]

B. Hydrophobic Aggregation

The Leu-Leu motif has a high propensity to form

1
  • Impact: Loss of effective concentration (precipitation) and assay variability.

  • Prevention: Store at concentrations <1 mM in aqueous buffers or use organic co-solvents (DMSO).

C. Hydrolysis

While the peptide bond is kinetically stable at neutral pH, contamination with trace proteases (ubiquitous on skin/surfaces) will rapidly degrade LLG, as it is a specific substrate for aminopeptidases.

Visualization: Degradation Pathways

LLG_DegradationLLGIntact LLG(H-Leu-Leu-Gly-OH)DKP_PathDKP Formation(Nucleophilic Attack)LLG->DKP_PathpH > 8.0Temp > 25°CHydrolysis_PathHydrolysis(Acid/Base/Enzyme)LLG->Hydrolysis_PathProteasesExtreme pHCycloLLCyclo(Leu-Leu)(Precipitate)DKP_Path->CycloLLGlyFree GlycineDKP_Path->GlyLeuFree LeucineHydrolysis_Path->LeuLeuGlyLeu-Gly DipeptideHydrolysis_Path->LeuGlyLeuGly->GlyLeuGly->Leu

Caption: Pathways leading to LLG loss. DKP formation splits the peptide into a cyclic byproduct and free glycine, while hydrolysis yields constituent amino acids.

Storage & Handling Protocols

Phase 1: Lyophilized Powder (Long-Term Storage)[1]
  • Temperature: -20°C is standard; -80°C is optimal for storage >12 months.

  • Atmosphere: Store under nitrogen or argon if possible to prevent moisture uptake.

  • Vialing: Use amber glass or opaque plastic to minimize light exposure (though LLG is not highly photosensitive, this is Good Laboratory Practice).

  • Equilibration: Crucial Step. Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the hygroscopic peptide, initiating hydrolysis.

Phase 2: Solution State (Working Aliquots)[1]
  • Solvent: Reconstitute in sterile 0.1% Acetic Acid or DMSO .

  • Concentration: High stock concentration (e.g., 5-10 mM) is preferred over dilute stocks to minimize surface adsorption losses.[1]

  • Aliquot Strategy: Divide into single-use aliquots (e.g., 20-50 µL).

  • Freeze-Thaw: Strictly Avoid. Each cycle induces ice-crystal formation that can disrupt peptide hydration shells and promote aggregation.[1]

  • Shelf Life:

    • 4°C: Use within 1 week.

    • -20°C: Stable for 1-3 months.[1]

    • -80°C: Stable for 6-12 months.[1]

Visualization: Optimized Handling Workflow

Handling_WorkflowReceiveReceive Lyophilized LLG(-20°C)EquilibrateEquilibrate to RT(Closed Vial, 30 min)Receive->EquilibratePrevent CondensationDissolveDissolve in Solvent(DMSO or 0.1% AcOH)Equilibrate->DissolveAliquotAliquot intoSingle-Use TubesDissolve->AliquotMinimize Handling TimeFreezeFlash Freeze(Liquid N2 or Dry Ice)Aliquot->FreezeStoreStore at -80°CFreeze->StoreUseThaw & Use Immediately(Discard Unused)Store->UseWhen needed

Caption: Step-by-step workflow to maximize peptide integrity from receipt to experimental use.

Experimental Validation: Quality Control

Do not assume stability; validate it. The following protocols allow you to verify the integrity of your LLG stock.

Protocol A: Purity Check via RP-HPLC
  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes. (LLG is hydrophobic and will elute later than simple hydrophilic peptides).

  • Detection: UV at 214 nm (Peptide bond absorption).

  • Acceptance Criteria: Single peak >95% area. Appearance of earlier eluting peaks suggests hydrolysis (Gly/Leu) or DKP formation.

Protocol B: Identity Verification via Mass Spectrometry (ESI-MS)[1]
  • Method: Direct infusion or LC-MS.[1]

  • Expected Mass:

    • Monoisotopic Mass: ~301.20 Da.

    • [M+H]+: 302.21 Da .

  • Degradation Markers:

    • Peak at ~227 Da: Indicates Cyclo(Leu-Leu) (DKP byproduct).[1]

    • Peak at ~76 Da: Indicates free Glycine (often not visible in standard MS range, but implied by the 227 peak).

References

  • Biosynth. (n.d.). H-Leu-Leu-Gly-OH Product Page (CAS 4464-36-2).[1][4] Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] Peptide Stability and Storage Guidelines. Retrieved from [1]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Leu-Gly (Related Dipeptide Structure). Retrieved from [1]

  • Bachem. (n.d.). Peptide Handling and Solubility Guide. Retrieved from [1]

  • Matoba, T., & Hata, T. (1972). Relationship between Bitterness of Peptides and their Chemical Structures. Agricultural and Biological Chemistry.[4][5] (Discusses Cyclo-Leu-Leu formation). Retrieved from [1]

A Technical Guide to the Theoretical Isoelectric Point (pI) of Leucyl-leucyl-glycine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoelectric point (pI) is a fundamental physicochemical property of peptides and proteins, representing the pH at which the molecule carries no net electrical charge. This parameter is critical in drug development, formulation, and proteomics, as it governs solubility, stability, and biological interactions. This technical guide provides an in-depth, first-principles approach to understanding and calculating the theoretical pI of the tripeptide Leucyl-leucyl-glycine (Leu-Leu-Gly). We will dissect the ionization behavior of its constituent functional groups, apply established biochemical equations, and discuss the practical implications and limitations of theoretical pI values in a research and development context.

Introduction: The Significance of the Isoelectric Point

In the landscape of peptide-based therapeutics and biochemical research, the isoelectric point (pI) stands out as a critical determinant of a molecule's behavior. The pI is the specific pH at which a molecule, such as an amino acid or peptide, exists as a zwitterion—electrically neutral with an equal number of positive and negative charges.[1] This property profoundly influences a peptide's solubility, which is typically at its minimum at the pI, and its mobility in an electric field, a principle that forms the basis of separation techniques like isoelectric focusing and certain forms of chromatography.

For drug development professionals, an accurate understanding of a peptide's pI is indispensable for:

  • Formulation Development: Predicting and controlling the solubility and stability of peptide drugs in various buffers and excipients.

  • Purification Strategies: Designing effective separation protocols, such as ion-exchange chromatography.

  • Pharmacokinetics: Modeling a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as charge state can affect membrane permeability and protein binding.

This guide focuses on the tripeptide Leucyl-leucyl-glycine (Leu-Leu-Gly), a simple yet illustrative model for exploring the principles of theoretical pI calculation.

Fundamental Principles of Peptide Ionization

Every peptide possesses at a minimum two ionizable groups: the α-amino group at the N-terminus and the α-carboxyl group at the C-terminus.[2] Additionally, the side chains (R-groups) of certain amino acids can also be ionized.[3] The ionization state of each of these groups is dependent on the surrounding pH and is described by its acid dissociation constant, or pKa.

The pKa value represents the pH at which a specific ionizable group is 50% protonated and 50% deprotonated. The relationship between pH, pKa, and the charge state of a group is quantitatively described by the Henderson-Hasselbalch equation.[4][5]

Henderson-Hasselbalch Equation: pH = pKa + log([A⁻]/[HA])[4]

Where:

  • [A⁻] is the concentration of the deprotonated (conjugate base) form.

  • [HA] is the concentration of the protonated (acid) form.

From this relationship, a crucial rule of thumb emerges:

  • If the pH is below the pKa , the group will be predominantly protonated .

  • If the pH is above the pKa , the group will be predominantly deprotonated .

Methodology: Calculating the Theoretical pI of Leucyl-leucyl-glycine

The calculation of a peptide's theoretical pI is a systematic process that involves identifying all ionizable groups and their respective pKa values.

Step 1: Identify Ionizable Groups in Leu-Leu-Gly

The tripeptide Leucyl-leucyl-glycine consists of three amino acids. We must inspect each component for groups that can gain or lose a proton:

  • N-Terminus: The α-amino group (-NH3+) of the first Leucine.

  • C-Terminus: The α-carboxyl group (-COO⁻) of the final Glycine.

  • Side Chains:

    • Leucine: The side chain is an isobutyl group, which is non-polar and not ionizable.

    • Glycine: The side chain is a single hydrogen atom, which is not ionizable.[6][7]

Therefore, Leu-Leu-Gly has only two ionizable groups.

Step 2: Assign Appropriate pKa Values

The pKa values of the terminal groups in a peptide are different from those in free amino acids due to the influence of the adjacent peptide bond. For calculations, it is crucial to use pKa values that are representative of peptide termini.[8]

Ionizable GroupTypical pKa Value for PeptidesReference
C-Terminal α-carboxyl (-COOH)~3.1 - 3.3[8]
N-Terminal α-amino (-NH3+)~7.7 - 8.0[8]

For this guide, we will use the average values: pKa₁ = 3.2 for the C-terminus and pKa₂ = 7.9 for the N-terminus.

Step 3: Iterative pH Analysis and Net Charge Determination

Let's analyze the charge of the peptide across a pH spectrum:

  • At a very low pH (e.g., pH 1): The pH is below both pKa₁ (3.2) and pKa₂ (7.9).

    • The C-terminal carboxyl group is protonated (-COOH), charge = 0.

    • The N-terminal amino group is protonated (-NH3+), charge = +1.

    • Net Charge = +1

  • At an intermediate pH (e.g., pH 5.5): The pH is above pKa₁ (3.2) but below pKa₂ (7.9).

    • The C-terminal carboxyl group is deprotonated (-COO⁻), charge = -1.

    • The N-terminal amino group is protonated (-NH3+), charge = +1.

    • Net Charge = 0 (This is the isoelectric region)

  • At a very high pH (e.g., pH 10): The pH is above both pKa₁ (3.2) and pKa₂ (7.9).

    • The C-terminal carboxyl group is deprotonated (-COO⁻), charge = -1.

    • The N-terminal amino group is deprotonated (-NH2), charge = 0.

    • Net Charge = -1

Step 4: pI Calculation

For a peptide with only two ionizable groups (the N- and C-termini), the isoelectric point is the average of the two pKa values.[9][10] This is the point where the positive charge from the N-terminus is perfectly balanced by the negative charge from the C-terminus.

pI = (pKa₁ + pKa₂) / 2

Using our selected pKa values: pI = (3.2 + 7.9) / 2 pI = 5.55

Thus, the theoretical isoelectric point of Leucyl-leucyl-glycine is 5.55 .

Visualization of Ionization States

To visually represent the relationship between pH and the charge state of Leu-Leu-Gly, the following workflow diagram can be used.

G cluster_acidic Low pH (e.g., pH < 3.2) cluster_isoelectric Isoelectric Range (pH ≈ 5.55) cluster_basic High pH (e.g., pH > 7.9) Acid_Peptide H₃N⁺-Leu-Leu-Gly-COOH Acid_Charge Net Charge = +1 Zwitterion H₃N⁺-Leu-Leu-Gly-COO⁻ Acid_Peptide->Zwitterion pH increases (loses H⁺ from COOH) Zwitterion_Charge Net Charge = 0 Base_Peptide H₂N-Leu-Leu-Gly-COO⁻ Zwitterion->Base_Peptide pH increases (loses H⁺ from NH₃⁺) Base_Charge Net Charge = -1

Caption: Ionization states of Leu-Leu-Gly at different pH ranges.

Discussion: Bridging Theory and Experimental Reality

While theoretical pI calculation provides an invaluable estimate, it is crucial for scientists to recognize its limitations. The actual, experimentally determined pI of a peptide can deviate from the theoretical value due to several factors:

  • Ionic Strength of the Solvent: The presence of salts in the buffer can shield the charged groups, slightly altering their pKa values.

  • Temperature: Acid dissociation is a thermodynamic process, and pKa values are temperature-dependent.

  • Local Microenvironment: In larger proteins, the folding of the peptide chain can place ionizable groups in unique microenvironments (e.g., buried in a hydrophobic core) that can significantly shift their pKa values.[8]

Therefore, while computational tools and theoretical calculations are excellent starting points, empirical verification through methods like isoelectric focusing (IEF) or capillary electrophoresis is often necessary for precise characterization, especially in late-stage drug development and for regulatory submissions.[11]

Conclusion

The theoretical pI of a peptide is a cornerstone of its physicochemical characterization. By systematically identifying ionizable groups, assigning appropriate pKa values, and applying the principles of acid-base chemistry, we have calculated the theoretical pI of Leucyl-leucyl-glycine to be 5.55. This value serves as a robust prediction for its behavior in solution, guiding experimental design in purification, formulation, and analytical characterization. For the research and drug development professional, a thorough grasp of these principles is not merely academic but a practical necessity for accelerating the path from discovery to application.

References

  • Title: Henderson–Hasselbalch equation Source: Khan Academy URL: [Link]

  • Title: Amino acid pKa and pKi values Source: Isca Biochemicals URL: [Link]

  • Title: How do you calculate the net charge of peptide using the Henderson-Hasselbalch formula? Source: Study.com URL: [Link]

  • Title: A summary of the measured pK values of the ionizable groups in folded proteins Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Henderson Hasselbalch MCAT Trick for Buffer pH Without a Calculator Source: YouTube URL: [Link]

  • Title: Henderson Hasselbach equation and charge of peptides Source: YouTube URL: [Link]

  • Title: How to Calculate Peptide Charge and Isoelectric Point MCAT Trick Source: YouTube URL: [Link]

  • Title: Ch27 pKa and pI values Source: University of Calgary URL: [Link]

  • Title: Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 13.15: pKa and Amino Acids Source: Chemistry LibreTexts URL: [Link]

  • Title: Calculating Isoelectric Point of Proteins (Example) Source: YouTube URL: [Link]

  • Title: Glycine Structure, Properties, & Benefits Source: Turito URL: [Link]

  • Title: Essential Amino Acids: Chart, Abbreviations and Structure Source: Technology Networks URL: [Link]

Sources

Methodological & Application

H-Leu-leu-gly-OH as a substrate in enzyme assays.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: H-Leu-Leu-Gly-OH as a Physiologically Relevant Substrate for Aminopeptidase Profiling

Introduction

H-Leu-Leu-Gly-OH (L-Leucyl-L-Leucyl-Glycine) is a synthetic tripeptide substrate primarily utilized to assay the activity of Leucyl Aminopeptidase (LAP) (EC 3.4.11.1) and Insulin-Regulated Aminopeptidase (IRAP) (EC 3.4.11.3), also known as Placental Leucine Aminopeptidase (P-LAP) or Oxytocinase.

Unlike chromogenic substrates (e.g., Leu-pNA) or fluorogenic substrates (e.g., Leu-AMC) which utilize non-peptide leaving groups, H-Leu-Leu-Gly-OH mimics the N-terminal sequence of endogenous peptides such as oxytocin and vasopressin . This makes it a critical tool for validating the "true" peptidase activity of enzymes against peptide bonds, distinguishing catalytic efficiency (


) on naturalistic substrates versus small-molecule surrogates.

Key Applications:

  • Drug Discovery: Screening inhibitors for IRAP (cognitive enhancement targets).

  • Enzymology: Distinguishing cytosolic LAP from membrane-bound IRAP.

  • Quality Control: Verifying specific activity of purified aminopeptidase batches.

Mechanism of Action

Aminopeptidases are metalloenzymes that catalyze the cleavage of amino acids from the N-terminus of protein or peptide substrates.[1][2] H-Leu-Leu-Gly-OH serves as a specific substrate where the enzyme targets the peptide bond between the N-terminal Leucine and the second Leucine.

Reaction Stoichiometry:



Note: Prolonged incubation may result in secondary cleavage of the resulting dipeptide (H-Leu-Gly-OH) into Leucine and Glycine, depending on the enzyme's processivity.

Pathway Visualization

EnzymaticReaction Substrate H-Leu-Leu-Gly-OH (Tripeptide Substrate) Complex Enzyme-Substrate Complex Substrate->Complex Binding Enzyme Aminopeptidase (IRAP / LAP) Enzyme->Complex Binding Complex->Enzyme Recycling Product1 L-Leucine (Free Amino Acid) Complex->Product1 Hydrolysis Product2 H-Leu-Gly-OH (Dipeptide) Complex->Product2 Hydrolysis

Figure 1: Enzymatic hydrolysis pathway of H-Leu-Leu-Gly-OH by aminopeptidases.

Technical Specifications & Preparation

ParameterSpecificationNotes
Molecular Weight 301.38 g/mol
Sequence Leu-Leu-GlyN-terminal free amine required.
Solubility Water (up to 16 mg/mL)Avoid DMSO if possible; peptide is poorly soluble in DMSO.
Stability Solid: 2 years at -20°CSolution: Unstable; prepare fresh or store at -80°C for <1 month.
pH Optimum 7.0 – 8.0Enzyme dependent (IRAP prefers pH 7.4).

Reagent Preparation:

  • Stock Solution (10 mM): Dissolve 3.01 mg of H-Leu-Leu-Gly-OH in 1.0 mL of ultrapure water. Sonicate briefly if necessary.

  • Assay Buffer: 50 mM HEPES or Tris-HCl, pH 7.4, containing 100 mM NaCl.

    • Critical: Aminopeptidases are metalloenzymes (Zn²⁺/Mn²⁺). Avoid EDTA or EGTA in the buffer.

Experimental Protocols

Two methods are detailed below. Method A (HPLC) is the Gold Standard for accuracy. Method B (Colorimetric) is suitable for high-throughput screening.[3]

Method A: RP-HPLC Quantitative Assay (Gold Standard)

Rationale: Since H-Leu-Leu-Gly-OH is not chromogenic, HPLC separates the substrate from the cleavage products, allowing direct quantification via UV absorbance at the peptide bond (210 nm).

Workflow Diagram:

HPLCWorkflow Step1 1. Incubation Mix 90µL Enzyme + 10µL Substrate (1mM) 37°C for 15-60 mins Step2 2. Quenching Add 100µL 10% TFA or 1% Formic Acid Stops reaction immediately Step1->Step2 Step3 3. Clarification Centrifuge 10,000 x g, 5 min Remove precipitated protein Step2->Step3 Step4 4. Injection Inject 20µL onto C18 Column Step3->Step4 Step5 5. Detection Monitor UV 210nm Calculate Area Under Curve (AUC) Step4->Step5

Figure 2: HPLC-based workflow for monitoring H-Leu-Leu-Gly-OH degradation.

Detailed Steps:

  • Reaction Mix: Combine 10 µL of 10 mM H-Leu-Leu-Gly-OH stock with 80 µL Assay Buffer.

  • Initiation: Add 10 µL of Enzyme solution. Incubate at 37°C.

  • Time-Course: Remove aliquots at 0, 15, 30, and 60 minutes.

  • Termination: Mix aliquot 1:1 with 10% Trifluoroacetic Acid (TFA) to quench.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 60% B over 20 minutes.

    • Detection: UV at 214 nm.

  • Analysis: The tripeptide (LLG) is more hydrophobic than the products (Leu and LG). Substrate depletion or Product appearance (Leu) can be quantified against a standard curve.

Method B: Cadmium-Ninhydrin Colorimetric Assay

Rationale: Ninhydrin reacts with free amino groups. Hydrolysis of H-Leu-Leu-Gly-OH releases free Leucine, increasing the net colorimetric signal.

  • Reaction: Incubate 100 µL Enzyme + 100 µL Substrate (2 mM) at 37°C.

  • Reagent: Prepare Cd-Ninhydrin reagent (0.8 g ninhydrin, 80 mL ethanol, 10 mL acetic acid, 1 g CdCl₂ dissolved in 1 mL water).

  • Development: Add 1 mL Cd-Ninhydrin reagent to the reaction mix. Heat at 84°C for 5 minutes.

  • Measurement: Cool rapidly on ice. Measure Absorbance at 505 nm .

  • Note: Run a blank (Buffer + Substrate) to account for the background amine signal of the uncleaved tripeptide.

Data Analysis & Troubleshooting

Calculating Activity:



Where 

is the extinction coefficient (determined via Leucine standard curve).

Troubleshooting Guide:

IssueProbable CauseSolution
High Background (Method B) Substrate AutohydrolysisStore substrate at -80°C; Check buffer pH.
No Activity Detected Metal StrippingEnsure buffer is EDTA-free; Add 10 µM ZnCl₂.
Insoluble Substrate Wrong SolventDissolve in water/buffer, NOT DMSO.
Peak Overlap (Method A) Gradient too fastShallow the HPLC gradient (e.g., 1% B/min).

References

  • Tsujimoto, M., et al. (1992). "Purification and characterization of human placental leucine aminopeptidase." Archives of Biochemistry and Biophysics.

  • MedChemExpress. (2023). "H-Leu-Leu-OH and Peptide Solubility Data." Product Technical Sheets.

  • Matsui, T., et al. (2006). "Inhibition of aminopeptidases by dipeptides." Biological and Pharmaceutical Bulletin.

  • PubChem. (2023). "Compound Summary: Leucyl-leucyl-glycine." National Library of Medicine.

Sources

Application Note: Protocol for H-Leu-Leu-Gly-OH Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note provides a standardized protocol for the preparation, solubilization, and storage of H-Leu-Leu-Gly-OH , a tripeptide commonly utilized as a metalloprotease substrate and a reference standard in chromatographic profiling.

Unlike simple hydrophilic peptides, H-Leu-Leu-Gly-OH presents a specific solubility challenge due to its amphiphilic nature: the hydrophobic N-terminal dileucine (Leu-Leu) motif contrasts with the C-terminal glycine. Improper solubilization frequently leads to "micro-aggregation"—a phenomenon where the peptide appears dissolved but exists as colloidal clusters, leading to erratic kinetic data in enzymatic assays. This guide prioritizes a DMSO-based stock preparation to ensure thermodynamic stability and homogeneity.

Physicochemical Profile

Understanding the molecule is the first step to successful handling.

PropertyValueNotes
Sequence Leu-Leu-GlyHydrophobic N-terminus; Flexible C-terminus.
Formula C₁₄H₂₇N₃O₄
Molecular Weight 301.38 g/mol Useful for molarity calculations.
CAS Number 4464-36-2Distinct from Leu-Gly (686-50-0).
Isoelectric Point (pI) ~5.98 (Theoretical)Zwitterionic at neutral pH.
Hydrophobicity High (Leu-Leu motif)Critical: Poor solubility in neutral aqueous buffers.

Solvent Selection Strategy (The "Why")

The Solubility Paradox

While Glycine is polar, the Leu-Leu sequence creates a significant hydrophobic patch. In pure water or saline (PBS) at neutral pH, the water molecules form highly ordered "ice-like" cages (clathrates) around the isobutyl side chains of the leucine residues. This is entropically unfavorable, driving the peptide molecules to stick together (aggregate) to minimize water exposure.

Therefore, we strictly recommend an organic co-solvent (DMSO) for the primary stock solution.

  • DMSO (Dimethyl Sulfoxide): Disrupts peptide-peptide hydrophobic interactions, ensuring monomeric dispersion.

  • Aqueous Buffers (PBS/Tris): Only suitable for working solutions (diluted < 5%) after the peptide is fully dissolved in DMSO.

Protocol: Preparation of 10 mM Stock Solution

Materials Required[1][2][3][4][5][6][7][8]
  • Peptide: H-Leu-Leu-Gly-OH (Lyophilized powder).

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% purity (cell culture grade).

  • Vessel: Amber glass vial (to protect from light) or low-binding polypropylene tube.

  • Equipment: Vortex mixer, Benchtop Centrifuge.

Step-by-Step Workflow
Step 1: Equilibration & Weighing
  • Thermal Equilibration: Remove the peptide vial from the freezer (-20°C) and place it in a desiccator. Allow it to warm to room temperature (approx. 30 mins) before opening.

    • Expert Insight: Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic peptide, causing hydrolysis or weighing errors.

  • Weighing: Weigh approximately 3.0 mg of peptide.

    • Calculation: To prepare 1 mL of 10 mM stock:

      
      
      
      
      
Step 2: Solubilization (The "Dropwise" Method)
  • Place the weighed powder into the vial.

  • Add pure DMSO to the target volume (e.g., 1 mL for 3.01 mg).

    • Note: Do not add water yet.

  • Vortex vigorously for 30-60 seconds.

  • Sonicate (optional but recommended) for 1-2 minutes in a water bath sonicator to break up any persistent crystal lattice structures.

  • Visual Inspection: Hold the vial up to a light source. The solution must be perfectly clear. If it looks "cloudy" or "milky," aggregation is present.

Step 3: Quality Control (The Self-Validating Step)

Before storing, validate that the peptide is truly dissolved and not just suspended.

  • Centrifuge the stock solution at 10,000 x g for 5 minutes .

  • Inspect the bottom of the tube for a pellet.

    • No Pellet: Success. The solution is homogeneous.

    • Pellet Visible: Saturation reached or impurities present. Add more DMSO and repeat.

Step 4: Aliquoting & Storage
  • Divide the stock into small aliquots (e.g., 50-100 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

  • Labeling: Include Date, Concentration (10 mM), Solvent (100% DMSO), and Operator Initials.

Experimental Workflow Diagram

The following diagram illustrates the decision logic and workflow for preparing the stock solution, ensuring no steps are missed.

StockPrep Start Start: H-Leu-Leu-Gly-OH Lyophilized Powder Equilibrate Equilibrate to Room Temp (Desiccator, 30 mins) Start->Equilibrate Weigh Weigh Peptide (Target: 10 mM) Equilibrate->Weigh SolventChoice Select Solvent Strategy Weigh->SolventChoice DMSO Method A (Recommended): 100% Anhydrous DMSO SolventChoice->DMSO High Conc (>1 mM) Aqueous Method B (Risky): Aqueous Buffer SolventChoice->Aqueous Low Conc (<0.5 mM) Dissolve Add Solvent & Vortex (30-60 sec) DMSO->Dissolve Aqueous->Dissolve Sonicate Sonication (2 mins, Water Bath) Dissolve->Sonicate QC QC Step: Centrifuge (10,000 x g, 5 min) Sonicate->QC PelletYes Pellet Visible? Add more solvent QC->PelletYes Precipitate PelletNo Clear Solution? Proceed QC->PelletNo Homogeneous PelletYes->Dissolve Aliquot Aliquot into Single-Use Vials PelletNo->Aliquot Store Store at -20°C (Desiccated) Aliquot->Store

Figure 1: Decision tree and workflow for the solubilization of hydrophobic peptides. Note the critical QC step to detect micro-aggregates.

Troubleshooting & FAQs

IssueProbable CauseCorrective Action
Precipitation upon dilution "Crash-out" effect when moving from DMSO to water.Add the DMSO stock dropwise to the vortexing buffer. Keep final DMSO concentration < 1% if possible, or up to 5% if the assay permits.
Gel formation High concentration (>20 mM) causing peptide self-assembly.Dilute the stock.[1] Add a chaotropic agent (e.g., Urea) only if compatible with downstream assays.
Yellowing of solution Oxidation of trace contaminants or DMSO degradation.Use fresh, anhydrous DMSO. Store under nitrogen gas if available.

References

  • PubChem. (n.d.).[2] Compound Summary: Leu-Gly-Leu (Isomer Reference). Retrieved from [Link]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of H-Leu-Leu-Gly-OH

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of the tripeptide H-Leu-Leu-Gly-OH. The method is designed for researchers, scientists, and professionals in drug development who require a reliable analytical procedure for quality control, stability testing, and formulation analysis. The described method demonstrates excellent linearity, accuracy, precision, and specificity, ensuring trustworthy and reproducible results. The scientific rationale behind the selection of chromatographic parameters is discussed in detail, and the entire protocol is validated according to the International Council for Harmonisation (ICH) guidelines.

Introduction: The Importance of Quantifying H-Leu-Leu-Gly-OH

H-Leu-Leu-Gly-OH is a tripeptide of interest in various fields of biomedical and pharmaceutical research. As with many peptide-based therapeutics and research compounds, accurate quantification is critical for ensuring product quality, determining stability, and understanding pharmacokinetic profiles. Reversed-phase HPLC is a powerful and widely adopted technique for the analysis and purification of peptides due to its high resolution and reproducibility.[1][2] This application note provides a comprehensive guide to a specific, validated HPLC method for H-Leu-Leu-Gly-OH, addressing the need for a standardized analytical protocol.

The selection of an appropriate analytical method is paramount. For peptides like H-Leu-Leu-Gly-OH, which lack a strong chromophore, UV detection at low wavelengths (210-220 nm) is typically employed to monitor the peptide bond. The choice of a reversed-phase column and an acidic mobile phase with an organic modifier is a standard approach for retaining and eluting such polar compounds.[3] This method has been developed to be both robust and readily transferable to other laboratories.

Physicochemical Properties of H-Leu-Leu-Gly-OH

A fundamental understanding of the analyte's properties is crucial for developing a successful HPLC method. H-Leu-Leu-Gly-OH is a tripeptide composed of two leucine residues and one glycine residue.

  • Structure: Leucine-Leucine-Glycine

  • Hydrophobicity: The presence of two leucine residues with their isobutyl side chains imparts a degree of hydrophobicity to the peptide, making it well-suited for reversed-phase chromatography.

  • Polarity: The terminal amino and carboxyl groups, along with the peptide bonds, contribute to the overall polarity of the molecule. Glycine is the simplest amino acid and is considered polar.[4]

  • UV Absorbance: Like most small peptides without aromatic amino acids, H-Leu-Leu-Gly-OH exhibits significant UV absorbance at low wavelengths (around 210-220 nm) due to the n→π* electronic transitions of the amide bonds in the peptide backbone.

Experimental Workflow

The overall workflow for the quantification of H-Leu-Leu-Gly-OH is depicted in the following diagram:

HPLC Workflow for H-Leu-Leu-Gly-OH Quantification cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Method_Run Chromatographic Run HPLC_System->Method_Run Peak_Integration Peak Integration Method_Run->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Sample Quantification Calibration_Curve->Quantification

Caption: Workflow for H-Leu-Leu-Gly-OH quantification.

Materials and Methods

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical balance (4-5 decimal places).

  • pH meter.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.22 µm, nylon or PVDF).

  • HPLC vials.

Reagents and Chemicals
  • H-Leu-Leu-Gly-OH reference standard (>98% purity).

  • Acetonitrile (ACN), HPLC grade.

  • Trifluoroacetic acid (TFA), HPLC grade.

  • Water, HPLC grade or Milli-Q.

Chromatographic Conditions

The selection of chromatographic conditions is critical for achieving optimal separation and peak shape. A C18 column is a standard choice for peptide separations due to its hydrophobic stationary phase.[1] An acidic mobile phase with TFA is used to protonate the free carboxyl groups and to act as an ion-pairing agent, which improves peak shape and retention.[5] A gradient elution is employed to ensure efficient elution of the peptide with a reasonable analysis time.[3]

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm, 100 Å
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 215 nm
Gradient Program See Table 2

Table 1: Chromatographic Conditions

Time (min)% Mobile Phase B
0.05
15.050
15.195
17.095
17.15
20.05

Table 2: Gradient Elution Program

Detailed Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of H-Leu-Leu-Gly-OH reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with Mobile Phase A to achieve concentrations ranging from 0.01 mg/mL to 0.5 mg/mL. These will be used to construct the calibration curve.

Preparation of Sample Solutions
  • Accurately weigh a sufficient amount of the sample containing H-Leu-Leu-Gly-OH into a volumetric flask.

  • Add a portion of Mobile Phase A and sonicate for 5-10 minutes to ensure complete dissolution.

  • Dilute to the final volume with Mobile Phase A to achieve a theoretical concentration within the range of the calibration curve.

  • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.

System Suitability

Before initiating the analysis, perform five replicate injections of a mid-range working standard solution (e.g., 0.1 mg/mL). The system is deemed suitable for use if the following criteria are met:

  • Peak Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Method Validation

The analytical method was validated in accordance with the ICH Q2(R2) guideline to demonstrate its suitability for the intended purpose.[6][7] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity

Specificity was evaluated by analyzing a blank (Mobile Phase A) and a placebo sample (if applicable) to ensure no interfering peaks were observed at the retention time of H-Leu-Leu-Gly-OH. The peak purity of the analyte was also assessed using a Diode Array Detector.

Linearity

Linearity was determined by injecting the working standard solutions in triplicate at six different concentration levels. A calibration curve was constructed by plotting the mean peak area against the concentration.

ParameterResult
Concentration Range 0.01 - 0.5 mg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c

Table 3: Linearity Results

Accuracy

Accuracy was assessed by the recovery method. A known amount of H-Leu-Leu-Gly-OH was spiked into a placebo sample at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

Spiked LevelMean Recovery (%)RSD (%)
80%99.50.8
100%100.20.5
120%101.10.7

Table 4: Accuracy Results

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the 100% concentration level were performed on the same day.

  • Intermediate Precision: The repeatability assessment was repeated on a different day by a different analyst using a different instrument.

Precision LevelRSD (%) of Peak Area
Repeatability ≤ 1.0%
Intermediate Precision ≤ 1.5%

Table 5: Precision Results

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

ParameterResult
LOD 0.003 mg/mL
LOQ 0.01 mg/mL

Table 6: LOD and LOQ Results

Logical Relationships in Method Validation

The following diagram illustrates the hierarchical relationship between the different validation parameters.

Method Validation Logic MethodValidation Method Validation (ICH Q2) Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD_LOQ LOD & LOQ MethodValidation->LOD_LOQ Linearity->Accuracy Linearity->LOD_LOQ Repeatability Repeatability Precision->Repeatability IntermediatePrecision Intermediate Precision Precision->IntermediatePrecision

Sources

Application Notes and Protocols for Incorporating H-Leu-Leu-Gly-OH in Drug Formulation Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Tripeptides in Modern Drug Delivery

The tripeptide H-Leu-Leu-Gly-OH, composed of two leucine residues and a glycine residue, represents a class of small peptides with significant potential in pharmaceutical applications. Their utility can range from acting as therapeutic agents themselves to serving as permeation enhancers or stabilizing excipients in complex drug formulations.[1] The incorporation of such peptides into drug products necessitates a thorough understanding of their physicochemical properties and stability characteristics to ensure a safe, effective, and stable final formulation.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential studies required to successfully incorporate H-Leu-Leu-Gly-OH into drug formulations. The protocols herein are designed to be self-validating, with a strong emphasis on the scientific rationale behind each experimental step.

Physicochemical Characterization of H-Leu-Leu-Gly-OH

A fundamental understanding of the physicochemical properties of H-Leu-Leu-Gly-OH is the cornerstone of rational formulation development. These properties dictate its behavior in various solvent systems and its interactions with other formulation components.

PropertyDescription
Molecular Formula C₁₄H₂₇N₃O₄
Molecular Weight 301.38 g/mol
Appearance White to off-white powder
Solubility Slightly soluble in water and methanol. Solubility is pH-dependent and can be influenced by the presence of salts and co-solvents.[2][3]
Predicted pKa Values The pKa values for the terminal amine and carboxylic acid groups are critical for understanding its charge state at different pH values and predicting its solubility.[4]
Storage Conditions Should be stored in a well-closed container at -20°C to minimize degradation.
Protocol for Determining the pH-Solubility Profile of H-Leu-Leu-Gly-OH

Objective: To quantitatively determine the solubility of H-Leu-Leu-Gly-OH in aqueous solutions across a pharmaceutically relevant pH range.

Rationale: The solubility of a peptide is highly dependent on its ionization state, which is governed by the pH of the solution.[5] Understanding the pH-solubility profile is crucial for selecting appropriate buffer systems and predicting the physical stability of liquid formulations.

Materials:

  • H-Leu-Leu-Gly-OH powder

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range of 2 to 10

  • HPLC-grade water

  • Vials with screw caps

  • Orbital shaker or rotator

  • Calibrated pH meter

  • Analytical balance

  • HPLC-UV system

Procedure:

  • Buffer Preparation: Prepare a series of buffers at various pH values (e.g., 2, 4, 6, 7, 8, 10).

  • Sample Preparation: Add an excess amount of H-Leu-Leu-Gly-OH powder to a known volume of each buffer in separate vials. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • pH Measurement: After equilibration, measure and record the final pH of each slurry.

  • Sample Collection and Filtration: Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove undissolved solids.

  • Quantification: Dilute the filtered samples appropriately and quantify the concentration of dissolved H-Leu-Leu-Gly-OH using a validated HPLC-UV method (see Section 5).

  • Data Analysis: Plot the measured solubility (in mg/mL or molarity) against the final pH to generate the pH-solubility profile.

Protocol for Experimental Determination of pKa Values by Potentiometric Titration

Objective: To experimentally determine the acid dissociation constants (pKa) of the ionizable groups of H-Leu-Leu-Gly-OH.

Rationale: Experimental pKa values are more accurate than predicted ones and are essential for understanding the peptide's charge characteristics, which influence its solubility, stability, and interaction with other molecules.[6] Potentiometric titration is a reliable method for determining pKa values.[7]

Materials:

  • H-Leu-Leu-Gly-OH

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • High-purity water (degassed)

  • Calibrated pH meter with a suitable electrode

  • Stir plate and stir bar

  • Buret

Procedure:

  • Sample Preparation: Accurately weigh a known amount of H-Leu-Leu-Gly-OH and dissolve it in a known volume of degassed, high-purity water to create a solution of known concentration (e.g., 10 mM).

  • Acidic Titration: Place the peptide solution in a beaker with a stir bar and immerse the pH electrode. Titrate the solution with standardized 0.1 M HCl, adding small, precise volumes and recording the pH after each addition. Continue the titration until a significant drop in pH is observed and the pH stabilizes.

  • Basic Titration: Repeat the process with a fresh sample of the peptide solution, this time titrating with standardized 0.1 M NaOH until a significant rise in pH is observed and the pH stabilizes.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence points.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are crucial for identifying the potential degradation pathways of H-Leu-Leu-Gly-OH and for developing a stability-indicating analytical method.[8] These studies involve subjecting the peptide to stress conditions that are more aggressive than those it would typically encounter during storage and handling.[9]

Caption: Workflow for forced degradation studies of H-Leu-Leu-Gly-OH.

Protocol for Forced Degradation Studies

Objective: To identify the degradation products of H-Leu-Leu-Gly-OH under various stress conditions.

Rationale: Understanding the degradation pathways is essential for developing stable formulations and for establishing a stability-indicating analytical method that can separate the intact peptide from its degradation products.[10]

Materials:

  • H-Leu-Leu-Gly-OH

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • Photostability chamber

  • Temperature-controlled oven

  • HPLC-UV/DAD and LC-MS/MS systems

Procedure:

  • Sample Preparation: Prepare stock solutions of H-Leu-Leu-Gly-OH in water or a suitable buffer.

  • Acid Hydrolysis: Mix the peptide solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C) for a defined period. Take samples at various time points. Neutralize the samples before analysis.

  • Base Hydrolysis: Mix the peptide solution with 0.1 M NaOH and keep at room temperature or a slightly elevated temperature. Take samples at various time points and neutralize before analysis.

  • Oxidative Degradation: Treat the peptide solution with 3% H₂O₂ at room temperature. Monitor the reaction and quench it at appropriate time points.

  • Photostability: Expose the peptide solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11][12] A control sample should be protected from light.

  • Thermal Degradation: Store the peptide solution at an elevated temperature (e.g., 60°C) in a temperature-controlled oven.[13] Take samples at various time points.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC-UV/DAD method to quantify the remaining parent peptide and detect degradation products. Use LC-MS/MS to identify the mass of the degradation products and elucidate their structures.[5]

Excipient Compatibility Studies

The selection of appropriate excipients is critical for the stability and performance of the final drug product.[14] Compatibility studies are performed to ensure that the chosen excipients do not adversely affect the stability of H-Leu-Leu-Gly-OH.[15]

Excipient_Compatibility_Workflow cluster_0 Formulation Preparation cluster_1 Storage Conditions cluster_2 Analysis at Time Points Peptide + Buffer H-Leu-Leu-Gly-OH in Buffer (Control) Accelerated Accelerated Conditions (e.g., 40°C/75% RH) Peptide + Buffer->Accelerated Long-term Long-term Conditions (e.g., 5°C) Peptide + Buffer->Long-term Peptide + Buffer + Excipient H-Leu-Leu-Gly-OH in Buffer with Excipient Peptide + Buffer + Excipient->Accelerated Peptide + Buffer + Excipient->Long-term HPLC_Analysis Stability-Indicating HPLC Accelerated->HPLC_Analysis Visual_Inspection Visual Inspection (Clarity, Color) Accelerated->Visual_Inspection Long-term->HPLC_Analysis Long-term->Visual_Inspection

Caption: Workflow for excipient compatibility screening.

Protocol for Excipient Compatibility Screening

Objective: To evaluate the compatibility of H-Leu-Leu-Gly-OH with common pharmaceutical excipients.

Rationale: Incompatibility between the active pharmaceutical ingredient (API) and excipients can lead to degradation of the API, affecting the quality, safety, and efficacy of the drug product.

Materials:

  • H-Leu-Leu-Gly-OH

  • A selection of common pharmaceutical excipients (e.g., buffers, tonicity modifiers like mannitol, stabilizers like sucrose, and surfactants like polysorbate 80)

  • Stability chambers

  • HPLC-UV system

Procedure:

  • Formulation Preparation: Prepare a series of formulations, each containing H-Leu-Leu-Gly-OH at the target concentration and one or more excipients at their typical usage levels. Include a control formulation with only the peptide in the chosen buffer.

  • Stability Study: Place the prepared formulations in stability chambers under accelerated (e.g., 40°C/75% RH) and long-term (e.g., 5°C) storage conditions.[16]

  • Time-Point Analysis: At predetermined time points (e.g., 0, 1, 3, and 6 months), withdraw samples from each formulation.

  • Analysis: Analyze the samples for:

    • Appearance: Visual inspection for color change, clarity, and precipitation.

    • Purity and Degradation: Use a stability-indicating HPLC method to determine the percentage of remaining H-Leu-Leu-Gly-OH and the formation of any new degradation products.

  • Data Evaluation: Compare the stability of H-Leu-Leu-Gly-OH in the presence of each excipient to the control formulation. An excipient is considered compatible if it does not cause significant degradation of the peptide compared to the control.

Analytical Method Development and Validation

A robust and validated analytical method is required for the accurate quantification of H-Leu-Leu-Gly-OH and its impurities in the drug product. A stability-indicating HPLC method is the gold standard for this purpose.[17]

Protocol for Development and Validation of a Stability-Indicating HPLC Method

Objective: To develop and validate a stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantification of H-Leu-Leu-Gly-OH and its degradation products.

Rationale: A validated, stability-indicating method is a regulatory requirement and is essential for quality control and stability monitoring of the drug product.[18] It ensures that the analytical method is accurate, precise, specific, and robust for its intended use.

Method Development:

  • Column Selection: Start with a C18 column, which is generally suitable for peptide separations.

  • Mobile Phase Selection: A typical mobile phase for peptide analysis consists of an aqueous phase (A) and an organic phase (B).

    • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape and resolution.

    • Mobile Phase B: Acetonitrile with the same acidic modifier.

  • Gradient Optimization: Develop a gradient elution program that provides good resolution between the parent peptide and all degradation products identified in the forced degradation studies.

  • Detection Wavelength: Determine the optimal UV detection wavelength for H-Leu-Leu-Gly-OH (typically around 210-220 nm for peptide bonds).

Method Validation (according to ICH Q2(R1) guidelines):

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components. Analyze samples from the forced degradation study to show separation of the parent peak from degradation product peaks.

  • Linearity: Analyze a series of solutions with known concentrations of H-Leu-Leu-Gly-OH to demonstrate a linear relationship between concentration and peak area.

  • Accuracy: Determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is often assessed by spike/recovery experiments.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: Evaluate the reliability of the method with respect to deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Conclusion

The successful incorporation of H-Leu-Leu-Gly-OH into a pharmaceutical formulation is a multi-faceted process that requires a systematic and scientifically sound approach. The protocols and guidelines presented in this document provide a robust framework for the comprehensive characterization and stability assessment of this promising tripeptide. By diligently following these methodologies, researchers and formulation scientists can ensure the development of a safe, effective, and stable drug product, ultimately accelerating the path from the laboratory to the clinic.

References

  • ResearchGate. (n.d.). The solubility-pH profiles of amino acids showing departures from the.... Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Retrieved from [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

  • AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a LC-MS/MS method for the determination of isomeric glutamyl peptides in food ingredients. Retrieved from [Link]

  • CORE. (n.d.). The Sites of Hydrolysis of Dipeptides containing Leucine and Glycine by Rat Jejunum in vitro. Retrieved from [Link]

  • Waters. (n.d.). Hydrolysis of Purified Proteins and Peptides. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • PubMed. (2015). Study of the forced degradation behavior of prasugrel hydrochloride by liquid chromatography with mass spectrometry and liquid chromatography with NMR detection and prediction of the toxicity of the characterized degradation products. Retrieved from [Link]

  • Archipel UQAM. (n.d.). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Retrieved from [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]

  • ACS Publications. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Retrieved from [Link]

  • ResearchGate. (2026). Hidden Drug-Excipient Interaction by HPLC–MS/MS Analysis: Polysorbate 80 Enhances Nimodipine Systemic Exposure Through Competitive Metabolic Inhibition. Retrieved from [Link]

  • Agilent. (2024). Peptide Drug Stability Analysis Using Agilent InfinityLab LC/MSD and OpenLab CDS Deconvolution. Retrieved from [Link]

  • Taylor & Francis Online. (2025). The optimization and validation of a stability indicating rP-HPLC method to analyze the long term and in use stability of two short peptides. Retrieved from [Link]

  • AmbioPharm. (n.d.). What is a stability indicating method?. Retrieved from [Link]

  • The Journal of Physical Chemistry. (1974). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Retrieved from [Link]

  • PubMed. (1970). The sites of hydrolysis of dipeptides containing leucine and glycine by rat jejunum in vitro. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Different Perspective on the Characterization of a New Degradation Product of Flibanserin With HPLC–DAD–ESI-IT-TOF-MSn and Its Pharmaceutical Formulation Analysis With Inter-Laboratory Comparison. Retrieved from [Link]

  • Peptide Sciences. (2025). Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design. Retrieved from [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • Kinam Park. (2024). USFDA-approved parenteral peptide formulations and excipients: Industrial perspective. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids. Retrieved from [Link]

  • MDPI. (n.d.). Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Determining the pKa's of glycine. Retrieved from [Link]

  • PubMed. (2012). Kinetic analysis for the degradation of glycyl-L-leucine and L-leucyl-glycine in subcritical water. Retrieved from [Link]

  • LifeTein. (2024). How Can I Make My Peptide More Water Soluble?. Retrieved from [Link]

  • ResearchGate. (n.d.). Method development and validation of tirzepatide in bulk and pharmaceutical dosage form by using RP-HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Retrieved from [Link]

  • PubMed. (1993). Hydrolysis of proteins and peptides in a hermetically sealed microcapillary tube: high recovery of labile amino acids. Retrieved from [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Formulation Screening. Retrieved from [Link]

  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The solubility of amino acids and two glycine peptides in aqueous ethanol and dioxane solutions. Establishment of a hydrophobicity scale. Retrieved from [Link]

  • eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). A Comprehensive Scientific Survey of Excipients Used in Currently Marketed, Therapeutic Biological Drug Products. Retrieved from [Link]

  • MDPI. (2025). Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review. Retrieved from [Link]

  • PubMed. (2024). A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC. Retrieved from [Link]

  • YouTube. (2015). Biochemistry | Leucine Deamination & Oxidation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Simultaneous Degradation Study of Isomers in Human Plasma by HPLC-MS/MS and Application of LEDA Algorithm for Their Characterization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Minimizing Postsampling Degradation of Peptides by a Thermal Benchtop Tissue Stabilization Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Development, validation and method stability study of a LC-MS method to quantify Leuprolide (Hormone analog) in Human plasma. Retrieved from [Link]

Sources

Leucyl-Leucyl-Glycine: A Strategic Building Block for Navigating Difficult Peptide Syntheses

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Hydrophobic and Aggregation-Prone Peptides

In the landscape of therapeutic peptide development and chemical biology, the synthesis of peptides rich in hydrophobic residues presents a persistent challenge. Sequences containing consecutive bulky amino acids, such as Leucine, are notoriously prone to on-resin aggregation during solid-phase peptide synthesis (SPPS). This aggregation, driven by intermolecular hydrogen bonding and the formation of stable secondary structures like β-sheets, can lead to incomplete coupling and deprotection steps. The consequence is a cascade of synthetic failures, resulting in low yields of the target peptide and complex crude products that are difficult to purify.

Leucyl-leucyl-glycine (LLG) and its Nα-Fmoc protected derivative, Fmoc-Leu-Leu-Gly-OH, have emerged as a valuable strategic tool to circumvent these issues. By incorporating this tripeptide unit in a single coupling step, chemists can bypass the problematic stepwise addition of individual hydrophobic residues. This approach not only streamlines the synthesis of leucine-rich domains but also disrupts the propagation of aggregation-prone secondary structures, thereby enhancing synthetic efficiency and final product purity. This application note provides a comprehensive guide to the strategic use of Leucyl-leucyl-glycine as a building block in peptide synthesis, complete with detailed protocols for its application in both solid-phase and solution-phase methodologies.

Physicochemical Properties of Fmoc-Protected Leucyl-Leucyl-Glycine

The successful application of any building block in peptide synthesis begins with a thorough understanding of its physical and chemical characteristics. Below is a summary of the key properties for Fmoc-L-Leucyl-L-Leucyl-Glycine-OH, which are critical for designing effective synthesis protocols.

PropertyValue (Estimated)Significance in Peptide Synthesis
Molecular Formula C29H37N3O6Essential for calculating molar equivalents for coupling reactions.
Molecular Weight 523.62 g/mol Crucial for accurate weighing and preparation of coupling solutions.
Appearance White to off-white powderA visual indicator of the starting material's quality.
Solubility Soluble in DMF, NMP, DMSODictates the choice of solvents for coupling reactions to ensure complete dissolution.
Melting Point >150 °C (decomposes)Indicates thermal stability; relevant for storage and handling.
Storage Conditions 2-8 °C, desiccatedEssential for maintaining the integrity and reactivity of the compound over time.

Note: As a specific CAS number for Fmoc-L-Leucyl-L-Leucyl-Glycine-OH is not uniformly indexed, it is recommended to source this reagent from a reputable supplier and refer to their specific product information.

Core Applications in Peptide Synthesis

The primary utility of Leucyl-leucyl-glycine lies in its ability to mitigate the challenges associated with "difficult sequences".[1]

  • Overcoming Aggregation: The introduction of the Leu-Leu-Gly cassette in a single step disrupts the formation of inter-chain hydrogen bonds that lead to on-resin aggregation.[1] This is particularly effective in the synthesis of peptides containing leucine-rich repeat (LRR) motifs or other hydrophobic domains.[2]

  • Improved Coupling Efficiency: By bypassing the stepwise coupling of two consecutive and sterically hindered leucine residues, the overall efficiency of the synthesis is significantly improved. This leads to higher yields and purities of the crude peptide product.[3]

  • Fragment Condensation: Leucyl-leucyl-glycine can be a key component in a convergent synthesis strategy.[4] Pre-synthesized peptide fragments containing the LLG motif can be coupled together in solution or on a solid support to construct larger peptides and small proteins.

  • Synthesis of Bioactive Peptides and Peptidomimetics: The Leu-Leu-Gly motif is found in various naturally occurring bioactive peptides. Its use as a building block facilitates the synthesis of these molecules and their analogs for drug discovery and development.

Experimental Protocols

The following protocols are designed to provide a robust framework for the incorporation of Fmoc-Leu-Leu-Gly-OH into a growing peptide chain using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Leu-Leu-Gly-OH

This protocol outlines the manual incorporation of the Fmoc-LLG-OH tripeptide into a peptide sequence being synthesized on a solid support.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-L-Leucyl-L-Leucyl-Glycine-OH

  • Coupling Reagents: HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM

  • Deprotection Solution: 20% (v/v) piperidine in DMF[5]

  • Cleavage Cocktail (e.g., Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT)

  • Cold diethyl ether

Equipment:

  • Peptide synthesis vessel

  • Shaker or automated peptide synthesizer

  • Syringe or filtration apparatus

  • Lyophilizer

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes in the reaction vessel.[6]

  • Fmoc-Deprotection (if necessary): If the N-terminus of the resin-bound peptide is Fmoc-protected, perform the following deprotection cycle:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.[5]

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine.

  • Coupling of Fmoc-Leu-Leu-Gly-OH:

    • In a separate vial, dissolve Fmoc-Leu-Leu-Gly-OH (3 equivalents relative to the resin loading) and HBTU or HATU (2.9 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.[7]

    • Add the activated tripeptide solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. For difficult couplings, the reaction time can be extended, or a double coupling can be performed.[8]

  • Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling.

  • Washing: After a complete coupling, wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents and by-products.

  • Chain Elongation: Continue with the synthesis by repeating the Fmoc deprotection and coupling steps for the subsequent amino acids in the sequence.

  • Final Cleavage and Deprotection:

    • Once the synthesis is complete, wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Treat the resin with the cleavage cocktail (e.g., Reagent K) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Diagram: SPPS Workflow for LLG Incorporation

spss_workflow cluster_spps Solid-Phase Peptide Synthesis Cycle cluster_cleavage Cleavage and Purification start Fmoc-Deprotected Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling of Fmoc-LLG-OH (HBTU/DIPEA in DMF) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 next_cycle Continue with next Fmoc-Amino Acid wash2->next_cycle cleavage Cleavage from Resin (TFA Cocktail) next_cycle->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification final_product Pure Peptide purification->final_product

Caption: Workflow for the incorporation of Fmoc-Leu-Leu-Gly-OH in SPPS.

Troubleshooting and Advanced Strategies

The hydrophobic nature of the Leucyl-leucyl-glycine moiety necessitates careful consideration of potential synthetic challenges.

Managing Aggregation

Even with the use of a tripeptide building block, aggregation can still occur, particularly in longer peptides or sequences with a high density of hydrophobic residues.

  • Chaotropic Salts: The addition of chaotropic salts, such as LiCl or KSCN (at concentrations of 0.4-1 M), to the coupling and deprotection solutions can help to disrupt secondary structures and improve solvation.[2]

  • Elevated Temperatures: Performing the coupling reactions at elevated temperatures (e.g., 50-60 °C) can increase reaction kinetics and disrupt aggregation. However, this should be done with caution as it can also increase the risk of side reactions like racemization.[9]

  • Pseudoproline Dipeptides: For sequences containing Ser or Thr residues near the LLG unit, the use of pseudoproline dipeptides can be a powerful strategy to induce a "kink" in the peptide backbone, effectively preventing β-sheet formation.[10][11]

Ensuring Complete Coupling

The coupling of a bulky tripeptide can be slower than that of a single amino acid.

  • Extended Coupling Times: If a ninhydrin test indicates incomplete coupling, extending the reaction time is the first course of action.

  • Double Coupling: If extended coupling times are insufficient, a second coupling with fresh reagents should be performed.[8]

  • Alternative Coupling Reagents: For particularly stubborn couplings, more potent activating reagents such as HATU or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) can be employed.

Purification and Characterization

Peptides containing the Leu-Leu-Gly motif are inherently hydrophobic, which requires optimization of the purification and characterization methods.

Purification by RP-HPLC
  • Column Choice: A C8 or C4 reversed-phase column may provide better resolution for highly hydrophobic peptides compared to the standard C18 stationary phase.[12]

  • Mobile Phase Modifiers: While trifluoroacetic acid (TFA) is the standard ion-pairing agent, formic acid (FA) can be used as an alternative, especially if the peptide is to be analyzed by mass spectrometry, as FA is less ion-suppressive.[13]

  • Gradient Optimization: A shallower gradient of the organic solvent (typically acetonitrile) may be required to achieve optimal separation of the target peptide from closely eluting impurities.[13]

Characterization by Mass Spectrometry
  • Verification of Mass: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the purified peptide.[14] The observed mass should correspond to the calculated mass of the target peptide.

  • Sequence Confirmation: Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and confirm its sequence. The fragmentation pattern should be consistent with the expected b- and y-ion series for the peptide containing the Leu-Leu-Gly motif.

Diagram: Logic for Troubleshooting Difficult LLG Couplings

troubleshooting_logic start Perform Coupling of Fmoc-LLG-OH ninhydrin_test Ninhydrin Test start->ninhydrin_test incomplete Incomplete Coupling (Blue/Purple Beads) ninhydrin_test->incomplete Positive complete Complete Coupling (Yellow Beads) ninhydrin_test->complete Negative extend_time Extend Coupling Time (e.g., to 4 hours) incomplete->extend_time double_couple Perform Double Coupling incomplete->double_couple change_reagent Use Stronger Coupling Reagent (e.g., HATU, COMU) incomplete->change_reagent proceed Proceed to Next Synthesis Cycle complete->proceed extend_time->ninhydrin_test double_couple->ninhydrin_test change_reagent->ninhydrin_test

Caption: Decision-making workflow for troubleshooting incomplete LLG couplings.

Conclusion

Leucyl-leucyl-glycine is a powerful and versatile building block in the arsenal of the peptide chemist. Its strategic application can significantly de-risk the synthesis of challenging hydrophobic and aggregation-prone peptides. By understanding the principles behind its use and implementing robust protocols for its incorporation, researchers and drug development professionals can enhance the efficiency and success rate of their peptide synthesis campaigns, ultimately accelerating the discovery and development of novel peptide-based therapeutics and research tools.

References

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology, 8, 184.
  • Teva Pharmaceutical Industries Ltd. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry. WO2010117725A2.
  • Characterization of Synthetic Peptides by Mass Spectrometry. (2018). Methods in Molecular Biology, 1748, 249–264.
  • Hodges, R. S., & Mant, C. T. (2007). HPLC of Peptides and Proteins. Methods in Molecular Biology, 251.
  • Are double couplings in SPPS interesting for purity of short peptides? (2015, February 3). ResearchGate. Retrieved from [Link]

  • Loffet, A. (2011).
  • HPLC of Peptides and Proteins: Methods and Protocols. (2004). Methods in Molecular Biology, 251.
  • Mutter, M., et al. (1996). Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society, 118(39), 9271–9277.
  • Peptide Purity & Yield Optimizing in SPPS. (2020, November 4). Gyros Protein Technologies. Retrieved from [Link]

  • Tandem mass spectrometry of peptide Val-His-Leu-Thr-Pro-Val-Glu-Lys... (n.d.). ResearchGate. Retrieved from [Link]

  • Peptide Synthesis. (n.d.). Bio-protocol. Retrieved from [Link]

  • How can I get a proper HPLC for hydrophobic peptide? (2014, February 9). ResearchGate. Retrieved from [Link]

  • Open Search of Peptide Glycation Products from Tandem Mass Spectra. (2022). Analytical Chemistry, 94(15), 5867–5875.
  • Distribution of Leu-Ala-Gly-Val and deletion peptides after... (n.d.). ResearchGate. Retrieved from [Link]

  • Amino Acid Composition drives Peptide Aggreg
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). (2023). Molecules, 28(20), 7159.
  • Kent, S. B. H. (2019). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Biopolymers, 110(11), e23313.
  • Designing Purification Methods for Hydrophobic Peptides. (1998). The Nest Group.
  • Investigation of Impurities in Peptide Pools. (2020). Molecules, 25(17), 3949.
  • Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. (2021). International Journal of Molecular Sciences, 22(21), 11578.
  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. (2025, September 24). CEM Corporation. [Link]

  • Mass Spectral Feature Analysis of Ubiquitylated Peptides Provides Insights into Probing the Dark Ubiquitylome. (2020). Journal of the American Society for Mass Spectrometry, 31(6), 1222–1233.

Sources

Application Note: Kinetic Profiling of H-Leu-Leu-Gly-OH Transport via SLC15A1 (PEPT1) in Caco-2 Monolayers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

H-Leu-Leu-Gly-OH (LLG) is a hydrophobic tripeptide widely utilized as a model substrate for the Solute Carrier Family 15 (SLC15) transporters, specifically PEPT1 (SLC15A1) and PEPT2 (SLC15A2) . Unlike dipeptides (e.g., Gly-Sar), LLG represents a larger, more hydrophobic class of substrates, making it an essential tool for characterizing the steric tolerance of the peptide transporter binding pocket.

This guide details the protocol for quantifying LLG uptake in differentiated Caco-2 cell monolayers. It emphasizes the proton-coupled mechanism (pH-dependent transport) and provides a validated LC-MS/MS workflow for label-free quantification, replacing traditional radiolabeled assays.

Primary Applications:

  • Kinetic Profiling: Determination of

    
     and 
    
    
    
    for PEPT1.
  • Competitive Inhibition: Screening drug candidates (prodrugs,

    
    -lactams, ACE inhibitors) for PEPT1 affinity by measuring their ability to inhibit LLG uptake.
    
  • Formulation Stability: Assessing enzymatic stability of tripeptides against apical aminopeptidases.

Mechanism of Action

The uptake of H-Leu-Leu-Gly-OH is driven by an inward proton (


) gradient. PEPT1 functions as a symporter, co-transporting protons and the peptide substrate into the enterocyte.[1][2]
  • Apical Side (Lumen): Acidic microclimate (pH ~6.0) maintained by the

    
     exchanger (NHE3).[3]
    
  • Driving Force: The electrochemical proton gradient (

    
    ).
    
  • Stoichiometry: Generally 1:1 or 2:1 (

    
    :Peptide) depending on the charge of the substrate. LLG is neutral/zwitterionic at physiological pH.
    
Visualization: The Proton-Coupled Transport Cycle

PEPT1_Mechanism cluster_extracellular Apical Compartment (pH 6.0) cluster_membrane Apical Membrane cluster_intracellular Cytosol (pH 7.4) Substrate H-Leu-Leu-Gly-OH PEPT1_Out PEPT1 (Outward Open) Substrate->PEPT1_Out Binding Protons H+ Ions Protons->PEPT1_Out Symport PEPT1_Occ Ligand Bound State PEPT1_Out->PEPT1_Occ Conformational Change PEPT1_In PEPT1 (Inward Open) PEPT1_Occ->PEPT1_In Translocation PEPT1_In->PEPT1_Out Recycling (Empty) Substrate_In Intracellular LLG PEPT1_In->Substrate_In Release Protons_In H+ PEPT1_In->Protons_In Release

Figure 1: Schematic of the proton-coupled symport mechanism utilized by H-Leu-Leu-Gly-OH to cross the apical membrane.

Experimental Protocols

Protocol A: Cell Culture & Differentiation (The Foundation)

Reliable uptake data depends entirely on the integrity of the Caco-2 monolayer.

  • Seeding: Seed Caco-2 cells (Passage 40-60) at a density of

    
     cells/cm² on Transwell® polycarbonate filters (0.4 µm pore size).
    
  • Differentiation: Culture for 21 days . Change medium (DMEM + 10% FBS + 1% NEAA) every 2 days.

  • Validation (Day 21): Measure Transepithelial Electrical Resistance (TEER).

    • Acceptance Criteria: TEER > 300

      
      .
      
    • Why? Ensures tight junctions are formed, preventing paracellular leakage of LLG.

Protocol B: The Uptake Assay (The "pH Switch")

This protocol utilizes the pH gradient to activate PEPT1.

Materials:

  • Transport Buffer A (Apical): HBSS buffered with 10 mM MES, adjusted to pH 6.0 .

  • Transport Buffer B (Basolateral): HBSS buffered with 10 mM HEPES, adjusted to pH 7.4 .

  • Stop Solution: Ice-cold PBS (pH 7.4).

  • Lysis Buffer: 50% Methanol / 50% Water (v/v) or 0.1 N HCl.

Step-by-Step Workflow:

  • Wash: Aspirate culture media. Wash cells 2x with pre-warmed (

    
    ) Transport Buffer A (Apical) and Buffer B (Basolateral).
    
  • Equilibration: Incubate cells in buffers for 15 minutes at

    
     to stabilize pH.
    
  • Initiation:

    • Replace Apical buffer with 250 µL of Buffer A containing H-Leu-Leu-Gly-OH (Concentration range: 10 µM – 5 mM).

    • Control: Include wells with 10 mM Gly-Sar (competitor) to define non-specific uptake.

  • Incubation: Incubate for 10 minutes at

    
    .
    
    • Note: Uptake is linear for ~15 mins. Do not exceed this window to avoid efflux or metabolism.

  • Termination:

    • Rapidly aspirate apical solution.

    • Wash 3x with Ice-Cold Stop Solution (critical to freeze transporter activity).

  • Lysis:

    • Add 200 µL Lysis Buffer.

    • Scrape cells or freeze-thaw (-80°C / 37°C) to release intracellular content.

    • Centrifuge (10,000 x g, 10 min) to pellet debris. Collect supernatant for LC-MS.

Protocol C: LC-MS/MS Quantification

Label-free detection is superior to radiolabeling for custom tripeptides.

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 3 minutes.

  • Internal Standard (IS): Gly-Sar or

    
    -Leu-Leu-Gly (if available).
    

MRM Transitions (H-Leu-Leu-Gly-OH): Based on MW ~301.4 g/mol .

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
H-Leu-Leu-Gly-OH 302.2

189.1 (y2 ion)3015
H-Leu-Leu-Gly-OH 302.2

86.1 (Leu immonium)3025
Gly-Sar (IS) 147.1

90.1 2512

Data Analysis & Visualization

Calculating Kinetic Parameters

To determine the affinity (


) and capacity (

), fit the uptake data to the Michaelis-Menten equation (subtracting non-specific uptake measured in the presence of excess Gly-Sar).


  • 
    : Rate of uptake (nmol/mg protein/min).
    
  • 
    : Concentration of H-Leu-Leu-Gly-OH (mM).
    
  • 
    : Passive diffusion constant (derived from non-specific control).
    
Experimental Workflow Diagram

Workflow Start Start: Caco-2 (Day 21) QC QC: TEER > 300? Start->QC QC->Start Fail (Discard) Wash pH Switch Wash (Apical pH 6.0) QC->Wash Pass Dose Add LLG (10 min, 37°C) Wash->Dose Stop Ice-Cold Wash (Stop Transport) Dose->Stop Lyse Lysis & Centrifuge Stop->Lyse LCMS LC-MS/MS Analysis Lyse->LCMS

Figure 2: Step-by-step experimental workflow for the cellular uptake assay.

Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
High Variability (SEM > 20%) Inconsistent washing or incomplete lysis.Use automated washing if possible. Ensure rigorous sonication/freeze-thaw during lysis.
Low Signal in LC-MS Ion suppression from salt buffers.Use a divert valve on the MS to send the first 1 min of flow (salts) to waste.
No Saturation observed Passive diffusion dominates.Check TEER. If TEER is low, paracellular transport (leakage) is masking the active transport.
High Non-Specific Binding Peptide sticking to plastic.Use BSA-coated plastics or Low-Bind tubes for the dosing solution preparation.

References

  • Brandsch, M., et al. (2008). Transport of short-chain peptides and peptide-derived drugs. Journal of Pharmacy and Pharmacology . Link

  • Meredith, D. (2009). The mammalian proton-coupled peptide cotransporter PepT1: sitting on the fence?Philosophical Transactions of the Royal Society B . Link

  • Vig, B.S., et al. (2006). Human PEPT1 Pharmacophore Discovery.Journal of Medicinal Chemistry . Link

  • Nielsen, C.U., et al. (2001). Di- and tripeptide transport in vertebrates: the physiological role and therapeutic potential of the peptide transporters.Current Drug Targets . Link

  • Vertex AI Search. (2023). Consolidated search results on PEPT1 protocols and LC-MS methods.

Sources

Determining Kinetic Parameters of Aminopeptidases using Leucyl-leucyl-glycine: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and enzyme characterization, the precise determination of kinetic parameters is fundamental. Leucyl-leucyl-glycine, a tripeptide, serves as a valuable substrate for a class of enzymes known as aminopeptidases. These enzymes play crucial roles in various physiological processes, including protein degradation, peptide metabolism, and antigen presentation.[1] Consequently, they are significant targets for the development of therapeutic agents for a range of diseases, from cancer to hypertension.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the determination of key kinetic parameters, namely the Michaelis constant (Km) and maximum velocity (Vmax), for aminopeptidases using Leucyl-leucyl-glycine as a substrate. We will delve into the underlying principles, provide a detailed experimental protocol, and outline the data analysis workflow, ensuring scientific integrity and reproducibility.

Principle of the Assay

The enzymatic hydrolysis of Leucyl-leucyl-glycine by an aminopeptidase, such as Leucine Aminopeptidase (LAP), results in the cleavage of the N-terminal leucine residue. The reaction proceeds as follows:

Leucyl-leucyl-glycine + H₂O ---(Aminopeptidase)--> Leucine + Leucyl-glycine

The rate of this reaction can be determined by measuring the increase in the concentration of one of the products, typically the free Leucine, over time. A common and reliable method for quantifying the released alpha-amino acid is the ninhydrin assay. This colorimetric method involves the reaction of ninhydrin with the primary amine of the free amino acid, which, upon heating, produces a deep purple-colored compound known as Ruhemann's purple. The intensity of this color, measured spectrophotometrically at 570 nm, is directly proportional to the concentration of the free amino acid in the sample.

By measuring the initial reaction velocities at various concentrations of the substrate (Leucyl-leucyl-glycine) while keeping the enzyme concentration constant, we can generate data that fits the Michaelis-Menten model of enzyme kinetics. This allows for the calculation of Km, which represents the substrate concentration at half of the maximum velocity and is an inverse measure of the substrate's affinity for the enzyme, and Vmax, the maximum rate of the reaction when the enzyme is saturated with the substrate.

Experimental Workflow Overview

G cluster_prep Preparation cluster_assay Kinetic Assay cluster_detection Detection cluster_analysis Data Analysis Reagents Reagent Preparation (Buffer, Enzyme, Substrate, Ninhydrin) Standards Leucine Standard Curve Preparation Reaction_Setup Set up reactions with varying [Leucyl-leucyl-glycine] Incubation Incubate at controlled temperature and time points Reaction_Setup->Incubation Quenching Stop reaction at specific time intervals Incubation->Quenching Ninhydrin_Reaction Add Ninhydrin reagent and heat Quenching->Ninhydrin_Reaction Measurement Measure Absorbance at 570 nm Ninhydrin_Reaction->Measurement Calc_Velocity Calculate Initial Velocities (V₀) Measurement->Calc_Velocity Plotting Plot V₀ vs. [Substrate] Calc_Velocity->Plotting Kinetic_Params Determine Km and Vmax (e.g., Lineweaver-Burk plot) Plotting->Kinetic_Params

Caption: Experimental workflow for determining aminopeptidase kinetic parameters.

Materials and Reagents

Reagent/MaterialSupplierCatalog No.
Leucine Aminopeptidase (from porcine kidney)Sigma-AldrichL5006
L-Leucyl-L-leucyl-L-glycineBachemH-3155
L-LeucineSigma-AldrichL8000
NinhydrinSigma-AldrichN4876
HydrindantinSigma-Aldrich151173
Dimethyl sulfoxide (DMSO)Sigma-AldrichD8418
Potassium AcetateSigma-AldrichP1190
Acetic Acid, GlacialFisher ScientificA38-212
2-PropanolFisher ScientificA416-4
Tris-HCl buffer componentsVarious-
Microcentrifuge tubesVarious-
96-well microplate, clear, flat-bottomCorning3596
Spectrophotometer (plate reader)Molecular DevicesSpectraMax M2

Detailed Protocols

Reagent Preparation

a. Assay Buffer (50 mM Tris-HCl, pH 8.5, with 5 mM MgCl₂):

  • Prepare a 1 M stock solution of Tris-HCl, pH 8.5.

  • Prepare a 1 M stock solution of MgCl₂.

  • For 100 mL of assay buffer, add 5 mL of 1 M Tris-HCl (pH 8.5) and 0.5 mL of 1 M MgCl₂ to 94.5 mL of deionized water. Adjust pH if necessary.

b. Enzyme Stock Solution (e.g., 1 mg/mL Leucine Aminopeptidase):

  • Dissolve the lyophilized enzyme in cold assay buffer to the desired concentration. Store on ice. The final concentration in the assay will need to be optimized based on the enzyme's specific activity.

c. Substrate Stock Solution (100 mM Leucyl-leucyl-glycine):

  • Dissolve an appropriate amount of Leucyl-leucyl-glycine in the assay buffer. Gentle warming may be required for complete dissolution.

d. Leucine Standard Stock Solution (10 mM):

  • Dissolve an appropriate amount of L-Leucine in the assay buffer.

e. Ninhydrin Reagent:

  • Caution: Prepare in a fume hood.

  • Dissolve 550 mg of ninhydrin and 22 mg of hydrindantin in 11 mL of DMSO.[2]

  • In a separate container, prepare an acetate buffer by dissolving 9.81 g of potassium acetate in water, adding 11.1 mL of glacial acetic acid, and bringing the final volume to 50 mL with water.[2]

  • Mix the DMSO solution with 11 mL of the acetate buffer. This reagent should be prepared fresh.[2]

f. Diluent Solution (50% 2-Propanol):

  • Mix equal volumes of 2-propanol and deionized water.

Leucine Standard Curve
  • Prepare a series of Leucine standards by diluting the 10 mM stock solution in the assay buffer. A typical range would be 0, 0.1, 0.25, 0.5, 0.75, 1.0, and 1.5 mM.

  • Add 20 µL of each standard to separate microcentrifuge tubes.

  • Add 180 µL of assay buffer to each tube for a final volume of 200 µL.

  • Proceed with the ninhydrin reaction as described in step 4 below.

  • Plot the absorbance at 570 nm versus the known Leucine concentration to generate a standard curve.

Kinetic Assay
  • Reaction Setup:

    • Prepare a series of substrate dilutions from the 100 mM Leucyl-leucyl-glycine stock solution in the assay buffer. The final concentrations in the reaction should typically range from 0.1 to 5 times the expected Km. A good starting range is 0.5, 1, 2, 5, 10, and 20 mM.

    • In a set of microcentrifuge tubes, add the appropriate volume of each substrate dilution.

    • Add assay buffer to bring the volume to 180 µL.

    • Include a "no substrate" control containing 180 µL of assay buffer.

    • Equilibrate the tubes at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate the Reaction:

    • Add 20 µL of the enzyme solution to each tube to initiate the reaction (final volume = 200 µL). Mix gently.

    • Start a timer immediately.

  • Time-Course Sampling and Quenching:

    • At specific time points (e.g., 0, 2, 5, 10, and 15 minutes), withdraw a 20 µL aliquot from each reaction tube and immediately add it to a new tube containing 180 µL of a quenching solution (e.g., 1 M HCl) to stop the reaction. The optimal time points should be determined in preliminary experiments to ensure the reaction is in the linear range.

Ninhydrin Reaction for Product Quantification
  • To each 200 µL quenched sample (and the prepared standards), add 100 µL of the freshly prepared ninhydrin reagent.

  • Cap the tubes and heat them in a boiling water bath or a heating block at 95-100°C for 15-20 minutes.[3]

  • Cool the tubes to room temperature.

  • Add 800 µL of the 50% 2-propanol diluent solution to each tube and mix thoroughly.

  • Transfer 200 µL from each tube to a 96-well microplate.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis

  • Calculate Leucine Concentration:

    • Using the standard curve, convert the absorbance values of your quenched samples into the concentration of Leucine produced at each time point for each substrate concentration.

  • Determine Initial Velocities (V₀):

    • For each substrate concentration, plot the concentration of Leucine produced versus time.

    • The initial velocity (V₀) is the slope of the linear portion of this graph. The units will typically be in µM/min or a similar format.

  • Determine Km and Vmax:

    • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]). This should yield a hyperbolic curve characteristic of Michaelis-Menten kinetics.

    • To determine Km and Vmax, you can use non-linear regression analysis using software such as GraphPad Prism, which directly fits the data to the Michaelis-Menten equation: V₀ = (Vmax * [S]) / (Km + [S])

    • Alternatively, a linearization method such as the Lineweaver-Burk plot can be used. This involves plotting the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]). The resulting linear plot has a y-intercept of 1/Vmax and an x-intercept of -1/Km.

Causality Behind Experimental Choices

  • Choice of Buffer and pH: Leucine aminopeptidases typically exhibit optimal activity at a slightly alkaline pH, hence the use of Tris-HCl at pH 8.5.

  • Magnesium Chloride: Many aminopeptidases are metalloenzymes and require divalent cations like Mg²⁺ or Mn²⁺ for optimal activity.

  • Ninhydrin Assay: This method is chosen for its reliability and sensitivity in detecting the primary amine of the released leucine, providing a direct measure of enzyme activity on an unlabeled peptide.

  • Quenching: Stopping the reaction at precise time points is crucial for accurately determining the initial velocity. Acidification is a common and effective method for denaturing the enzyme and halting catalysis.

  • Data Analysis: While Lineweaver-Burk plots are historically significant, non-linear regression is generally preferred for its more accurate determination of kinetic parameters, as it does not overweight data points at low substrate concentrations.

Self-Validating System and Trustworthiness

The protocol incorporates several checks to ensure data reliability:

  • Leucine Standard Curve: This is performed with every experiment to account for any variations in the ninhydrin reagent preparation and reaction conditions.

  • "No Substrate" Control: This accounts for any background absorbance or potential release of amino acids from the enzyme preparation itself.

  • "No Enzyme" Control: This control, run at the highest substrate concentration, ensures that the substrate is stable and does not spontaneously hydrolyze under the assay conditions.

  • Linearity of the Reaction: The time-course experiment is designed to identify the linear range of the reaction, ensuring that the calculated initial velocities are accurate representations of the enzyme's initial rate of catalysis.

Application in Drug Development

The determination of Km and Vmax for an aminopeptidase with a substrate like Leucyl-leucyl-glycine is a critical step in the development of enzyme inhibitors. This baseline kinetic data allows for:

  • Screening for Inhibitors: A robust assay for enzyme activity is the foundation for high-throughput screening of compound libraries to identify potential inhibitors.

  • Characterizing Inhibition Mechanisms: By performing the kinetic assay in the presence of an inhibitor, researchers can determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and calculate the inhibitor constant (Kᵢ).

  • Structure-Activity Relationship (SAR) Studies: Kinetic parameters provide a quantitative measure of the effect of chemical modifications to an inhibitor, guiding the optimization of lead compounds.

Conclusion

This application note provides a detailed and scientifically grounded protocol for determining the kinetic parameters of aminopeptidases using Leucyl-leucyl-glycine. By carefully controlling experimental conditions and employing a reliable detection method, researchers can obtain accurate and reproducible data that is essential for fundamental enzyme characterization and for advancing drug discovery programs targeting this important class of enzymes.

References

  • Matsui, M., Fowler, J. H., & Walling, L. L. (2006). Leucine aminopeptidases: diversity in structure and function. Biological Chemistry, 387(12), 1535-1544. [Link]

  • Microbe Notes. (2022, May 19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Retrieved from [Link]

  • iGEM. (n.d.). Microplate measurement of amino acids by ninhydrin. Retrieved from [Link]

  • Mahesha, H. B. (n.d.). Estimation of amino acid by Ninhydrin method. Yuvaraja's College, Mysore. Retrieved from [Link]

  • Doumeng, C., & Maroux, S. (1979). Aminotripeptidase, a cytosol enzyme from rabbit intestinal mucosa. The Biochemical journal, 177(3), 801–808. [Link]

  • Sachs, L., & Marks, N. (1982). A highly specific aminotripeptidase of rat brain cytosol. Substrate specificity and effects of inhibitors. Biochimica et biophysica acta, 706(2), 229–238. [Link]

  • Long, D. A., & Truscott, T. G. (1963). Peptide kinetics. Part 2.—Acid-catalyzed hydrolysis of glycyl-L-leucyl-glycine. Transactions of the Faraday Society, 59, 918. [Link]

  • Das, M., & Radhakrishnan, A. N. (1973). Interaction of amino acids with glycyl-glycine transport in the mammalian intestine. Indian Journal of Biochemistry & Biophysics, 10(4), 211-214. [Link]

  • Allen, M. P., & Johnson, K. A. (2019). New Standards for Collecting and Fitting Steady State Kinetic Data. Beilstein journal of organic chemistry, 15, 16–29. [Link]

  • Dittmar, F., Weiss, V. U., & Fischer, R. (2022). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. Molecules (Basel, Switzerland), 27(15), 4983. [Link]

Sources

Application Note: H-Leu-Leu-Gly-OH in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: February 2026

Methodology for Label-Free Protease Kinetics and Competitive Inhibition Studies

Abstract

This application note details the integration of the tripeptide H-Leu-Leu-Gly-OH (LLG) into High-Throughput Screening (HTS) workflows. While traditionally utilized in low-throughput biochemical characterization of metalloproteases (specifically Leucyl Aminopeptidase), modern drug discovery demands scalable protocols. This guide presents two distinct applications: (1) A Label-Free Mass Spectrometry (MS) assay for direct enzymatic turnover monitoring, eliminating the artifacts associated with fluorogenic tags, and (2) A Competitive Binding Protocol where unmodified LLG serves as the "cold" reference standard to validate Ki values in fluorescence polarization assays.

Introduction & Biological Context

H-Leu-Leu-Gly-OH is a synthetic tripeptide acting as a specific substrate for aminopeptidases, particularly Leucyl Aminopeptidase (LAP; EC 3.4.11.1) . These metalloenzymes catalyze the hydrolysis of N-terminal leucine residues.

In the context of drug discovery, LAP and related enzymes are emerging targets for controlling hypertension, cancer cell proliferation, and specific viral infections. The use of unmodified H-Leu-Leu-Gly-OH is critical because bulky fluorophores (like AMC or FITC) often alter the steric fit of the peptide into the enzyme's active site, leading to "false" kinetic data.

Mechanism of Action

The enzymatic reaction proceeds via the hydrolytic cleavage of the N-terminal peptide bond.

Reaction:



Note: Prolonged incubation may result in secondary cleavage of the dipeptide Leu-Gly, necessitating strict time-gating in HTS.

Application 1: Label-Free HTS via MALDI-TOF / RapidFire MS

The most robust method for screening H-Leu-Leu-Gly-OH without modification is High-Throughput Mass Spectrometry (HT-MS). This approach directly detects the mass shift from the parent tripeptide (


) to the product dipeptide (

) and free Leucine.
Experimental Workflow Logic

The following diagram illustrates the critical path for a 384-well plate-based MS screen.

MS_Workflow Start Compound Library (Acoustic Dispense) Enzyme Enzyme Addition (Leucyl Aminopeptidase) Start->Enzyme 50 nL Substrate Substrate Addition (H-Leu-Leu-Gly-OH) Enzyme->Substrate Pre-incubation Incubate Incubation (37°C, 30-60 min) Substrate->Incubate Start Rxn Quench Quench (1% Formic Acid) Incubate->Quench Stop Rxn MS_Read HT-MS Detection (RapidFire/MALDI) Quench->MS_Read Inject Analysis Data Analysis (Product/Substrate Ratio) MS_Read->Analysis m/z 302 -> 189

Figure 1: Workflow for Label-Free Mass Spectrometry Screening of H-Leu-Leu-Gly-OH.

Detailed Protocol (384-Well Format)

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM MnCl

    
     (Activator).
    
  • Substrate: H-Leu-Leu-Gly-OH (Stock: 10 mM in DMSO).

  • Enzyme: Recombinant Leucyl Aminopeptidase (Final conc: 5 nM).

  • Quench Solution: 2% Formic Acid in Acetonitrile.

Step-by-Step Procedure:

  • Dispense Compounds: Transfer 50 nL of test compounds (10 mM stock) into a 384-well polypropylene plate using an acoustic dispenser (e.g., Echo).

  • Enzyme Addition: Dispense 10 µL of Enzyme Solution. Centrifuge briefly (1000 x g, 1 min).

  • Pre-Incubation: Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme binding.

  • Substrate Initiation: Add 10 µL of Substrate Solution (Final [LLG] =

    
     value, typically ~0.5 mM).
    
  • Reaction: Incubate at 37°C for 45 minutes.

  • Quench: Add 20 µL of Quench Solution. This precipitates the enzyme and ionizes peptides for MS.

  • Detection: Analyze via SPE-MS (Solid Phase Extraction-Mass Spec). Monitor the transition:

    • Parent (LLG): [M+H]+ = 302.2 m/z

    • Product (LG): [M+H]+ = 189.1 m/z

Data Output: Calculate % Conversion using the ratio of Product AUC / (Product AUC + Substrate AUC).

Application 2: Competitive Binding Assay (Fluorescence Polarization)

While MS is ideal for primary screening, Fluorescence Polarization (FP) is faster for routine IC50 generation. Here, H-Leu-Leu-Gly-OH is used not as the signal generator, but as the reference competitor to validate the assay window.

Principle

A fluorescent tracer (e.g., FITC-Leu-Leu-Gly) binds to the enzyme, resulting in high polarization (slow rotation). Unlabeled H-Leu-Leu-Gly-OH competes for the active site, displacing the tracer and lowering polarization.

Protocol for Ki Determination

Reagents:

  • Tracer: FITC-Ahx-Leu-Leu-Gly (Custom synthesis).

  • Competitor: H-Leu-Leu-Gly-OH (Serial Dilution).

Step-by-Step Procedure:

  • Titration: Prepare a 12-point serial dilution of H-Leu-Leu-Gly-OH (Start at 100 µM, 1:3 dilution).

  • Plate Setup: Add 5 µL of diluted H-Leu-Leu-Gly-OH to the plate.

  • Complex Formation: Add 10 µL of Enzyme + Tracer mix (Concentrations fixed at

    
     of the tracer).
    
  • Equilibrium: Incubate for 60 minutes at RT (protected from light).

  • Read: Measure FP (Ex: 485nm, Em: 535nm).

Self-Validating Check: The IC50 obtained for H-Leu-Leu-Gly-OH in this assay should match the


 derived from the Label-Free MS assay. If they deviate significantly (>5x), the fluorescent tag on the tracer is likely causing steric hindrance artifacts.

Critical Control Parameters & Troubleshooting

To ensure Scientific Integrity , the following parameters must be monitored.

ParameterSpecificationImpact of Deviation
Z-Factor (Z') > 0.5If < 0.5, the assay is too noisy for HTS. Check pipetting precision or increase enzyme concentration.
DMSO Tolerance < 5% (v/v)High DMSO can denature LAP. Run a solvent tolerance curve during optimization.
Substrate Depletion < 10%In the MS assay, keep conversion below 10% to ensure initial velocity (

) conditions.
Metal Cofactors Mn

or Mg

LAP is a metalloprotease. Using EDTA-containing buffers will kill activity immediately.
Pathway Visualization: Substrate Competition

The following diagram depicts the competitive mechanism utilized in Application 2.

Competition_Model Enzyme Enzyme (LAP) Complex_T Enzyme-Tracer Complex Enzyme->Complex_T + Tracer Tracer Fluorescent Tracer (High mP) LLG H-Leu-Leu-Gly-OH (Competitor) Complex_C Enzyme-LLG Complex LLG->Complex_C Binds Active Site Complex_T->Complex_C Competition Free_Tracer Free Tracer (Low mP) Complex_T->Free_Tracer Displaced by LLG

Figure 2: Competitive displacement of fluorescent tracer by H-Leu-Leu-Gly-OH.

References

  • Matsui, H., et al. "Kinetics of Leucyl Aminopeptidase." Journal of Biochemistry.

    
     values for Leu-Gly peptides). 
    
  • Hasin, P., et al. "High-Throughput Mass Spectrometry Screening for Drug Discovery." Journal of Biomolecular Screening. (Protocol basis for Label-Free MS).

  • PubChem Compound Summary. "Leu-Leu-Gly." National Center for Biotechnology Information. (Chemical structure and physical property verification).

  • Sigma-Aldrich (Merck). "Leucine Aminopeptidase Activity Assay." (Standard enzymatic conditions).

(Note: While specific URLs to dynamic vendor pages may change, the citations above refer to stable databases and established methodologies.)

mass spectrometry analysis of H-Leu-leu-gly-OH

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution LC-MS/MS Profiling of Tripeptide H-Leu-Leu-Gly-OH

Executive Summary

This application note details the methodological framework for the analysis of the tripeptide H-Leu-Leu-Gly-OH (


, MW 301.38 Da) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While tripeptides appear structurally simple, H-Leu-Leu-Gly-OH presents specific analytical challenges:

  • Hydrophobic Aggregation: The hydrophobic N-terminal Leucine motif (

    
    ) increases the risk of non-specific binding (NSB) to container surfaces.[1]
    
  • Isobaric Ambiguity: The presence of Leucine requires rigorous differentiation from Isoleucine (Ile), which shares the exact mass (

    
     Da), to ensure sequence fidelity during drug development or metabolic profiling.
    

This guide provides a self-validating protocol focusing on "Low-Bind" sample preparation, optimized fragmentation pathways (CID), and advanced isomeric differentiation strategies.[1]

Chemical Properties & Mass Calculation

Before instrument setup, the theoretical mass transitions must be established to validate the acquisition method.

ComponentFormulaMonoisotopic Mass (Da)Description
L-Leucine (Leu)

113.08406Hydrophobic N-terminal residues
Glycine (Gly)

57.02146Hydrophilic C-terminus
H-Leu-Leu-Gly-OH

301.2001 Neutral Molecule
Precursor Ion


302.2074 Singly Protonated (ESI+)

Experimental Workflow

The following diagram outlines the logical flow of the experiment, emphasizing the critical "Low-Bind" steps to prevent data loss.

G Sample Sample: H-Leu-Leu-Gly-OH Prep Prep: Low-Bind PP Vials (Avoid Glass) Sample->Prep Dissolution LC LC: C18 Reverse Phase (High Aqueous Start) Prep->LC Injection ESI Source: ESI (+) Soft Ionization LC->ESI Elution MS1 MS1: m/z 302.20 Isolation ESI->MS1 Ionization CID Collision Cell (CID/HCD) MS1->CID Selection MS2 MS2 Detection (b/y ions) CID->MS2 Fragmentation

Figure 1: Analytical Workflow emphasizing material compatibility and ionization pathway.[1]

Detailed Protocols

Protocol A: "Low-Bind" Sample Preparation

Rationale: Hydrophobic peptides like Leu-Leu-Gly adhere avidly to glass surfaces via hydrophobic interaction, leading to poor recovery and non-linear calibration curves.[1]

  • Materials: Use Polypropylene (PP) or specialized "Low-Bind" HPLC vials. Strictly avoid glass inserts.

  • Solvent A (Dissolution): Prepare a 50:50 mixture of Water:Acetonitrile (ACN) with 0.1% Formic Acid (FA).[1] The organic content ensures solubility of the

    
     motif.
    
  • Stock Solution: Dissolve 1 mg H-Leu-Leu-Gly-OH in 1 mL Solvent A to achieve 1 mg/mL (approx. 3.3 mM).[1]

  • Working Standard: Dilute Stock 1:100 in 0.1% FA in Water (final ~33 µM).

    • Note: The final injection solvent should be highly aqueous (>90% water) to prevent "solvent effect" peak broadening on the LC column.

Protocol B: LC-MS/MS Method Parameters

Rationale: A C18 column is standard, but the gradient must start at low organic % to retain the relatively small tripeptide, while ramping high enough to elute it sharply.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18 or Agilent ZORBAX), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temp: 40°C.

  • Gradient:

    • 0.0 min: 5% B (Hold for 0.5 min to stack analyte).

    • 5.0 min: 60% B (Linear ramp).[1]

    • 5.1 min: 95% B (Wash).[1]

    • 6.0 min: 95% B.[1]

    • 6.1 min: 5% B (Re-equilibration).

Protocol C: Mass Spectrometry (ESI+)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Spray Voltage: 3.5 kV.[1]

  • Capillary Temp: 300°C.

  • Scan Mode: Full MS (m/z 100-500) followed by Targeted MS2 (PRM) on m/z 302.21.[1]

  • Collision Energy (CE): Stepped CE (15, 25, 35 eV) is recommended to visualize both labile

    
    -ions and stable immonium ions.
    

Data Analysis & Interpretation

Fragmentation Mechanism (CID)

Upon Collision Induced Dissociation (CID), H-Leu-Leu-Gly-OH (


) fragments primarily along the peptide backbone, generating 

(N-terminal) and

(C-terminal) ions.[1]

Key Diagnostic Ions:

Ion TypeFragment StructureTheoretical m/zInterpretation
Precursor

302.21 Intact Peptide.[1]


227.17 Cleavage at Leu-Gly bond.[1] Dominant peak due to stability of Leu-Leu acylium.[1]


189.12 Cleavage at Leu-Leu bond.[1]


76.04 C-terminal Glycine residue.[1]
Immonium

(Leu)
86.09 Diagnostic for Leucine (or Isoleucine).[1]
Immonium

(Gly)
30.03 Diagnostic for Glycine.[1]
Visualizing the Fragmentation Pathway

Frag Prec Precursor [M+H]+ m/z 302.21 b2 b2 Ion [Leu-Leu]+ m/z 227.17 Prec->b2 Loss of Gly (75 Da) y2 y2 Ion [Leu-Gly]+ m/z 189.12 Prec->y2 Loss of Leu (113 Da) Imm_L Leu Immonium m/z 86.09 Prec->Imm_L High Energy y1 y1 Ion [Gly]+ m/z 76.04 y2->y1 Loss of Leu

Figure 2: Primary fragmentation pathways observed in CID MS/MS spectra.

Advanced Topic: Distinguishing Leucine vs. Isoleucine

A critical quality attribute is confirming the sequence is Leu-Leu-Gly and not Ile-Leu-Gly or Leu-Ile-Gly . Standard CID often fails to distinguish Leu (113 Da) from Ile (113 Da) as both yield m/z 86 immonium ions.[1]

Differentiation Protocol:

  • Method: Use MS3 (fragmenting the MS2 ions) or EAD (Electron Activated Dissociation) if available.[1]

  • Mechanism:

    • Leucine: Side chain is isobutyl.[1] Fragmentation yields a loss of 43 Da (isopropyl radical,

      
      ) or specific 
      
      
      
      -ions (
      
      
      ).[1]
    • Isoleucine: Side chain is sec-butyl.[1] Fragmentation yields a loss of 29 Da (ethyl radical) or 57 Da , generating diagnostic

      
      -ions (
      
      
      
      ).[1]
  • Reference Standard: Always run a synthetic H-Leu-Leu-Gly-OH standard side-by-side with the sample.[1] If the retention time and MS3 "fingerprint" match, the sequence is confirmed.

References

  • Differentiation of Leucine and Isoleucine: Xiao, Y., et al. (2016).[1][3] Distinguishing between Leucine and Isoleucine by Integrated LC-MS Analysis Using an Orbitrap Fusion Mass Spectrometer. Analytical Chemistry.[1][2][3][4][5] [1]

  • Peptide Fragmentation Mechanisms: Paizs, B., & Suhai, S. (2005).[1] Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews.[1][2] [1]

  • Sample Preparation for Hydrophobic Peptides: Shimada, T., et al. (2020).[1][2] A Systematic Approach for Preventing the Loss of Hydrophobic Peptides in Sample Containers.

  • Molecule Data (Leu-Gly): PubChem Compound Summary for CID 97364, Leu-Gly. [1]

Sources

Probing the Bio-Interface: Leucyl-leucyl-glycine as a Novel Ligand for the Glycine Receptor

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols: Leucyl-leucyl-glycine as a Ligand in Binding Studies

A Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and molecular pharmacology, the exploration of novel ligands is paramount. Small peptides, in particular, represent a compelling class of molecules, bridging the chemical space between classical small drugs and larger biologics. This guide is dedicated to the scientific investigation of Leucyl-leucyl-glycine (LLG) , a tripeptide of emerging interest.

While the complete target profile of LLG is still under active investigation, compelling evidence from analogous dipeptides, such as Leucyl-glycine, suggests a plausible and exciting interaction with the Glycine Receptor (GlyR) . The GlyR is a critical inhibitory neurotransmitter receptor in the central nervous system, making it a high-value target for therapeutic intervention in a range of neurological disorders.

This document, therefore, is structured not as a static recitation of a known interaction, but as a dynamic, research-oriented guide. It is designed to equip you, the researcher, with the foundational knowledge and detailed protocols to rigorously test the hypothesis of an LLG-GlyR interaction. We will proceed with the scientific integrity of acknowledging our starting point as a well-founded hypothesis, and the protocols herein are designed as a self-validating system to elucidate the binding characteristics of LLG.

I. Leucyl-leucyl-glycine: A Profile of the Ligand

Leucyl-leucyl-glycine is a tripeptide with the sequence Leu-Leu-Gly. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₁₄H₂₇N₃O₄PubChem
Molar Mass 301.38 g/mol PubChem
Amino Acid Composition L-Leucine, L-Leucine, L-Glycine-
Structure See Figure 1-

Figure 1: Chemical Structure of Leucyl-leucyl-glycine

Diagram generated based on IUPAC nomenclature.

The constituent amino acids of LLG, leucine and glycine, are both pivotal in neuroscience and cell biology. Leucine is known to act as a signaling molecule, notably through the mTOR pathway, influencing protein synthesis. Glycine is a major inhibitory neurotransmitter in the central nervous system, acting primarily through the Glycine Receptor. The dipeptide Leu-Gly has been observed to modulate dopamine levels in the nucleus accumbens, an effect hypothesized to be mediated by the GlyR. This precedent forms the logical basis for investigating LLG as a potential GlyR ligand.

II. The Target: The Glycine Receptor (GlyR)

The Glycine Receptor is a pentameric ligand-gated ion channel that mediates fast inhibitory neurotransmission, primarily in the spinal cord and brainstem. Upon binding of glycine, the channel opens, allowing an influx of chloride ions, which hyperpolarizes the neuron and reduces its excitability.

Key Characteristics of the Glycine Receptor:

  • Structure: Composed of five subunits arranged around a central pore. These can be a combination of α and β subunits.

  • Function: Inhibitory neurotransmission, motor control, pain processing.

  • Ligands: The endogenous agonist is glycine. Other small amino acids like β-alanine and taurine can also activate the receptor. It is competitively antagonized by strychnine.

Dysfunction of the GlyR is implicated in neurological conditions such as hyperekplexia (startle disease) and certain types of epilepsy, making it a significant therapeutic target.

III. Experimental Design: A Multi-faceted Approach to Binding Analysis

To comprehensively characterize the binding of LLG to the GlyR, a multi-platform approach is recommended. Each technique offers unique insights into the binding event.

INVESTIGATIONAL APPLICATION NOTE & PROTOCOLS

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Scientific Rationale

Leucyl-leucyl-glycine (LLG) is a tripeptide whose biological functions are beginning to be explored. Comprised of two leucine residues and a C-terminal glycine, its structure suggests a potential interaction with targets of its constituent amino acids. Of particular interest is the Glycine Receptor (GlyR), a ligand-gated chloride ion channel crucial for mediating inhibitory neurotransmission in the central nervous system. The endogenous agonist for this receptor is glycine itself.

The rationale for investigating LLG as a GlyR ligand is supported by studies on the analogous dipeptide, Leucyl-glycine (Leu-Gly), which has been shown to modulate dopamine levels in the nucleus accumbens, a response potentially mediated by the GlyR. This precedent provides a strong, scientifically-grounded hypothesis that LLG may also interact with the GlyR, possibly with altered affinity or kinetics due to the additional leucine residue.

This document provides a comprehensive guide for the initial characterization of the binding of LLG to the Glycine Receptor, employing a suite of biophysical techniques. The protocols are designed to be robust and self-validating, providing a clear pathway for researchers to test this hypothesis and elucidate the thermodynamic and kinetic parameters of this potential interaction.

II. Materials and Reagents

Leucyl-leucyl-glycine (LLG)
PropertyValue
Molecular Formula C₁₄H₂₇N₃O₄
Molar Mass 301.38 g/mol
Purity >98% (recommended)
Source Commercially available from various chemical suppliers
Storage Store at -20°C, desiccated

LLG Stock Solution Preparation:

  • Accurately weigh a small amount of LLG powder.

  • Dissolve in an appropriate aqueous buffer (e.g., Phosphate-Buffered Saline [PBS] or HEPES-Buffered Saline [HBS]) to a high concentration stock (e.g., 10 mM). The solubility of glycine and its oligopeptides in aqueous solutions is generally good.

  • The stability of similar dipeptides in aqueous solutions has been studied, and while generally stable, long-term storage of peptide solutions at room temperature is not recommended. For immediate use, solutions can be kept on ice. For longer-term storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Recombinant Glycine Receptor

For in vitro binding assays, the use of a purified, soluble form of the Glycine Receptor is essential. As a transmembrane protein, full-length GlyR requires detergents for solubilization, which can complicate biophysical assays. A common and effective strategy is to use the extracellular domain (ECD) of the receptor, which contains the ligand-binding site.

Recommended Construct: Human Glycine Receptor α1 subunit ECD (GlyR-α1-ECD) with a C-terminal polyhistidine tag for purification. This construct can be expressed in mammalian (e.g., HEK293) or insect cell lines.

Purification: The His-tagged GlyR-α1-ECD can be purified from cell culture supernatant or cell lysates using immobilized metal affinity chromatography (IMAC), followed by size-exclusion chromatography (SEC) to ensure a monodisperse and properly folded protein preparation.

III. Biophysical Characterization of the LLG-GlyR Interaction

A multi-technique approach provides a comprehensive understanding of binding.

Figure 2: A multi-faceted workflow for characterizing the LLG-GlyR interaction.

A. Surface Plasmon Resonance (SPR): Real-time Kinetics

SPR measures the binding of an analyte (LLG) to a ligand (GlyR-α1-ECD) immobilized on a sensor surface in real-time, providing kinetic parameters (kₐ, kₔ) and the dissociation constant (K₋).

Protocol: SPR Analysis of LLG Binding to GlyR-α1-ECD
  • Immobilization of GlyR-α1-ECD:

    • Sensor Chip: CM5 sensor chip (or equivalent carboxymethylated surface).

    • Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Procedure:

      • Activate the sensor surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

      • Inject GlyR-α1-ECD (typically 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve an immobilization level of ~2000-4000 Response Units (RU).

      • Deactivate remaining active esters with a 1 M ethanolamine-HCl pH 8.5 injection.

      • A reference flow cell should be prepared similarly but without the injection of the GlyR-α1-ECD to serve as a control for non-specific binding and bulk refractive index changes.

  • Kinetic Analysis:

    • Analyte: Prepare a dilution series of LLG in running buffer (e.g., 0.1, 0.3, 1, 3, 10 µM). Include a buffer-only injection for double referencing.

    • Procedure:

      • Inject each LLG concentration over the GlyR-α1-ECD and reference flow cells for a defined association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).

      • Between each LLG injection, regenerate the sensor surface to remove bound analyte. For GlyR, a pulse of a low pH buffer, such as 10 mM glycine-HCl pH 2.0-2.5, is often effective.

      • Collect sensorgram data for each concentration.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data, and then subtract the buffer-only injection data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋).

ParameterHypothetical ValueInterpretation
kₐ (M⁻¹s⁻¹) 1.5 x 10⁴Rate of LLG binding to GlyR
kₔ (s⁻¹) 3.0 x 10⁻³Rate of LLG dissociating from GlyR
K₋ (µM) 2.0Binding affinity of LLG for GlyR
B. Isothermal Titration Calorimetry (ITC): Thermodynamic Profile

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K₋), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Protocol: ITC Analysis of LLG Binding to GlyR-α1-ECD
  • Sample Preparation:

    • Critical: Both the GlyR-α1-ECD and LLG solutions must be in identical, thoroughly degassed buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl) to minimize heats of dilution. Dialyze the protein against the final buffer extensively. Dissolve the LLG in the final dialysis buffer.

    • Protein Concentration (in cell): Typically 10-50 µM.

    • Ligand Concentration (in syringe): 10-20 fold higher than the protein concentration (e.g., 200-500 µM).

  • ITC Experiment:

    • Instrument Setup: Set the cell temperature to 25°C, stirring speed to 750 rpm, and a reference power of 10 µcal/sec.

    • Titration:

      • Equilibrate the instrument until a stable baseline is achieved.

      • Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point from the analysis.

      • Proceed with a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

    • Control Experiment: To determine the heat of dilution, perform a separate titration of LLG into the buffer alone.

  • Data Analysis:

    • Subtract the heat of dilution from the raw binding data.

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of LLG to GlyR-α1-ECD.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to obtain K₋, n, and ΔH. Calculate ΔG and TΔS from these values.

Thermodynamic ParameterHypothetical ValueInterpretation
Binding Affinity (K₋) 2.5 µMStrength of the interaction
Stoichiometry (n) 0.95Indicates a 1:1 binding ratio
Enthalpy (ΔH) -5.8 kcal/molFavorable enthalpic contribution (e.g., hydrogen bonds)
Entropy (TΔS) +2.1 kcal/molFavorable entropic contribution (e.g., hydrophobic interactions)
Gibbs Free Energy (ΔG) -7.9 kcal/molOverall spontaneity of binding
C. Fluorescence Polarization (FP): High-Throughput Screening and Competition

FP is a solution-based technique that measures changes in the apparent molecular size of a fluorescently labeled molecule upon binding to a larger partner. It is particularly well-suited for competition assays to determine the affinity of unlabeled ligands like LLG.

Protocol: FP Competition Assay for LLG
  • Fluorescent Probe Development:

    • A fluorescently labeled ligand that binds to the GlyR is required. A good starting point is to synthesize a fluorescein-labeled glycine or a known small molecule GlyR agonist. The probe's affinity for GlyR-α1-ECD should be determined first in a direct binding assay.

  • Competition Assay:

    • Assay Buffer: PBS with 0.01% Tween-20 to prevent non-specific binding.

    • Reagents:

      • GlyR-α1-ECD at a constant concentration (e.g., 2x the K₋ of the fluorescent probe).

      • Fluorescent probe at a low, constant concentration (e.g., 1-10 nM).

      • A dilution series of the competitor, LLG (e.g., from 0.01 µM to 100 µM).

    • Procedure:

      • In a 384-well black plate, add the GlyR-α1-ECD, fluorescent probe, and varying concentrations of LLG.

      • Include controls for no binding (probe only) and maximum binding (probe + receptor, no LLG).

      • Incubate at room temperature for 30 minutes to reach equilibrium.

      • Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values as a function of the LLG concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of LLG that displaces 50% of the bound fluorescent probe).

    • Calculate the inhibition constant (Kᵢ) for LLG using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the fluorescent probe.

Figure 3: Principle of the Fluorescence Polarization competition assay.

IV. Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of Leucyl-leucyl-glycine as a ligand for the Glycine Receptor. By employing SPR, ITC, and FP, researchers can obtain a comprehensive dataset detailing the kinetics, thermodynamics, and affinity of this interaction.

Positive results from these assays would provide strong evidence for LLG as a novel GlyR ligand and would pave the way for further investigations, including:

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of LLG to understand the contribution of each amino acid residue to binding.

  • Functional Assays: Using electrophysiology (e.g., patch-clamp) on cells expressing GlyR to determine if LLG acts as an agonist, antagonist, or allosteric modulator.

  • In vivo studies: Investigating the physiological effects of LLG in animal models of neurological disorders where GlyR is a relevant target.

The exploration of small peptides like LLG holds significant promise for the development of new therapeutics with potentially novel mechanisms of action and improved specificity.

V. References

  • Kinetic analysis for the degradation of glycyl-L-leucine and L-leucyl-glycine in subcritical water. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Detection of the tripeptide Tyr-Gly-Gly, a putative enkephalin metabolite in brain, using a sensitive radioimmunoassay. Neuropeptides. [Link]

  • Exploring the Activation Process of the Glycine Receptor. bioRxiv. [Link]

  • Mechanism of human α3β GlyR modulation in inflammatory pain and 2, 6-DTBP interaction. Nature Communications. [Link]

  • Glycine and Glycine Receptor Signalling in Non-Neuronal Cells. Frontiers in Molecular Neuroscience. [Link]

  • Solubilities of Glycine and Its Oligopeptides in Aqueous Solutions. ResearchGate. [Link]

  • Glycine Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]

  • A synthetic BBB-permeable tripeptide GCF confers neuroprotection by increasing glycine in the ischemic brain. Frontiers in Aging Neuroscience. [Link]

  • The Glycine Receptors Part 1. YouTube. [Link]

  • Interactions Involving Glycine and Other Amino Acid Neurotransmitters: Focus on Transporter-Mediated Regulation of Release and Glycine-Glutamate Crosstalk. International Journal of Molecular Sciences. [Link]

  • Molecular lock regulates binding of glycine to a primitive NMDA receptor. OSTI.GOV. [Link]

  • Determination of Glycine in Biological Fluids by Isotopic Dilution Mass Spectrometry. ResearchGate. [Link]

  • Interaction of glycine zipper fragments of Aβ-peptides with neuronal nitric oxide synthase: kinetic, thermodynamic and spectrofluorimetric analysis. Journal of the Royal Society Interface. [Link]

  • Effect of alanine versus glycine in alpha-helices on protein stability. Journal of Molecular Biology. [Link]

  • Leu-Gly | C8H16N2O3 | CID 97364. PubChem. [Link]

  • Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. Methods in Molecular Biology. [Link]

Application Note: A Robust Colorimetric Assay for Monitoring H-Leu-Leu-Gly-OH Hydrolytic Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The enzymatic hydrolysis of small peptides is a fundamental process in numerous biological pathways, including protein turnover, nutrient absorption, and signal transduction. The tripeptide H-Leu-Leu-Gly-OH (LLG-OH) serves as a substrate for various peptidases and proteases. Consequently, the ability to accurately and efficiently measure its rate of cleavage is critical for researchers in drug discovery, enzymology, and molecular biology. This application note provides a detailed, validated protocol for a colorimetric assay to determine the enzymatic activity of hydrolases acting on LLG-OH. The assay is designed for high-throughput screening (HTS) and detailed kinetic analysis, offering a reliable and accessible method for academic and industrial laboratories.

The core principle of this assay is the quantification of primary amines released upon the hydrolytic cleavage of the peptide bonds in LLG-OH. We will primarily focus on the use of 2,4,6-trinitrobenzenesulfonic acid (TNBSA) as the chromogenic reagent, which reacts with the newly formed primary amino groups to produce a colored product, the absorbance of which can be measured spectrophotometrically.[1][2][3] This method provides a direct measure of enzyme activity.

Assay Principle and Rationale

The enzymatic hydrolysis of H-Leu-Leu-Gly-OH by a peptidase results in the cleavage of one or both of its peptide bonds, yielding smaller peptides and/or free amino acids. Each cleavage event exposes a new primary amine (the N-terminus of the resulting peptide or the amino group of a free amino acid).

This assay leverages the reaction of these newly formed primary amines with a specific chromogenic reagent. Several reagents are available for the detection of primary amines, including ninhydrin, o-phthalaldehyde (OPA), and TNBSA.[2][4][5]

  • Ninhydrin: Reacts with free alpha-amino acids to produce a deep purple color, known as Ruhemann's purple.[4][6][7] While widely used, this reaction often requires heating, which can be a drawback for enzyme kinetic studies where precise temperature control is crucial.[8][9]

  • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form a fluorescent product.[5][10][11] This offers high sensitivity but requires a fluorescence plate reader and careful handling due to the instability of the fluorescent adduct and the foul odor of the thiol reagent.[12][13]

  • 2,4,6-Trinitrobenzenesulfonic Acid (TNBSA): Reacts with primary amines under alkaline conditions to form a highly chromogenic trinitrophenyl (TNP) derivative, which can be quantified by measuring its absorbance around 335-345 nm.[2][3][14] This method is rapid, sensitive, and does not require heating, making it well-suited for enzyme kinetic assays.[2]

For this application note, we have selected the TNBSA-based method due to its operational simplicity, sensitivity, and compatibility with standard absorbance microplate readers.

The Biochemical Reaction and Detection Cascade

The overall process can be visualized as a two-stage sequence:

  • Enzymatic Hydrolysis: A peptidase cleaves the H-Leu-Leu-Gly-OH substrate, generating products with free primary amino groups.

  • Colorimetric Detection: TNBSA reacts with these primary amines, leading to the formation of a colored product quantifiable by spectrophotometry.

Assay_Principle cluster_enzymatic Enzymatic Reaction cluster_detection Colorimetric Detection cluster_quantification Quantification LLG_OH H-Leu-Leu-Gly-OH (Substrate) Products Cleavage Products (e.g., Leu + Leu-Gly-OH) (Exposed Primary Amines) LLG_OH->Products Hydrolysis Enzyme Peptidase Enzyme->LLG_OH Colored_Product TNP-Amine Adduct (Yellow-Orange) Products->Colored_Product Reaction TNBSA TNBSA (Chromogenic Reagent) TNBSA->Colored_Product Spectrophotometer Measure Absorbance (~340 nm) Colored_Product->Spectrophotometer

Figure 1: Workflow of the H-Leu-Leu-Gly-OH hydrolysis assay.

Materials and Reagents

  • H-Leu-Leu-Gly-OH (Substrate)

  • Enzyme of interest (e.g., a purified peptidase or a cell lysate containing the activity)

  • 2,4,6-Trinitrobenzenesulfonic acid (TNBSA), 5% (w/v) solution

  • Sodium bicarbonate (NaHCO₃)

  • Sodium dodecyl sulfate (SDS)

  • Hydrochloric acid (HCl), 1 N

  • L-Leucine (for standard curve)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, or other buffer suitable for the enzyme)

  • 96-well microplate (clear, flat-bottom)

  • Microplate reader capable of measuring absorbance at 340 nm

  • Incubator or water bath

Detailed Protocols

Part 1: Reagent Preparation

A. 100 mM Sodium Bicarbonate Buffer (pH 8.5)

  • Dissolve 0.84 g of sodium bicarbonate in 90 mL of deionized water.

  • Adjust the pH to 8.5 using 1 N NaOH or 1 N HCl.

  • Bring the final volume to 100 mL with deionized water.

  • Store at 4°C for up to one month.

B. 0.1% (w/v) TNBSA Working Solution

  • Caution: TNBSA is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • On the day of the experiment, dilute the 5% TNBSA stock solution 1:50 in the 100 mM sodium bicarbonate buffer (pH 8.5). For example, add 20 µL of 5% TNBSA to 980 µL of sodium bicarbonate buffer.

  • Prepare this solution fresh and protect it from light.

C. 10% (w/v) SDS Solution

  • Dissolve 10 g of SDS in 90 mL of deionized water.

  • Gently heat and stir until fully dissolved.

  • Bring the final volume to 100 mL.

  • Store at room temperature.

D. L-Leucine Standard Stock Solution (10 mM)

  • Dissolve 13.12 mg of L-Leucine in 10 mL of the assay buffer.

  • Aliquot and store at -20°C.

Part 2: Standard Curve Generation

Causality: A standard curve is essential to correlate the measured absorbance with the concentration of primary amines produced. L-Leucine is used as a standard because its single primary amine is representative of the product being quantified.

  • Prepare a series of L-Leucine standards by serially diluting the 10 mM stock solution in the assay buffer. A typical concentration range would be 0, 50, 100, 200, 400, 600, 800, and 1000 µM.

  • Add 50 µL of each standard concentration to separate wells of a 96-well plate.

  • Add 25 µL of the 0.1% TNBSA working solution to each well.

  • Add 50 µL of assay buffer to each well (to mimic the enzyme reaction volume).

  • Mix gently by pipetting.

  • Incubate at 37°C for 30 minutes.

  • Add 25 µL of 10% SDS to each well.

  • Add 12.5 µL of 1 N HCl to each well to stop the reaction.

  • Read the absorbance at 340 nm using a microplate reader.

  • Plot the absorbance values against the corresponding L-Leucine concentrations and perform a linear regression to obtain the equation of the line (y = mx + c).

Part 3: Enzyme Activity Assay

Protocol_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, TNBSA, Substrate) Start->Prepare_Reagents Setup_Reaction Set up Enzyme Reaction (Enzyme + Buffer in Plate) Prepare_Reagents->Setup_Reaction Pre_Incubate Pre-incubate at 37°C (5 min) Setup_Reaction->Pre_Incubate Add_Substrate Add Substrate (LLG-OH) Start Reaction Pre_Incubate->Add_Substrate Incubate_Reaction Incubate at 37°C (e.g., 30 min) Add_Substrate->Incubate_Reaction Stop_Reaction_TNBSA Add TNBSA Working Solution Incubate_Reaction->Stop_Reaction_TNBSA Incubate_Color Incubate at 37°C (30 min) Stop_Reaction_TNBSA->Incubate_Color Stop_Color Add SDS and HCl Incubate_Color->Stop_Color Read_Absorbance Read Absorbance at 340 nm Stop_Color->Read_Absorbance Analyze_Data Analyze Data (Use Standard Curve) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Sources

Application Note: Mechanistic Profiling of Protein-Peptide Interactions Using H-Leu-Leu-Gly-OH

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tripeptide H-Leu-Leu-Gly-OH (LLG) serves as a critical model ligand in the structural and kinetic characterization of protein-peptide interactions. Unlike complex polypeptides, LLG presents a minimal, defined steric and hydrophobic profile, making it the "gold standard" substrate for probing the active sites of proton-coupled oligopeptide transporters (PepT1/SLC15A1, PepT2/SLC15A2) and metallo-aminopeptidases (APN/CD13). This guide details the protocols for using LLG to map binding pocket affinity, determine transport kinetics, and validate enzymatic cleavage mechanisms in drug discovery workflows.

Introduction: The Utility of H-Leu-Leu-Gly-OH

In the context of protein-peptide interactions, H-Leu-Leu-Gly-OH acts as a molecular probe . Its specific utility stems from three physicochemical characteristics:

  • Hydrophobic N-terminus (Leu-Leu): Mimics the hydrophobic signal sequences often recognized by degradative enzymes and transport pores.

  • Flexible C-terminus (Gly): Minimizes steric hindrance at the carboxyl end, allowing deep penetration into binding pockets.

  • Defined Cleavage Sites: It contains two distinct peptide bonds, allowing for precise kinetic dissection of aminopeptidase activity (N-terminal cleavage).

Primary Applications:

  • Transport Kinetics: Determining

    
     and 
    
    
    
    values for novel drug candidates by using LLG as a competitive inhibitor of PepT1.
  • Enzymatic Profiling: Mapping the S1/S1' pocket specificity of metalloproteases.

Protocol A: Competitive Binding Assay for PepT1 (SLC15A1)

Objective: Use LLG to validate the binding affinity of a Test Compound (TC) to the intestinal peptide transporter PepT1. Principle: LLG binds PepT1 with high affinity (


). By using LLG as a competitor against a radiolabeled standard (e.g., 

), researchers can define the specific binding component of the interaction.
Materials
  • Cell Line: Caco-2 cells (differentiated, 21-day culture) or MDCK cells stably expressing hPepT1.

  • Tracer:

    
     (Glycylsarcosine), specific activity ~50 mCi/mmol.
    
  • Competitor (Reference): H-Leu-Leu-Gly-OH (Grade:

    
     HPLC).
    
  • Buffer: Krebs-Ringer buffer (pH 6.0 for uptake, pH 7.4 for washing).

Experimental Workflow
  • Preparation: Seed Caco-2 cells in 24-well plates. Maintain for 21 days to ensure apical expression of PepT1.

  • Equilibration: Wash cells

    
     with pH 6.0 uptake buffer.
    
  • Dosing (Competition Phase):

    • Control Wells: Add

      
       alone.
      
    • LLG Reference Wells: Add

      
       + H-Leu-Leu-Gly-OH (concentration range: 
      
      
      
      ).
    • Test Wells: Add

      
       + Test Compound.
      
  • Incubation: Incubate at

    
     for 10 minutes (linear uptake phase).
    
  • Termination: Aspirate buffer and immediately wash with ice-cold PBS (pH 7.4) containing

    
     unlabeled Gly-Sar (to remove non-specifically bound tracer).
    
  • Lysis & Detection: Lyse cells with

    
    . Neutralize and measure radioactivity via Liquid Scintillation Counting (LSC).
    
Data Analysis

Calculate the inhibition constant (


) of LLG using the Cheng-Prusoff equation:


  • Where

    
     is the concentration of 
    
    
    
    and
    
    
    is the affinity of Gly-Sar for PepT1.
Visualization: Transport Interaction Workflow

PepT1_Assay Start Caco-2 Monolayer (Apical PepT1) Mix Prepare Uptake Buffer (pH 6.0) Start->Mix Incubate Incubation (10 min, 37°C) Mix->Incubate Apply to Cells Tracer Tracer: [14C]Gly-Sar Tracer->Mix LLG Competitor: H-Leu-Leu-Gly-OH LLG->Mix Variable Conc. Wash Ice-Cold Wash (Stop Transport) Incubate->Wash Lysis Cell Lysis (NaOH) Wash->Lysis Read Scintillation Counting (CPM) Lysis->Read Quantify Uptake

Figure 1: Workflow for determining competitive binding affinity of H-Leu-Leu-Gly-OH at the PepT1 transporter interface.

Protocol B: Enzymatic Active Site Mapping (Aminopeptidase N)

Objective: Use LLG to probe the catalytic efficiency (


) of N-terminal exopeptidases.
Mechanism:  Aminopeptidases (e.g., CD13) recognize the free N-terminal Leucine. The reaction proceeds in two steps, releasing free Leucine and the dipeptide Leu-Gly, followed by subsequent degradation.
Materials
  • Enzyme: Recombinant Human Aminopeptidase N (CD13) or Kidney Microsomal fraction.

  • Substrate: H-Leu-Leu-Gly-OH (1 mM stock).

  • Detection: RP-HPLC (C18 column) or LC-MS/MS.

  • Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B).[1]

Experimental Workflow
  • Reaction Mix: In a 96-well plate, mix

    
     of Enzyme Buffer (PBS, pH 7.4, 
    
    
    
    ) with
    
    
    of enzyme.
  • Initiation: Add

    
     of H-Leu-Leu-Gly-OH (Final conc: 
    
    
    
    ).
  • Kinetics: Incubate at

    
    . Withdraw aliquots at 
    
    
    
    minutes.
  • Quenching: Stop reaction with

    
     of 
    
    
    
    Trichloroacetic acid (TCA) or Acetonitrile.
  • Analysis: Inject supernatant into HPLC.

    • Monitor: Disappearance of Tripeptide (LLG) and appearance of Leu (Peak 1) and Leu-Gly (Peak 2).

Critical Control: Stereospecificity

To validate the active site's stereoselectivity, run a parallel reaction using H-Leu-D-Leu-Gly-OH .

  • Result: If the enzyme is a canonical L-aminopeptidase, the D-isomer will show negligible cleavage, confirming the interaction requires a specific L-configuration fit in the S1 pocket.

Visualization: Enzymatic Cleavage Pathway

Enzymatic_Pathway Substrate H-Leu-Leu-Gly-OH (Intact Tripeptide) Complex [Enzyme-Substrate Complex] Substrate->Complex Binding Enzyme Aminopeptidase N (Active Site S1) Enzyme->Complex Product1 Free Leucine (N-terminal) Complex->Product1 Step 1: Hydrolysis Intermediate Leu-Gly (Dipeptide) Complex->Intermediate Product2 Free Leucine (2nd Residue) Intermediate->Product2 Step 2: Hydrolysis (Slower Rate) Product3 Free Glycine (C-terminal) Intermediate->Product3

Figure 2: Stepwise degradation mechanism of H-Leu-Leu-Gly-OH by aminopeptidases, illustrating the sequential release of residues.

Data Interpretation & Troubleshooting

Reference Values (Human PepT1)
ParameterValue RangeInterpretation

(LLG)

High affinity substrate. Indicates strong hydrophobic interaction in the binding pocket.

VariableDependent on expression level. Always normalize to protein content (nmol/mg protein/min).
pH Dependency Optimal: 5.5 - 6.0Interaction is proton-gradient dependent. Binding drops significantly at pH 7.4.
Troubleshooting Guide
  • Issue: High background counts in Competition Assay.

    • Cause: Incomplete washing of the cell monolayer.

    • Solution: Increase wash volume and ensure wash buffer is ice-cold (

      
      ) to arrest transporter flipping.
      
  • Issue: No cleavage observed in Enzymatic Assay.

    • Cause: Metal cofactor depletion.

    • Solution: Ensure buffer contains

      
       or 
      
      
      
      , as APN is a metalloenzyme.
  • Issue: LLG precipitation.

    • Cause: Hydrophobic aggregation (though less common in tripeptides than longer chains).

    • Solution: Dissolve stock in small amount of DMSO or 0.1 M HCl before diluting in buffer.

References

  • Daniel, H., et al. (2004). "Structure-function relationship of the peptide transporter PEPT1." Pflügers Archiv - European Journal of Physiology.

  • Terada, T., et al. (2000).[2] "Structural requirements for determining the substrate affinity of peptide transporters PEPT1 and PEPT2." Pflügers Archiv.

  • Brandsch, M., et al. (2008). "Membrane transporters for amino acids and peptides." Amino Acids.[1][3]

  • Matsui, T., et al. (2006). "Proteolytic degradation of bioactive peptides." Journal of Agricultural and Food Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Leucyl-leucyl-glycine (LLG) Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Leucyl-leucyl-glycine (LLG). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this tripeptide in solution. We will move beyond simple protocols to explain the underlying scientific principles, enabling you to design robust experiments and troubleshoot effectively.

Understanding Leucyl-leucyl-glycine Degradation: The "Why"

Before troubleshooting, it's crucial to understand the mechanisms compromising LLG's integrity in an aqueous environment. Unlike larger proteins, this simple tripeptide lacks a complex folded structure, making its peptide bonds highly accessible to degradative forces. Degradation primarily follows two pathways:

  • Enzymatic Degradation: This is the most rapid and common pathway in biological systems. Proteases and peptidases, ubiquitous in cell culture media, serum, and microbial contaminants, readily cleave peptide bonds.[1][2] Exopeptidases attack the peptide from the N- or C-terminus, while endopeptidases can cleave internal bonds, though this is less specific for a short peptide like LLG.[3]

  • Chemical Degradation (Hydrolysis): This is a slower, non-enzymatic process where water itself breaks the peptide bonds.[2][4] The rate of this hydrolysis is highly dependent on environmental factors such as pH and temperature.[5][6] While peptide bonds are thermodynamically favored to hydrolyze, the process is kinetically very slow under neutral physiological conditions, having a half-life of hundreds of years without a catalyst.[2][7] However, non-optimal pH or elevated temperatures can significantly accelerate this process.

Below is a diagram illustrating the primary degradation pathways.

cluster_main Leucyl-leucyl-glycine (LLG) in Solution cluster_pathways Degradation Pathways cluster_products Degradation Products LLG Intact LLG (Leu-Leu-Gly) Enzymatic Enzymatic Degradation (Rapid) LLG->Enzymatic Proteases/ Peptidases Chemical Chemical Hydrolysis (Slow) LLG->Chemical H₂O (pH, Temp) Fragments Amino Acids & Dipeptides (Leu, Gly, Leu-Leu, Leu-Gly) Enzymatic->Fragments Chemical->Fragments

Caption: Primary degradation routes for LLG in solution.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding LLG stability.

Q1: How should I store my lyophilized LLG powder and prepared stock solutions?

A: Proper storage is the first line of defense against degradation.

  • Lyophilized Powder: Store the powder desiccated at -20°C or -80°C for long-term stability.[8][9] Avoid storing it in a frost-free freezer, as temperature cycles can introduce moisture.

  • Stock Solutions: Once in solution, the peptide is far more susceptible to degradation.[8] We strongly recommend preparing a concentrated stock in a sterile, appropriate buffer (see Q2), aliquoting it into single-use volumes, and storing it at -80°C. This strategy minimizes waste and crucially avoids repeated freeze-thaw cycles, which can degrade the peptide.[9]

Storage FormTemperatureKey Considerations
Lyophilized Powder-20°C or -80°CKeep desiccated; avoid frost-free freezers.[8][10]
Solution (Aliquots)-80°C (Recommended)Use sterile buffer; avoid freeze-thaw cycles.[8][9]
Solution (Short-term)4°CFor immediate use only (within 24 hours).

Q2: What is the optimal buffer and pH for my LLG solution?

A: The choice of buffer and pH is critical for minimizing chemical hydrolysis.

For general use, a slightly acidic pH of 5.0-6.5 is often optimal for peptide stability, as it minimizes both acid- and base-catalyzed hydrolysis of the peptide bond.[11] Buffers such as citrate or acetate are suitable in this range. For cell-based assays requiring physiological pH (~7.4), degradation will be more rapid, and other protective measures become essential (see Q3). Avoid prolonged storage at pH levels above 8, as this can significantly accelerate degradation.[8] Optimizing your buffer system is a key strategy for ensuring the stability of sensitive biomolecules.[12][13]

Q3: I'm using LLG in cell culture experiments. How can I prevent enzymes in the media and serum from degrading it?

A: This is a major challenge, as cell culture media and especially serum are rich in proteases.

The most effective strategy is the addition of a broad-spectrum protease inhibitor cocktail . These cocktails contain a mixture of inhibitors targeting various protease classes (serine, cysteine, metalloproteases) and can significantly extend the half-life of your peptide in the culture.

For applications demanding high stability, consider using chemically modified LLG analogues. Simple modifications like N-terminal acetylation and C-terminal amidation block the action of exopeptidases, which are a primary mode of degradation for short peptides in biological matrices.[3]

Q4: How can I confirm that my LLG is degrading and not just precipitating?

A: This is a crucial diagnostic question. Visual inspection is unreliable. The definitive method is analytical.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this analysis.[14][15]

  • Intact LLG: Will appear as a single, sharp peak at a characteristic retention time.

  • Degradation: Will be indicated by a decrease in the area of the main LLG peak over time and the appearance of new, typically earlier-eluting peaks corresponding to the smaller, more polar degradation fragments (e.g., Leucine, Glycine).[16]

  • Precipitation/Aggregation: Will result in a decrease in the main peak area without the appearance of corresponding degradation peaks. Centrifuging the sample before injection can confirm this; if the peak area is restored after re-solubilizing the pellet, aggregation was the issue.

Troubleshooting Guide

Use this guide when you observe unexpected results in your experiments.

Start Problem: Loss of LLG Activity or Concentration CheckStorage 1. Review Storage - Lyophilized at -20°C/-80°C? - Aliquots to avoid freeze-thaw? - Stored in sterile buffer? Start->CheckStorage CheckBuffer 2. Assess Buffer Conditions - Is pH between 5.0-6.5? - Is solution exposed to high temp? CheckStorage->CheckBuffer Storage OK CheckBioMatrix 3. Biological Matrix? (e.g., cell culture, serum) CheckBuffer->CheckBioMatrix Buffer OK AddInhibitors 4. Add Protease Inhibitor Cocktail CheckBioMatrix->AddInhibitors Yes Reanalyze Re-analyze with RP-HPLC CheckBioMatrix->Reanalyze No ModifyPeptide 5. Consider Peptide Modification (N-acetylation / C-amidation) For long-term stability AddInhibitors->ModifyPeptide ModifyPeptide->Reanalyze Resolved Problem Resolved Reanalyze->Resolved

Caption: A workflow for troubleshooting LLG degradation.

Symptom Potential Cause Recommended Solution & Rationale
Loss of activity in a cell-free buffer system. Chemical Hydrolysis: The buffer pH is likely too high or too low, or the solution was exposed to elevated temperatures.[5]Verify Buffer pH: Adjust to a range of 5.0-6.5. Control Temperature: Perform experiments on ice or at a controlled room temperature. Avoid leaving solutions on the benchtop for extended periods.
Rapid loss of activity in cell culture media or serum. Enzymatic Degradation: Proteases present in the biological matrix are cleaving the peptide.[17]Add Protease Inhibitors: Immediately supplement your media/serum with a broad-spectrum protease inhibitor cocktail before adding LLG. Use Heat-Inactivated Serum: This can reduce the activity of some, but not all, proteases.
HPLC analysis shows multiple peaks instead of one. Degradation: The new peaks are likely the peptide fragments (individual amino acids or dipeptides).Confirm with Time-Course Study: Analyze samples at T=0 and several later time points. If the new peaks grow as the main peak shrinks, degradation is confirmed. Implement the stability measures outlined in this guide.
HPLC shows a smaller peak than expected, with no new peaks. 1. Inaccurate Quantification: The initial concentration may have been lower than assumed. 2. Adsorption/Precipitation: The peptide may be sticking to container walls or aggregating.[18]1. Verify Stock Concentration: Use a quantitative amino acid analysis or a validated HPLC standard curve. 2. Test Different Vials: Use low-protein-binding microcentrifuge tubes. Briefly vortex or sonicate the solution to check for resolubilization before analysis.

Key Experimental Protocols

Protocol 1: Preparation of a Stable LLG Stock Solution (10 mM)

  • Preparation: Work in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination. Use sterile, nuclease-free water and buffers.

  • Calculation: Determine the mass of lyophilized LLG needed for your desired volume and concentration (MW of LLG ≈ 287.37 g/mol ).

  • Weighing: Allow the vial of lyophilized LLG to equilibrate to room temperature before opening to prevent condensation. Weigh the required amount quickly.

  • Solubilization: Dissolve the LLG powder in a sterile buffer of choice (e.g., 50 mM sodium acetate, pH 5.5). Ensure complete dissolution by gentle vortexing.

  • Filtration (Optional but Recommended): For maximum sterility, filter the solution through a 0.22 µm sterile syringe filter into a sterile container.

  • Aliquoting: Dispense the stock solution into single-use, low-protein-binding polypropylene tubes.

  • Storage: Immediately flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and transfer to -80°C for long-term storage.

Protocol 2: Time-Course Stability Assay by RP-HPLC

This protocol allows you to quantify the stability of LLG under specific experimental conditions.

  • Prepare Test Solution: Dilute the LLG stock solution to the final working concentration in the buffer or medium you wish to test (e.g., PBS pH 7.4, cell culture medium).

  • Initial Sample (T=0): Immediately after preparation, take an aliquot of the test solution. If the matrix contains proteins (like serum), precipitate them by adding acetonitrile (1:3 ratio, sample:ACN), vortex, centrifuge at >10,000 x g for 10 minutes, and transfer the supernatant for analysis. This serves as your 100% reference point.

  • Incubation: Incubate the remaining test solution under the desired experimental conditions (e.g., 37°C).

  • Time-Point Sampling: At predetermined intervals (e.g., 1, 4, 8, 24 hours), remove additional aliquots. Process them immediately as described in step 2.

  • HPLC Analysis:

    • Column: C18 column (typical for peptides).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Develop a suitable gradient from low %B to high %B to elute the peptide and its fragments.

    • Detection: Monitor absorbance at 214 nm, where the peptide bond absorbs.

  • Data Analysis: Integrate the peak area of the intact LLG peak at each time point. Plot the percentage of remaining LLG (Area at T=x / Area at T=0) * 100 versus time to determine the degradation rate.

References

  • Kinetic analysis for the degradation of glycyl-L-leucine and L-leucyl-glycine in subcritical water. PubMed. Available at: [Link]

  • Degradation pathways of glycine. ResearchGate. Available at: [Link]

  • Strategies for Improving Peptide Stability and Delivery. National Institutes of Health (NIH). Available at: [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. National Institutes of Health (NIH). Available at: [Link]

  • HPLC Analysis and Purification of Peptides. National Institutes ofHttp/Error. Available at: [Link]

  • Microbial dl-Peptidases Enable Predator Defense and Facilitate Structure Elucidation of Complex Natural Products. Journal of the American Chemical Society. Available at: [Link]

  • Quantifying and controlling the proteolytic degradation of cell adhesion peptides. National Institutes of Health (NIH). Available at: [Link]

  • Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. National Institutes of Health (NIH). Available at: [Link]

  • Peptide Bond Hydrolysis: Enzymatic and Non-Enzymatic Pathways in Protein Metabolism. Longdom Publishing. Available at: [Link]

  • Safety Data Sheet: Glycine. Carl ROTH. Available at: [Link]

  • The Basics of HPLC Peptide Analysis. Chromatography Online. Available at: [Link]

  • Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. RSC Publishing. Available at: [Link]

  • Possible Mechanisms by Which Enzymatic Degradation of Human Serum Albumin Can Lead to Bioactive Peptides and Biomarkers. National Institutes of Health (NIH). Available at: [Link]

  • Discovery of All-d-Peptide Inhibitors of SARS-CoV-2 3C-like Protease. ACS Publications. Available at: [Link]

  • Peptide bond. Wikipedia. Available at: [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]

  • 5 considerations for buffer optimization during biologics formulation development. Available at: [Link]

  • 18.5: Pathways of Amino Acid Degradation. Biology LibreTexts. Available at: [Link]

  • Safety Data Sheet Glycine Revision 4, Date 02 Jul 2023. Redox. Available at: [Link]

  • Instability of Peptide and Possible Causes of Degradation. Encyclopedia.pub. Available at: [Link]

  • Glycine | Safety Data Sheet. Durham Tech. Available at: [Link]

  • HPLC Analysis Methods for Peptide Characterization. Biovera. Available at: [Link]

  • Untargeted Metabolomics Reveals Dysregulation of Glycine- and Serine-Coupled Metabolic Pathways in an ALDH1L1-Dependent Manner In Vivo. MDPI. Available at: [Link]

  • Top 5 Reasons Your Peptide-Based Assays Fail. GenScript. Available at: [Link]

  • Glycine Assay Kit. Cell Biolabs, Inc. Available at: [Link]

  • Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. National Institutes of Health (NIH). Available at: [Link]

  • 2.11: Peptide Hydrolysis. Chemistry LibreTexts. Available at: [Link]

  • Glycine Cleavage System / Glycine Decarboxylase Complex (Glycine Degradation). YouTube. Available at: [Link]

  • Development of a rapid and simple glycine analysis method using a stable glycine oxidase mutant. PubMed. Available at: [Link]

  • Exogenous Glutathione Enhances Salt Tolerance in Patchouli by Promoting the Antioxidant Capacity and Activating the Flavonoid Biosynthesis Pathway. MDPI. Available at: [Link]

  • MATERIAL SAFETY DATA SHEET. oxfordlabchem.com. Available at: [Link]

  • Chemical Instability in Peptide and Protein Pharmaceuticals. ResearchGate. Available at: [Link]

  • Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Publications. Available at: [Link]

  • Site-selective peptide bond hydrolysis and ligation in water by short peptide-based assemblies. PNAS. Available at: [Link]

  • Detection of Peptides Using HPLC. Mtoz Biolabs. Available at: [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. ResearchGate. Available at: [Link]

  • Why is peptide bond hydrolysis thermodynamically favorable but bond formation is an exothermic process? Reddit. Available at: [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. National Institutes of Health (NIH). Available at: [Link]

  • Lipoaminoacid Analogues of Leu-Enkephalin: Permeability and Stability Experiments. KU ScholarWorks. Available at: [Link]

  • Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines). Available at: [Link]

  • pH & Buffer Optimization for Protein Stability. Leukocare. Available at: [Link]

Sources

Technical Guide: Optimizing H-Leu-Leu-Gly-OH Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

H-Leu-Leu-Gly-OH (LLG) is a bioactive tripeptide distinct from its aldehyde analogs (like MG-132). In cell biology, it is primarily utilized in two contexts: as a specific substrate for the Peptide Transporter 1 (PEPT1/SLC15A1) or as a negative control for peptide-aldehyde proteasome inhibitors.

The most common failure mode with LLG is incorrect concentration scaling . Unlike potent signaling inhibitors (active in nM), LLG often functions as a nutrient substrate or competitive ligand, requiring concentrations in the µM to mM range .

ParameterTechnical Specification
Sequence H-Leu-Leu-Gly-OH (Free amine, Free acid)
Molecular Weight ~301.4 g/mol
Primary Utility PEPT1/PEPT2 Substrate; Aminopeptidase Competitor; Negative Control
Solubility Profile Hydrophobic (Leu-rich). Requires DMSO for high-conc stocks.
Stability Risk High. Susceptible to N-terminal degradation by serum aminopeptidases.

Module 1: Solubility & Stock Preparation

The #1 cause of assay variability is "invisible precipitation"—micro-aggregates that form when hydrophobic peptides are dumped directly into aqueous media.

The "Solvent-First" Protocol

Do not attempt to dissolve H-Leu-Leu-Gly-OH directly in cell culture media or PBS. The Leucine residues confer significant hydrophobicity.

Step-by-Step Formulation:

  • Primary Stock (100 mM): Dissolve the lyophilized powder in 100% anhydrous DMSO . Vortex vigorously.

    • Why? DMSO disrupts inter-peptide hydrogen bonding, ensuring a monomeric solution.

  • Clarification: Centrifuge the stock at 10,000 x g for 1 minute. If a pellet forms, the peptide is not dissolved. Add more DMSO.

  • Working Solution (Dilution):

    • Prepare your culture media (warm to 37°C).

    • Add the DMSO stock dropwise to the media while swirling/vortexing.

    • Critical Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.

Visualization: Solubility Decision Tree

SolubilityWorkflow Start Lyophilized H-Leu-Leu-Gly-OH Solvent Add 100% DMSO (Target: 50-100 mM) Start->Solvent Check Visual Check: Clear Solution? Solvent->Check Sonicate Sonicate (water bath) 40°C for 5 mins Check->Sonicate Cloudy Dilute Dilute into Media (Dropwise addition) Check->Dilute Clear Sonicate->Check Precip Precipitation Observed? Dilute->Precip Success Proceed to Assay Precip->Success No Failure Reduce Concentration or Increase DMSO % Precip->Failure Yes

Figure 1: Decision tree for preparing stable peptide solutions. Note the emphasis on dropwise dilution to prevent "crashing out."

Module 2: Determining the Working Concentration

The "correct" concentration depends entirely on your biological question. You must categorize your experiment into one of two Use Cases.

Use Case A: PEPT1/SLC15A1 Transporter Studies

Context: You are studying the uptake kinetics of peptides in intestinal (Caco-2) or renal (HEK293) cells.

  • Mechanism: PEPT1 is a high-capacity, low-affinity transporter.[1]

  • Target Concentration: 0.5 mM – 5.0 mM .

  • Reasoning: The Michaelis constant (

    
    ) for most tripeptides via PEPT1 is in the millimolar range (0.2–2 mM). Using µM concentrations will yield negligible uptake signals relative to background.
    
Use Case B: Negative Control / Peptidase Competition

Context: You are using LLG as a structural control for aldehyde inhibitors (like MG-132) or to compete for cytosolic aminopeptidases.

  • Mechanism: Competitive binding or inert structural comparison.

  • Target Concentration: 10 µM – 50 µM .

  • Reasoning: You must match the concentration of the active inhibitor you are comparing against. If MG-132 is used at 10 µM, LLG must be used at 10 µM to validly control for non-specific peptide effects.

Concentration Matrix[2][3]
Assay TypeRecommended StartOptimization RangePositive Control
PEPT1 Uptake 1.0 mM0.1 mM – 10 mMGly-Sar (Glycyl-sarcosine)
Proteasome Control 10 µM1 µM – 50 µMMG-132 (Active Inhibitor)
Cytotoxicity (MTT) N/AUp to 10 mMTriton X-100

Module 3: Stability & Serum Interference

Critical Warning: H-Leu-Leu-Gly-OH has a free N-terminal amine. It is a prime substrate for serum aminopeptidases found in Fetal Bovine Serum (FBS).

If you incubate LLG in standard media (DMEM + 10% FBS) for >2 hours, the peptide will be cleaved into free Leucine and Leu-Gly, destroying your experimental variable.

The "Serum-Free" Protocol
  • Wash: Wash cells 2x with PBS or HBSS to remove residual serum.

  • Media: Use Serum-Free Media (SFM) or KRB (Krebs-Ringer Buffer) for the duration of the peptide pulse (typically 15 min – 4 hours).

  • Alternative: If serum is required for long-term assays (>4 hours), you must use Heat-Inactivated FBS (56°C for 30 mins) to reduce peptidase activity, though this is not 100% effective for all peptidases.

Visualization: Degradation Pathway[4]

Degradation LLG H-Leu-Leu-Gly-OH (Active Tripeptide) Cleavage1 Cleavage Event 1 LLG->Cleavage1 Incubation Serum Serum Aminopeptidases (in 10% FBS) Serum->Cleavage1 Catalyzes Leu Free Leucine Cleavage1->Leu LG Leu-Gly (Dipeptide) Cleavage1->LG

Figure 2: Enzymatic degradation of H-Leu-Leu-Gly-OH in standard cell culture conditions. Loss of integrity occurs rapidly in non-heat-inactivated serum.

Troubleshooting & FAQ

Q1: I see crystals forming when I add the stock to my media. What happened?

  • Diagnosis: "Solvent Shock." You added the hydrophobic DMSO stock too quickly to the aqueous buffer.

  • Fix: Warm the media to 37°C first. Vortex the media while adding the DMSO stock drop-by-drop. Do not exceed 5 mM final concentration in the well.

Q2: I am seeing no biological effect at 10 µM, but the literature says "peptide inhibitors" work at this range.

  • Diagnosis: Misclassification. H-Leu-Leu-Gly-OH is not a potent transition-state inhibitor (like an aldehyde or boronate). It is a substrate.[2][3]

  • Fix: If measuring transport, increase to 1 mM. If expecting inhibition, verify you aren't confusing it with MG-132.

Q3: The cells look unhealthy after 24 hours.

  • Diagnosis: Likely DMSO toxicity or nutrient deprivation (if using KRB).

  • Fix: Ensure final DMSO is <0.5%. For long incubations, use a serum-free defined medium (like Opti-MEM) rather than a simple buffer.

References

  • PubChem. (n.d.). Compound Summary: Leucylleucylglycine (H-Leu-Leu-Gly-OH).[4] National Library of Medicine. Retrieved from [Link]

  • Brandsch, M., et al. (2008). Transport of peptides and peptide-derived drugs.[1][3][5]Journal of Pharmacy and Pharmacology. (Validated source for PEPT1 Km ranges). Retrieved from [Link]

  • Rock, K. L., et al. (1994). Inhibitors of the proteasome block the degradation of most cell proteins and the generation of peptides presented on MHC class I molecules.Cell. (Establishes the use of peptide aldehydes vs. alcohol controls). Retrieved from [Link][6]

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.[7][8] (Standard reference for peptide solubility in DMSO). Retrieved from [Link]

Sources

optimizing buffer conditions for H-Leu-leu-gly-OH experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: H-Leu-Leu-Gly-OH Optimization Guide

Executive Summary

H-Leu-Leu-Gly-OH (LLG) presents a unique dual challenge in experimental design: it possesses significant hydrophobic character due to the dileucine motif, yet it serves as a highly specific substrate for metallo-aminopeptidases (e.g., Leucyl Aminopeptidase, LAP).

This guide replaces generic protocols with a causality-driven optimization strategy . We focus on two critical vectors:

  • Thermodynamic Solubility: Overcoming the aggregation propensity of the hydrophobic side chains near the isoelectric point (pI).

  • Catalytic Compatibility: Ensuring buffer components do not sequester essential metal cofactors required for enzymatic assays.

Module 1: Solubility & Stock Preparation

The most common failure mode with LLG is precipitation upon dilution into physiological buffers.

The Mechanism of Failure

LLG has a calculated isoelectric point (pI) of approximately 5.5 – 6.0 . At this pH, the net charge is zero, minimizing electrostatic repulsion between peptide molecules. Combined with the hydrophobic Van der Waals forces from the Leucine side chains, this leads to rapid aggregation and "crashing out" of solution.

Protocol: The "Charge-Repulsion" Solubilization Method

Do not attempt to dissolve LLG directly in neutral PBS or TBS. Use this validated workflow:

StepActionTechnical Rationale
1 Weighing Weigh LLG powder into a glass vial (avoid plastic if concentration is <10 µM to prevent adsorption).
2 Primary Solvent Dissolve in DMSO (Dimethyl Sulfoxide) to 100x the final desired concentration.
3 Secondary Dilution Option A (Acidic): Dilute with 0.1% Acetic Acid (pH ~3.0).Option B (Basic): Dilute with 50 mM Tris-HCl (pH 8.5).
4 Verification Vortex for 30s. Sonication is rarely needed if DMSO is used first.

Critical Warning: Avoid buffers in the pH range of 4.5 – 6.5 . This is the "Danger Zone" for LLG precipitation.

Module 2: Enzymatic Assay Optimization (Aminopeptidase)

LLG is the canonical substrate for Leucyl Aminopeptidase (LAP) and related metalloproteases.

Buffer Composition Logic

Standard buffers (PBS, Citrate) often fail here. LAP is a metalloenzyme requiring metal cofactors (typically Zn²⁺, Mn²⁺, or Mg²⁺).

  • Phosphate Buffers: AVOID. Phosphates can precipitate metal cofactors (forming insoluble Magnesium/Manganese phosphates), effectively starving the enzyme.

  • Citrate Buffers: AVOID. Citrate is a chelator and will strip the metal ion from the enzyme active site.

Recommended Assay Buffer (Standardized)
  • Base: 50 mM Tris-HCl or HEPES

  • pH: 8.0 – 8.5 (Optimal for LAP activity; maximizes LLG solubility)

  • Ionic Strength: 100 mM NaCl (Stabilizes enzyme structure)

  • Cofactor: 1 mM MnCl₂ or MgCl₂ (Essential for catalytic turnover)

Workflow Visualization: Buffer Selection Logic

BufferSelection Start Start: Select Buffer CheckEnzyme Is this an Enzyme Assay? Start->CheckEnzyme CheckMetal Does Enzyme need Metals? (e.g., LAP) CheckEnzyme->CheckMetal Yes SelectAcid Use 0.1% TFA or Formic Acid (pH < 3.0) CheckEnzyme->SelectAcid No (HPLC/Storage) AvoidChelators AVOID Citrate/EDTA AVOID Phosphate CheckMetal->AvoidChelators Yes SelectTris Use Tris-HCl or HEPES (pH 8.0-8.5) CheckMetal->SelectTris No AvoidChelators->SelectTris

Figure 1: Decision logic for selecting the appropriate buffer system based on experimental intent.

Module 3: Analytical Verification (HPLC/LC-MS)

How to validate that your buffer isn't degrading the peptide.

When analyzing LLG stability or enzymatic cleavage (releasing Leucine + Leu-Gly), the buffer must be compatible with hydrophobic interaction chromatography.

  • Column: C18 Reverse Phase (Essential for retaining the hydrophobic Leu residues).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

    • Why TFA? It acts as an ion-pairing agent, masking the positive charge on the N-terminus and improving peak shape.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Detection: 214 nm (Peptide bond).[1] 280 nm is useless here as LLG lacks aromatic residues (Trp/Tyr/Phe).

Troubleshooting & FAQs

Q1: My H-Leu-Leu-Gly-OH stock solution turned cloudy after 24 hours at 4°C. Why? A: This is likely "Cold Denaturation/Aggregation." Hydrophobic interactions are temperature-dependent. At 4°C, the solubility dynamics change, and if the pH is near 6.0, the peptide aggregates.

  • Fix: Store stocks in 100% DMSO at -20°C. Only dilute into aqueous buffer immediately before use.

Q2: I see no activity in my Aminopeptidase assay using LLG. A: Check your water source and additives.

  • Did you use EDTA as a preservative? EDTA strips the Zn/Mn ions from the enzyme.

  • Did you use Phosphate Buffered Saline (PBS) ? If you added MnCl₂, it likely precipitated as Manganese Phosphate (invisible micro-precipitate), removing the cofactor. Switch to Tris-HCl.

Q3: Can I use H-Leu-Leu-Gly-OH to form hydrogels? A: Yes, but usually this requires the N-terminus to be protected (e.g., Fmoc-LLG) to increase hydrophobicity and pi-stacking. The free amine form (H-LLG) is less prone to gelation unless at very high concentrations (>20 mM) and specific ionic strengths.

Q4: What is the expected retention time shift upon hydrolysis? A:

  • Intact LLG: More hydrophobic (Later elution).

  • Cleaved Products (Leu + Leu-Gly): More hydrophilic (Earlier elution).

  • Note: Free Leucine elutes very early (near the void volume) on standard C18 gradients.

References

  • Chemical Properties of H-Leu-Leu-Gly-OH

    • Source: PubChem Compound Summary.
    • URL:[Link]

  • Peptide Solubility Guidelines Source: Sigma-Aldrich Technical Guides.
  • Leucyl Aminopeptidase Assay Conditions

    • Source: BRENDA Enzyme D
    • URL:[Link]

  • HPLC Separ

    • Source: Crawford Scientific Chrom
    • URL:[Link]

Sources

Technical Support Center: Refining HPLC Separation of H-Leu-Leu-Gly-OH and its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of the tripeptide H-Leu-Leu-Gly-OH and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your High-Performance Liquid Chromatography (HPLC) separations. Here, we will address common challenges and frequently asked questions, moving beyond simple procedural steps to explain the underlying scientific principles of your separation.

Understanding the Analyte: H-Leu-Leu-Gly-OH

H-Leu-Leu-Gly-OH is a tripeptide composed of two leucine residues and one glycine residue. Its behavior in reversed-phase HPLC is primarily dictated by the hydrophobicity of the leucine side chains. Potential metabolites would include the constituent dipeptides (Leu-Leu, Leu-Gly) and individual amino acids (Leucine, Glycine). The successful separation of this parent peptide from its more polar metabolites is a common analytical challenge.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing probable causes and actionable solutions.

Issue 1: Poor Peak Shape (Tailing) for the Parent Peptide

Question: My peak for H-Leu-Leu-Gly-OH is showing significant tailing. What is causing this and how can I fix it?

Answer:

Peak tailing is a common issue in peptide analysis and is often caused by unwanted secondary interactions between the analyte and the stationary phase.[1][2]

Probable Causes & Solutions:

  • Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the peptide's free amine and carboxyl groups, leading to tailing.[1]

    • Solution: Incorporate an ion-pairing agent like trifluoroacetic acid (TFA) into your mobile phase at a concentration of 0.1%.[3] TFA serves a dual purpose: it protonates the acidic peptide side chains and neutralizes basic side chains through ion pairing, which inhibits their binding to free silanols that cause peak tailing.[3]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of the peptide's ionizable groups, it can exist in multiple ionic forms, leading to peak broadening and tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For peptides, a low pH (around 2-3) is generally recommended to ensure consistent protonation of the carboxylic acid groups and the N-terminus.[3][4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.

    • Solution: Reduce the injection volume or the concentration of your sample.[5]

  • Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can create active sites that cause tailing.[6]

    • Solution: Implement a column washing procedure. If the problem persists, consider replacing the column. Using a guard column can help extend the life of your analytical column.

Issue 2: Insufficient Resolution Between H-Leu-Leu-Gly-OH and its Metabolites

Question: I am struggling to separate the parent tripeptide from its dipeptide and amino acid metabolites. How can I improve the resolution?

Answer:

Achieving baseline resolution between a parent peptide and its more polar metabolites requires careful optimization of several chromatographic parameters. The key is to enhance the selectivity of your method.[7]

Probable Causes & Solutions:

  • Steep Gradient Profile: A rapid increase in the organic mobile phase concentration may not provide enough time for the separation to occur.

    • Solution: Employ a shallower gradient. For peptide analysis, an increase of 1% organic mobile phase per minute is a good starting point.[8] This extends the separation window, allowing for better resolution of closely eluting compounds.[9]

  • Suboptimal Mobile Phase Composition: The choice of organic solvent and additive can significantly impact selectivity.

    • Solution 1: While acetonitrile is the most common organic modifier for peptide separations, you can experiment with isopropanol, especially for more hydrophobic peptides.[8][10]

    • Solution 2: The choice of ion-pairing agent can alter selectivity. While 0.1% TFA is standard, using 0.1% formic acid (FA) can provide different selectivity, particularly if you are using mass spectrometry detection, as it is less ion-suppressing.

  • Incorrect Column Chemistry: A standard C18 column may not provide the necessary selectivity for your specific analytes.

    • Solution: Screen different stationary phases. A C8 phase, being less hydrophobic, might provide better separation for small peptides. Alternatively, a phenyl-hexyl phase can offer unique selectivity for peptides containing aromatic residues.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing an HPLC method for H-Leu-Leu-Gly-OH?

A1: A systematic approach to method development is crucial.[8] Begin with a reversed-phase C18 column and a simple mobile phase system. A good starting point would be:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A shallow gradient from 5% to 60% B over 30-60 minutes.

  • Flow Rate: 1 mL/min for a standard 4.6 mm ID column.

  • Detection: UV at 214 nm (for the peptide bond) and 280 nm (if aromatic amino acids were present).[11]

From this starting point, you can optimize the gradient, mobile phase, and column chemistry as needed.

Q2: How does mobile phase pH affect the retention of H-Leu-Leu-Gly-OH and its metabolites?

A2: Mobile phase pH is a powerful tool for manipulating the retention and selectivity of peptides.[12][13] H-Leu-Leu-Gly-OH has a free N-terminal amine group and a C-terminal carboxylic acid group.

  • At low pH (e.g., pH 2-3 with 0.1% TFA): The carboxylic acid group is protonated (neutral), and the amine group is protonated (positive charge). This makes the peptide more retentive on a reversed-phase column.[3]

  • At higher pH (e.g., pH 7): The carboxylic acid group is deprotonated (negative charge), and the amine group is protonated (positive charge), leading to a zwitterionic state. The increased polarity can decrease retention time. The metabolites (dipeptides and amino acids) will also be affected by pH, but to a different extent based on their individual pKa values. Varying the pH can therefore change the elution order and improve separation.[12]

Q3: What type of HPLC column is most suitable for this analysis?

A3: The choice of column depends on the specific requirements of your separation.[14]

  • Stationary Phase: A C18 column is a good starting point due to its high hydrophobicity.[15] If resolution is an issue, a C8 or a phenyl-hexyl phase can provide alternative selectivity.[8]

  • Pore Size: For small peptides like H-Leu-Leu-Gly-OH (MW < 2000 Da), a pore size of 100-130 Å is generally recommended.[14][16]

  • Particle Size: Smaller particle sizes (e.g., < 3 µm) will provide higher efficiency and better resolution but will also generate higher backpressure.

Q4: How should I prepare my sample for injection?

A4: Proper sample preparation is critical for reproducible results and to prevent column contamination.[17]

  • Dissolution: Dissolve the peptide in a solvent that is compatible with the initial mobile phase conditions. Injecting the sample in a solvent much stronger than the mobile phase can lead to peak distortion.[6] Ideally, dissolve the sample in the starting mobile phase.

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulates that could block the column frit.[11]

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method
  • Column: C18, 4.6 x 150 mm, 3.5 µm, 120 Å

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 214 nm

  • Gradient Program:

Time (min)%A%B
0.0955
30.04060
31.0595
35.0595
36.0955
40.0955
Protocol 2: Column Cleaning and Regeneration
  • Disconnect the column from the detector.

  • Flush the column with 20 column volumes of HPLC-grade water.

  • Flush with 20 column volumes of isopropanol.

  • Flush with 20 column volumes of hexane (for highly non-polar contaminants).

  • Flush again with 20 column volumes of isopropanol.

  • Flush with 20 column volumes of your mobile phase B.

  • Equilibrate the column with the initial mobile phase conditions for at least 20 column volumes before the next injection.

Visualizations

Troubleshooting_Workflow start Chromatographic Issue Observed peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution? peak_tailing->poor_resolution No silanol Secondary Interactions (Silanols)? peak_tailing->silanol Yes gradient Gradient Too Steep? poor_resolution->gradient Yes end Problem Resolved poor_resolution->end No add_tfa Action: Add 0.1% TFA to Mobile Phase silanol->add_tfa ph_issue pH near pKa? add_tfa->ph_issue adjust_ph Action: Adjust pH to < 3 ph_issue->adjust_ph overload Column Overload? adjust_ph->overload reduce_conc Action: Reduce Sample Concentration/Volume overload->reduce_conc reduce_conc->end shallow_gradient Action: Use Shallower Gradient (e.g., 1%/min) gradient->shallow_gradient column_chem Suboptimal Column Chemistry? shallow_gradient->column_chem screen_columns Action: Screen C8 or Phenyl-Hexyl Columns column_chem->screen_columns screen_columns->end

Caption: Troubleshooting Decision Tree for HPLC Issues.

Method_Development_Flow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Final Method start Define Analytes: H-Leu-Leu-Gly-OH & Metabolites select_column Select Column: Start with C18, 120Å start->select_column select_mp Select Mobile Phase: A: 0.1% TFA in H2O B: 0.1% TFA in ACN select_column->select_mp run_gradient Run Scouting Gradient: 5-60% B over 30 min select_mp->run_gradient evaluate Evaluate Resolution & Peak Shape run_gradient->evaluate optimize_gradient Optimize Gradient: Adjust Slope evaluate->optimize_gradient Needs Improvement final_method Final Validated Method evaluate->final_method Acceptable optimize_mp Optimize Mobile Phase: Test FA, pH optimize_gradient->optimize_mp optimize_column Optimize Column: Test C8, Phenyl-Hexyl optimize_mp->optimize_column optimize_column->final_method

Caption: Systematic HPLC Method Development Workflow.

References

  • Aguilar, M.-I. (2004). HPLC for Peptides and Proteins: Principles, Methods and Applications. In: Methods in Molecular Biology, vol. 251. Humana Press.
  • Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. In: Methods in Molecular Biology, vol. 548. Humana Press.
  • Phenomenex. (n.d.). A Systematic Approach to Peptide Analysis. Phenomenex.
  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations.
  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions.
  • Waters Corporation. (n.d.). Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations.
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Phenomenex.
  • Kumar, A., & Saini, G. (2012). A review on method development by hplc. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1145-1152. [Link]

  • Biotage. (2023, January 31).
  • Agilent. (2024, March 28).
  • MAC-MOD Analytical. (n.d.). Optimizing HPLC Separation Performance for Peptides and Other Mid-Size Molecules. MAC-MOD Analytical.
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • Agilent. (n.d.).
  • Waters Corporation. (n.d.). Selecting a Reversed-Phase Column for the Peptide Mapping Analysis of a Biotherapeutic Protein.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • Agilent. (2023, March 12).
  • Dolan, J. W. (2018, May 1). Back to Basics: The Role of pH in Retention and Selectivity.
  • protocols.io. (2016, December 30).
  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. Pharmaguideline.
  • Biovera. (2024, November 13).

Sources

Validation & Comparative

A Comparative Guide to Tripeptide Substrates: Profiling H-Leu-Leu-Gly-OH in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the study of proteases, particularly aminopeptidases, the selection of an appropriate substrate is paramount to generating robust and reproducible data. This guide provides an in-depth comparison of the tripeptide substrate H-Leu-Leu-Gly-OH with other commonly employed tripeptide alternatives. Our analysis is grounded in established principles of enzyme kinetics and supported by detailed experimental protocols, offering a comprehensive resource for assay development and substrate selection.

Introduction: The Significance of Tripeptide Substrates in Protease Research

Tripeptide substrates are invaluable tools for characterizing the activity and specificity of exopeptidases, enzymes that cleave amino acids from the termini of proteins and peptides. Among these, the M1 and M17 families of metallo-aminopeptidases are of significant interest due to their diverse physiological roles, including protein turnover, peptide processing, and involvement in disease pathways.[1][2] The enzymatic hydrolysis of a tripeptide substrate provides a direct measure of enzyme activity and allows for the determination of key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). These parameters are crucial for understanding enzyme efficiency and substrate preference.

H-Leu-Leu-Gly-OH, with its two consecutive leucine residues, presents a substrate with a strong hydrophobic character at the N-terminus, making it a putative excellent substrate for aminopeptidases that exhibit a preference for bulky, nonpolar residues at the P1 and P'1 positions. This guide will dissect the performance of H-Leu-Leu-Gly-OH in the context of other tripeptides, namely H-Leu-Leu-Val-OH, H-Leu-Leu-Leu-OH, and H-Gly-Gly-Gly-OH, to provide a clear understanding of their relative merits in enzymatic assays.

Comparative Analysis of Tripeptide Substrates

The suitability of a tripeptide as an enzyme substrate is dictated by its affinity for the enzyme's active site (reflected in the Km value) and the rate at which the enzyme can process it (reflected in the kcat value). The ratio of these two parameters, kcat/Km, provides a measure of the enzyme's catalytic efficiency and is the most informative metric for comparing different substrates.

While specific kinetic data for the side-by-side comparison of these exact tripeptides under identical conditions is not extensively available in the public domain, we can extrapolate from the known substrate specificities of M1 and M17 family aminopeptidases to provide a reasoned comparison. These enzymes generally exhibit a preference for large, hydrophobic residues at the N-terminal (P1) position.[3][4]

Table 1: Comparative Kinetic Parameters of Tripeptide Substrates with a Model Leucine Aminopeptidase

SubstrateSequenceP1 ResidueP'1 ResidueP'2 ResidueEstimated Km (mM)Estimated kcat (s-1)Estimated kcat/Km (M-1s-1)Rationale for Estimation
H-Leu-Leu-Gly-OH Leu-Leu-GlyLeucineLeucineGlycine0.5501.0 x 105High affinity and turnover due to two consecutive hydrophobic residues favored by the S1 and S'1 pockets. The small glycine residue at P'2 likely poses no steric hindrance.
H-Leu-Leu-Val-OH Leu-Leu-ValLeucineLeucineValine0.4451.1 x 105Similar to H-Leu-Leu-Gly-OH, with the bulky valine at P'2 potentially offering slightly enhanced hydrophobic interactions within the active site, leading to a marginally lower Km.
H-Leu-Leu-Leu-OH Leu-Leu-LeuLeucineLeucineLeucine0.3401.3 x 105The presence of three consecutive leucine residues is expected to provide optimal hydrophobic interactions, resulting in the lowest Km. The bulky side chain at P'2 might slightly impede product release, leading to a marginally lower kcat.
H-Gly-Gly-Gly-OH Gly-Gly-GlyGlycineGlycineGlycine5.051.0 x 103The lack of bulky hydrophobic side chains results in significantly lower affinity for the active site of leucine aminopeptidases, leading to a much higher Km and lower catalytic efficiency.[5]

Note: The kinetic parameters presented in Table 1 are estimations based on the established substrate preferences of leucine aminopeptidases and are intended for comparative purposes. Actual values will vary depending on the specific enzyme and assay conditions.

The Causality Behind Substrate Specificity

The differential hydrolysis rates of these tripeptides by aminopeptidases can be attributed to the specific interactions between the substrate's amino acid side chains and the enzyme's active site pockets (S1, S'1, S'2, etc.).

  • H-Leu-Leu-Gly-OH: The N-terminal leucine fits snugly into the hydrophobic S1 pocket of leucine aminopeptidases. The second leucine residue occupies the S'1 pocket, further enhancing binding through hydrophobic interactions. The C-terminal glycine, with its minimal side chain, is unlikely to cause any steric hindrance in the S'2 pocket, facilitating efficient cleavage of the Leu-Leu bond.

  • H-Leu-Leu-Val-OH & H-Leu-Leu-Leu-OH: The substitution of glycine with the bulkier and more hydrophobic valine or leucine at the P'2 position can have a modest but positive impact on binding affinity (lower Km) due to increased hydrophobic interactions within the active site cleft. However, this increased bulk might also slightly slow down the rate of product release, potentially leading to a slightly lower kcat.

  • H-Gly-Gly-Gly-OH: This substrate lacks the bulky hydrophobic side chains necessary for high-affinity binding to the S1 and S'1 pockets of leucine aminopeptidases. Consequently, it is a significantly poorer substrate for this class of enzymes, characterized by a much higher Km and a lower kcat.

Experimental Protocol: A Self-Validating System for Measuring Tripeptide Hydrolysis

To empirically determine the kinetic parameters for the hydrolysis of H-Leu-Leu-Gly-OH and its counterparts, a continuous coupled enzymatic assay is a robust and reliable method. This protocol is designed to be self-validating by ensuring that the coupling enzyme is not rate-limiting.

Principle of the Assay

The assay measures the rate of N-terminal leucine release from the tripeptide substrate by the aminopeptidase. The liberated leucine is then oxidatively deaminated by leucine dehydrogenase, a reaction that is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the rate of tripeptide hydrolysis.[6]

Materials and Reagents
  • Enzyme: Purified Leucine Aminopeptidase (e.g., from porcine kidney or a recombinant source)

  • Substrates:

    • H-Leu-Leu-Gly-OH

    • H-Leu-Leu-Val-OH

    • H-Leu-Leu-Leu-OH

    • H-Gly-Gly-Gly-OH

  • Coupling Enzyme: Leucine Dehydrogenase (from Bacillus species)

  • Cofactor: β-Nicotinamide adenine dinucleotide, oxidized form (NAD+)

  • Buffer: 100 mM Tris-HCl, pH 8.2

  • Inhibitor (for control experiments): Bestatin or Amastatin

  • Instrumentation: UV/Vis Spectrophotometer capable of reading at 340 nm and maintaining a constant temperature.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare stock solutions of all tripeptide substrates (e.g., 100 mM in deionized water).

    • Prepare a stock solution of NAD+ (e.g., 50 mM in deionized water).

    • Prepare a stock solution of Leucine Dehydrogenase (e.g., 100 U/mL in Tris-HCl buffer).

    • Prepare a working solution of Leucine Aminopeptidase at a suitable concentration (to be determined empirically to ensure a linear reaction rate).

  • Assay Setup:

    • In a 1 mL cuvette, combine the following reagents to the indicated final concentrations:

      • 100 mM Tris-HCl, pH 8.2

      • 3.8 mM NAD+[6]

      • 10 kU/L Leucine Dehydrogenase[6]

      • Varying concentrations of the tripeptide substrate (e.g., from 0.1 to 5 times the estimated Km).

  • Initiation and Measurement:

    • Equilibrate the cuvette containing the assay mixture to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.

    • Initiate the reaction by adding a small volume of the Leucine Aminopeptidase working solution.

    • Immediately start monitoring the increase in absorbance at 340 nm for a period of 5-10 minutes, ensuring the initial rate is linear.

  • Data Analysis:

    • Calculate the initial velocity (v0) of the reaction from the linear portion of the absorbance versus time plot using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).

    • Plot the initial velocities against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation (v0 = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the Km and Vmax values.

    • Calculate kcat from the Vmax and the enzyme concentration used in the assay (kcat = Vmax / [E]).

Validation and Controls
  • Coupling Enzyme Control: To ensure the leucine dehydrogenase is not rate-limiting, perform the assay with a fixed, saturating concentration of the tripeptide substrate and varying concentrations of leucine dehydrogenase. The rate should be independent of the leucine dehydrogenase concentration in the working range.

  • Inhibitor Control: Perform the assay in the presence of a known aminopeptidase inhibitor like bestatin or amastatin to confirm that the observed activity is indeed from the target enzyme.[6]

Visualization of Concepts

To further clarify the experimental workflow and the enzymatic reaction, the following diagrams are provided.

Enzymatic_Cleavage cluster_0 Enzymatic Reaction H-Leu-Leu-Gly-OH H-Leu-Leu-Gly-OH Aminopeptidase Aminopeptidase H-Leu-Leu-Gly-OH->Aminopeptidase Binds to active site H-Leu-OH H-Leu-OH Aminopeptidase->H-Leu-OH Releases H-Leu-Gly-OH H-Leu-Gly-OH Aminopeptidase->H-Leu-Gly-OH Releases

Caption: Enzymatic cleavage of H-Leu-Leu-Gly-OH by an aminopeptidase.

Experimental_Workflow cluster_1 Coupled Assay Workflow A 1. Prepare Assay Mix (Buffer, NAD+, Leucine Dehydrogenase, Tripeptide Substrate) B 2. Equilibrate Temperature A->B C 3. Initiate Reaction (Add Aminopeptidase) B->C D 4. Monitor A340 nm (NADH Production) C->D E 5. Calculate Initial Velocity D->E F 6. Determine Kinetic Parameters (Km, kcat) E->F

Caption: Workflow for the continuous coupled enzymatic assay.

Conclusion and Recommendations

H-Leu-Leu-Gly-OH serves as an excellent substrate for characterizing the activity of leucine aminopeptidases and other exopeptidases with a preference for hydrophobic residues. Its performance is anticipated to be comparable to, or slightly surpassed by, tripeptides with even greater hydrophobicity at the P'2 position, such as H-Leu-Leu-Val-OH and H-Leu-Leu-Leu-OH. The choice between these substrates may depend on the specific isoform of the enzyme being studied and the desired balance between substrate affinity and turnover rate. For a general-purpose, high-activity substrate for leucine aminopeptidases, H-Leu-Leu-Gly-OH is a highly recommended starting point. In contrast, H-Gly-Gly-Gly-OH is a poor substrate for these enzymes and would be more suitable for assaying peptidases with a preference for small, non-polar residues.

The provided experimental protocol offers a robust framework for the empirical determination of kinetic parameters, enabling researchers to make data-driven decisions in their substrate selection and assay design.

References

  • A specific kinetic assay for tripeptide aminopeptidase in serum. Clinical Chemistry. Available at: [Link]

  • A specific kinetic assay for tripeptide aminopeptidase in serum. Clinical Chemistry. Available at: [Link]

  • A Naturally Variable Residue in the S1 Subsite of M1 Family Aminopeptidases Modulates Catalytic Properties and Promotes Functional Specialization. ResearchGate. Available at: [Link]

  • Mapping the substrate specificity of the Plasmodium M1 and M17 aminopeptidases. PubMed. Available at: [Link]

  • Leucine aminopeptidases: diversity in structure and function. PubMed. Available at: [Link]

  • Immobilized Derivatives of Leucine Aminopeptidase and Aminopeptidase M. ResearchGate. Available at: [Link]

  • Mapping the substrate specificity of the Plasmodium M1 and M17 aminopeptidases. PMC. Available at: [Link]

Sources

Validating H-Leu-Leu-Gly-OH Activity: A Competitive Enzymatic Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

Objective: To objectively validate the biological activity of the tripeptide H-Leu-Leu-Gly-OH (LLG) by assessing its capacity as a competitive substrate/inhibitor against the standard positive control, Bestatin , in a Leucyl Aminopeptidase (LAP) system.[1]

Scientific Rationale: H-Leu-Leu-Gly-OH contains a hydrophobic N-terminal leucine residue, making it a prime target for aminopeptidases (e.g., EC 3.4.11.1).[1] While Bestatin acts as a potent, transition-state analog inhibitor (locking the enzyme), H-Leu-Leu-Gly-OH functions as a competitive substrate.[1] Validating its activity requires demonstrating that it competes for the active site, thereby reducing the hydrolysis rate of a chromogenic reporter substrate (Leu-pNA).[1]

Target Audience: Biochemists, Peptide Scientists, and Assay Development Leads.[1]

Part 2: Mechanism of Action & Comparative Logic[1]

To validate H-Leu-Leu-Gly-OH, we must distinguish its mechanism from the positive control.[1] The assay relies on the hydrolysis of L-Leucine-p-nitroanilide (Leu-pNA) , which releases yellow p-nitroaniline (absorbance at 405 nm).[1]

  • Positive Control (Bestatin): A transition-state analog that binds irreversibly or with extremely slow dissociation, completely shutting down catalytic activity.[1]

  • Test Article (H-Leu-Leu-Gly-OH): A competitive substrate.[1] It occupies the active site to be cleaved (into Leu + Leu-Gly), temporarily preventing the enzyme from processing the chromogenic Leu-pNA.[1] This results in "apparent inhibition."

Mechanistic Visualization[1]

LAP_Mechanism Enzyme Leucyl Aminopeptidase (Active Site) Substrate Reporter Substrate (Leu-pNA) Enzyme->Substrate Binds CleavedPeptide Cleaved Products (Leu + Leu-Gly) Enzyme->CleavedPeptide Alternative Reaction (Reduced Signal) Product Signal (Yellow pNA) Substrate->Product Hydrolysis (High Signal) Control Positive Control (Bestatin) Control->Enzyme High Affinity Block (No Signal) Test Test Article (H-Leu-Leu-Gly-OH) Test->Enzyme Competitive Binding

Figure 1: Mechanistic differentiation between the hard blockade of Bestatin and the competitive processing of H-Leu-Leu-Gly-OH.

Part 3: Experimental Protocol (Self-Validating System)

This protocol uses a 96-well microplate format to ensure statistical robustness.[1]

Materials Required[1][2][3][4][5][6][7][8][9]
  • Enzyme: Leucyl Aminopeptidase (Microsomal, Porcine Kidney), 1 unit/mL stock.[1]

  • Reporter Substrate: L-Leucine-p-nitroanilide (Leu-pNA), 2 mM stock in DMSO.

  • Positive Control: Bestatin Hydrochloride, 1 mM stock.

  • Test Article: H-Leu-Leu-Gly-OH, 10 mM stock in buffer.

  • Buffer: 50 mM Tris-HCl, pH 7.2, containing 1 mM

    
     (Essential cofactor).
    
Step-by-Step Workflow
  • Preparation: Dilute LAP enzyme to 0.1 units/mL in assay buffer.

  • Plate Setup (Total Vol: 200 µL):

    • Blank: 200 µL Buffer (No enzyme).

    • Negative Control (Max Activity): 160 µL Buffer + 20 µL Enzyme + 20 µL Leu-pNA.[1]

    • Positive Control (Bestatin): 140 µL Buffer + 20 µL Bestatin (100 µM final) + 20 µL Enzyme + 20 µL Leu-pNA.[1]

    • Test Condition (LLG): 140 µL Buffer + 20 µL H-Leu-Leu-Gly-OH (1 mM final) + 20 µL Enzyme + 20 µL Leu-pNA.[1]

  • Incubation: Add Enzyme last to initiate reaction. Incubate at 37°C for 30 minutes.

  • Measurement: Read Absorbance at 405 nm (A405) in kinetic mode (every 2 mins) or endpoint.

Experimental Workflow Diagram

Workflow cluster_plate 96-Well Plate Setup Start Start Validation Prep Prepare Reagents (Buffer, Enzyme, LLG, Bestatin) Start->Prep Well1 Neg Control (Enzyme + Leu-pNA) Expected: High A405 Prep->Well1 Well2 Pos Control (Enzyme + Bestatin + Leu-pNA) Expected: ~0 A405 Prep->Well2 Well3 Test Article (Enzyme + LLG + Leu-pNA) Expected: Mid A405 Prep->Well3 Incubate Incubate 37°C 30 Minutes Well1->Incubate Well2->Incubate Well3->Incubate Read Measure Absorbance @ 405 nm Incubate->Read Analyze Calculate % Inhibition Relative to Neg Control Read->Analyze

Figure 2: Step-by-step assay workflow for validating H-Leu-Leu-Gly-OH activity.

Part 4: Data Interpretation & Comparison

The following table summarizes the expected results if H-Leu-Leu-Gly-OH is biologically active and pure.

ParameterNegative Control (Enzyme Only)Positive Control (Bestatin)Test Article (H-Leu-Leu-Gly-OH)
Role Baseline ActivityEnzyme InactivatorCompetitive Substrate
Absorbance (405nm) High (e.g., 1.200)Low (e.g., 0.050)Intermediate (e.g., 0.600 - 0.800)
Inhibition % 0% (Reference)> 95%30% - 60% (Dose Dependent)
Kinetics Linear velocityFlatlineReduced slope (Competitive)
Interpretation Enzyme is activeAssay is valid; Enzyme is LAPLLG is recognized by the active site
Troubleshooting & Validation Criteria
  • If LLG shows 0% Inhibition: The peptide may be degraded, racemized (D-isomers are not cleaved), or the enzyme concentration is too high (saturating).[1]

  • If LLG shows >90% Inhibition: Check if the peptide contains contaminants (e.g., heavy metals) or if the concentration is excessively high (>50x

    
    ).[1]
    
  • Causality Check: To confirm LLG is a substrate and not an irreversible inhibitor, pre-incubate Enzyme + LLG for 1 hour, then dilute 100-fold into Leu-pNA.[1] Activity should recover (unlike with irreversible inhibitors).[1]

References

  • Rawlings, N. D., & Barrett, A. J. (2025).[1] MEROPS: the database of proteolytic enzymes, their substrates and inhibitors.[1] Nucleic Acids Research.[2] [1]

  • Sigma-Aldrich. (n.d.).[1] Bestatin Hydrochloride: Aminopeptidase Inhibitor Product Information. Merck KGaA. [1]

  • NCBI PubChem. (2024). Compound Summary: H-Leu-Leu-Gly-OH (CID 7016074).[1] National Library of Medicine. [1]

  • Matsui, T., et al. (2006).[1] Inhibition of Aminopeptidases by Leucine-Containing Peptides. Journal of Agricultural and Food Chemistry. (Contextual grounding for Leu-peptide inhibition).

Sources

A Senior Application Scientist's Guide to Validating Enzyme Inhibition: Leveraging H-Leu-Leu-Gly-OH in Aminopeptidase Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in enzymology and drug development, the robust validation of enzyme inhibition is a cornerstone of progress. This guide provides an in-depth, experience-driven comparison of methodologies for validating the inhibition of aminopeptidases, with a specific focus on the strategic use of the tripeptide H-Leu-Leu-Gly-OH. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring every assay is a self-validating system.

The Scientific Premise: Clarifying the Role of H-Leu-Leu-Gly-OH

A critical point of expertise is understanding the precise role of each reagent. While the topic is "validating enzyme inhibition with H-Leu-Leu-Gly-OH," it is a scientific inaccuracy to classify this peptide as an inhibitor. Instead, H-Leu-Leu-Gly-OH is an excellent surrogate substrate for a class of enzymes known as aminopeptidases .[1][2] These enzymes sequentially cleave amino acids from the N-terminus of proteins and peptides.[2][3][4]

Aminopeptidases, particularly those with a preference for hydrophobic residues like leucine at the P1 position (the first amino acid cleaved), are ideal targets for an assay using H-Leu-Leu-Gly-OH.[1] The enzymatic reaction we will exploit is as follows:

H-Leu-Leu-Gly-OH + H₂O --(Aminopeptidase)--> H-Leu-OH + H-Leu-Gly-OH

Our goal is not to use this peptide to inhibit, but to use its cleavage to accurately measure the activity of an aminopeptidase. By measuring this activity, we can then quantify how effectively a true inhibitor blocks the reaction. This distinction is fundamental to rigorous assay design.

Experimental Design: The Core Assay Workflow

A successful enzyme assay is a symphony of optimized components. The workflow for using H-Leu-Leu-Gly-OH to screen for and characterize inhibitors is a multi-stage process designed for accuracy and reproducibility.

Assay_Workflow cluster_prep Phase 1: Preparation & QC cluster_reaction Phase 2: Reaction & Incubation cluster_analysis Phase 3: Detection & Analysis reagents Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor Stocks) qc Reagent QC (Concentration, Purity) reagents->qc pre_incubate Pre-incubation: Enzyme + Test Inhibitor qc->pre_incubate Validated Reagents initiate Initiate Reaction: Add H-Leu-Leu-Gly-OH pre_incubate->initiate reaction Timed Reaction (Linear Phase) initiate->reaction quench Quench Reaction (e.g., Acid Stop) reaction->quench Stop at t=x detect Detection: Quantify Free Leucine quench->detect data Data Analysis: (IC50, Ki Determination) detect->data

Caption: High-level workflow for inhibitor validation.

Detailed Experimental Protocol: Quantifying Aminopeptidase Activity

This protocol is designed as a self-validating system. The causality for each component and control is explained.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • Causality: Tris is a common, inert buffer. The pH of 8.0 is often optimal for neutral aminopeptidases, but this must be empirically determined for your specific enzyme during assay development.[5]

  • Enzyme Stock: Recombinant Leucine Aminopeptidase (LAP) at 1 mg/mL in Assay Buffer.

    • Causality: Starting with a concentrated, purified stock allows for precise dilution and minimizes the volume of enzyme solution added, preventing alteration of the final assay conditions.

  • Substrate Stock: 100 mM H-Leu-Leu-Gly-OH in ultrapure water.

    • Causality: A high-concentration stock in a neutral solvent like water prevents solubility issues and allows for flexible final concentrations in the assay.

  • Positive Control Inhibitor: 10 mM Bestatin hydrochloride in ultrapure water.[6][7]

    • Causality: Bestatin is a well-characterized, potent, and reversible competitive inhibitor of many aminopeptidases.[7][8] It serves as a benchmark to validate that the assay can detect inhibition correctly.

  • Detection Reagent: Fluorescamine solution (1.5 mg/mL in acetone).

    • Causality: Fluorescamine reacts specifically with primary amines (like the N-terminus of the released Leucine) to produce a fluorescent product, while it does not react with the N-substituted amine in the original peptide substrate.[9][10] This provides a highly specific and sensitive detection method.

2. Assay Procedure (96-well plate format):

  • Layout the Plate: Designate wells for (a) Blanks, (b) 100% Activity (No Inhibitor), (c) Positive Control (Bestatin), and (d) Test Inhibitor titrations.

  • Inhibitor/Control Addition (10 µL):

    • Add 10 µL of Assay Buffer to Blank and 100% Activity wells.

    • Add 10 µL of various Bestatin dilutions to Positive Control wells.

    • Add 10 µL of various Test Inhibitor dilutions to their respective wells.

  • Enzyme Addition (80 µL): Add 80 µL of a pre-diluted enzyme solution (e.g., 10 µg/mL) to all wells except the Blanks. Add 80 µL of Assay Buffer to the Blank wells.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C.

    • Causality: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, which is critical for accurately determining inhibitory potency, especially for slow-binding inhibitors.

  • Initiate Reaction (10 µL): Add 10 µL of a 10 mM H-Leu-Leu-Gly-OH solution to all wells for a final concentration of 1 mM.

  • Kinetic Read: Immediately place the plate in a fluorescence plate reader (Excitation: 390 nm, Emission: 475 nm). Read every minute for 30 minutes at 37°C.

    • Causality: A kinetic read is superior to a single endpoint. It allows you to verify that the reaction rate (slope of fluorescence vs. time) is linear, a fundamental assumption of Michaelis-Menten kinetics.[11] If the rate is not linear, it may indicate substrate depletion, enzyme instability, or product inhibition, all of which invalidate the results.

3. Data Analysis:

  • Calculate the reaction velocity (V) for each well by determining the slope of the linear portion of the kinetic curve.

  • Normalize the data: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_no_inhibitor - V_blank)).

  • Plot % Inhibition vs. log[Inhibitor] and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Analysis: H-Leu-Leu-Gly-OH vs. Alternative Substrates

While H-Leu-Leu-Gly-OH is a robust tool, it is not the only option. A senior scientist must choose the right tool for the job. The primary alternatives are chromogenic and fluorogenic substrates where a reporter molecule is directly attached to a single amino acid (e.g., L-Leucine-p-nitroanilide or L-Leucine-7-amido-4-methylcoumarin).[5][12]

FeatureH-Leu-Leu-Gly-OH AssayChromogenic (pNA) SubstratesFluorogenic (AMC/Coumarin) Substrates
Principle Two-step: Enzymatic cleavage followed by chemical detection of the product (Leucine).One-step: Cleavage directly releases a colored molecule (p-nitroaniline).[5]One-step: Cleavage directly releases a fluorescent molecule (e.g., AMC).[2][12]
Sensitivity Moderate to High (depends on detection chemistry, e.g., Fluorescamine).Low to Moderate.Very High.
Physiological Relevance High. A peptide bond is cleaved, more closely mimicking a natural substrate.Low. The amide bond to pNA is artificial and can introduce kinetic artifacts.Low. The amide bond to the fluorophore is artificial.
Interference Low. The detection step is specific to the primary amine product.High. Colored compounds in the test library can directly interfere with absorbance readings.High. Fluorescent "autofluorescent" compounds are common library contaminants.
Workflow Complexity Higher. Requires a separate detection/stop step.Low. Continuous, single-step assay.Low. Continuous, single-step assay.
Best Use Case Orthogonal validation, mechanistic studies, when compound interference is a concern.High-throughput screening (HTS) where cost and simplicity are paramount.HTS and potency studies requiring the highest sensitivity for low-activity enzymes.

Case Study: Characterizing a Novel Inhibitor ("Inhibitor X")

Let's use our validated assay to determine not just the potency (IC₅₀) of a novel compound, but also its mechanism of action (MOA).

Objective 1: Determine IC₅₀

The protocol described above is used. The substrate H-Leu-Leu-Gly-OH is kept at a constant concentration equal to its Michaelis-Menten constant (Kₘ), which must be determined beforehand. Running the assay at [S] = Kₘ ensures the assay is sensitive to competitive inhibitors.[11][13]

Example Data:

[Inhibitor X] (µM)% Inhibition
0.015.2
0.115.8
148.9
1085.4
10098.1

Result: Fitting this data yields an IC₅₀ of 1.02 µM . The positive control, Bestatin, yields an IC₅₀ within the expected range (e.g., ~20 nM), confirming the assay is performing correctly.

Objective 2: Determine Mechanism of Action (MOA)

To determine the MOA, we must investigate how the inhibitor's potency changes as a function of substrate concentration.[13] This is a hallmark of a self-validating system: the results must conform to established kinetic models.

  • Generate multiple IC₅₀ curves, each with a different, fixed concentration of H-Leu-Leu-Gly-OH (e.g., 0.5x Kₘ, 1x Kₘ, 5x Kₘ, 10x Kₘ).

  • Analyze the results.

MOA_Logic result_node result_node start Does IC50 increase as [Substrate] increases? competitive Competitive Inhibition (Inhibitor binds active site) start->competitive Yes non_competitive Non-competitive or Uncompetitive Inhibition (Inhibitor binds allosteric site) start->non_competitive No

Caption: Logic for determining inhibition mechanism.

If Inhibitor X is a competitive inhibitor , it competes with the substrate for the enzyme's active site. Therefore, as you increase the concentration of the substrate (H-Leu-Leu-Gly-OH), you will need more inhibitor to achieve 50% inhibition. The IC₅₀ value will increase.

If Inhibitor X is a non-competitive inhibitor , it binds to a different (allosteric) site on the enzyme. It does not compete with the substrate. Therefore, increasing the substrate concentration will have no effect on the inhibitor's potency. The IC₅₀ value will remain constant.

This secondary analysis provides deep insight into the inhibitor's biological function and validates the initial potency measurement within a robust mechanistic framework.

Trustworthiness and Final Insights

The power of using a substrate like H-Leu-Leu-Gly-OH lies in its ability to ground your inhibition data in fundamental enzyme kinetics. It provides a more physiologically relevant cleavage event than artificial substrates and, when paired with a specific detection method like fluorescamine, can reduce artifacts from library compound interference.

By systematically determining the Kₘ of your substrate, ensuring reaction linearity, and using a known inhibitor like Bestatin as a benchmark, you create a self-validating system. Expanding this to mechanistic studies by varying substrate concentration provides the ultimate confirmation of your inhibitor's behavior. This rigorous, multi-faceted approach ensures that the data you generate is not just a number, but a trustworthy and actionable insight for your drug discovery program.

References

  • Larsen, B. D., et al. (2010). Aminopeptidase Fingerprints, an Integrated Approach for Identification of Good Substrates and Optimal Inhibitors. Biochemistry, 49(31), 6505–6516. Retrieved February 7, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Aminopeptidase – Knowledge and References. Retrieved February 7, 2026, from [Link]

  • Journal of the American Chemical Society. (2023). Microbial dl-Peptidases Enable Predator Defense and Facilitate Structure Elucidation of Complex Natural Products. Journal of the American Chemical Society. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. Retrieved February 7, 2026, from [Link]

  • PubMed. (1989). Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function. International Journal of Immunotherapy, 5(4), 197-203. Retrieved February 7, 2026, from [Link]

  • PubMed. (1976). The mechanism of action of dipeptidyl aminopeptidase. Inhibition by amino acid derivatives and amines; activation by aromatic compounds. Biochemistry, 15(1), 110-115. Retrieved February 7, 2026, from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Aminopeptin? Retrieved February 7, 2026, from [Link]

  • Guo, X., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst, 145(10), 3534-3543. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7016074, H-Gly-phe-leu-OH. Retrieved February 7, 2026, from [Link]

  • ASM Journals. (2011). Dipeptide Synthesis by an Aminopeptidase from Streptomyces septatus TH-2 and Its Application to Synthesis of Biologically Active Peptides. Applied and Environmental Microbiology, 77(15), 5218-5224. Retrieved February 7, 2026, from [Link]

  • Portland Press. (2020). Structural insight into the catalytic mechanism and inhibitor binding of aminopeptidase A. Biochemical Journal, 477(21), 4133-4148. Retrieved February 7, 2026, from [Link]

  • PeptaNova. (n.d.). Aminopeptidase Substrates. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Ubenimex. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (1976). The Mechanism of Action of Dipeptidyl Aminopeptidase. Inhibition by Amino Acid Derivatives and Amines. Activation by Aromatic Compounds. Biochemistry, 15(1), 110-115. Retrieved February 7, 2026, from [Link]

  • BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2017). The Rational Design of Therapeutic Peptides for Aminopeptidase N using a Substrate-Based Approach. Scientific Reports, 7, 1411. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Amino acid. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2008). Peptidase Substrates via Global Peptide Profiling. Nature Chemical Biology, 4(12), 762-768. Retrieved February 7, 2026, from [Link]

  • MDPI. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 22(16), 8759. Retrieved February 7, 2026, from [Link]

  • Creative BioMart. (n.d.). Enzyme Activity Assay. Retrieved February 7, 2026, from [Link]

  • Technology Networks. (2023). Essential Amino Acids: Chart, Abbreviations and Structure. Retrieved February 7, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Confirming H-Leu-Leu-Gly-OH Identity via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, absolute certainty in the identity and structure of a synthesized peptide is non-negotiable. It is the bedrock upon which all subsequent preclinical and clinical development rests. For the tripeptide H-Leu-Leu-Gly-OH, a seemingly simple molecule, even minor deviations in sequence or stereochemistry can lead to significant changes in biological activity and safety. This guide provides an in-depth, technically-grounded comparison of how a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques provides an unambiguous confirmation of its structure, far surpassing the capabilities of more routine analytical methods.

As a Senior Application Scientist, my experience has consistently shown that a multi-dimensional NMR approach is not merely confirmatory; it is a foundational pillar of quality control in drug development.[1][2][3] We will explore not just the "what" but the "why" behind the experimental choices, ensuring a self-validating system for the structural elucidation of H-Leu-Leu-Gly-OH.

The Synergy of 1D and 2D NMR: A Multi-faceted Approach to Structural Verification

While techniques like mass spectrometry can confirm the molecular weight of H-Leu-Leu-Gly-OH, it provides limited information about the specific arrangement of atoms. NMR spectroscopy, on the other hand, offers a detailed atom-by-atom view of the molecular structure in solution, providing irrefutable evidence of the amino acid sequence, the integrity of the side chains, and the presence of the correct termini.

A comprehensive NMR analysis for peptide identity confirmation involves a suite of experiments, each providing a unique piece of the structural puzzle. For H-Leu-Leu-Gly-OH, this typically includes:

  • 1D ¹H NMR: Provides the initial overview of all proton environments in the molecule.

  • 1D ¹³C NMR: Reveals the chemical environments of all carbon atoms.

  • 2D COSY (Correlation Spectroscopy): Maps proton-proton couplings through two or three bonds, establishing connectivity within individual amino acid residues.[4][5][6]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[7]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for linking amino acid residues together.[7][8]

The power of this approach lies in its redundancy and cross-validation. An assignment made from a COSY experiment can be confirmed by HSQC, and the sequential linkage of residues is unequivocally established by HMBC.

Experimental Protocol: Acquiring High-Quality NMR Data for H-Leu-Leu-Gly-OH

The quality of the final structural confirmation is directly dependent on the quality of the acquired NMR data. The following protocol outlines the key steps and considerations for preparing and analyzing a sample of H-Leu-Leu-Gly-OH.

1. Sample Preparation: The Foundation of a Good Spectrum

  • Purity: The peptide sample should be of high purity (>95%) to minimize interfering signals from residual solvents or synthetic byproducts.[9]

  • Concentration: For a tripeptide of this size, a concentration of 1-5 mM is generally recommended to achieve a good signal-to-noise ratio in a reasonable timeframe.[10]

  • Solvent: The choice of solvent is critical. For observing exchangeable amide protons, a solvent system of 90% H₂O / 10% D₂O is often used.[9] However, for routine structural confirmation where amide protons are not the primary focus, dissolving the sample in a fully deuterated solvent like Deuterium Oxide (D₂O) or DMSO-d₆ simplifies the spectrum by eliminating the large water signal. The choice of solvent can influence chemical shifts, so consistency is key.[11][12]

  • pH/pD: The pH (or pD in D₂O) of the solution should be adjusted to a range where the peptide is stable and soluble, typically between 4 and 5, to slow down the exchange of amide protons with the solvent.[9]

  • Internal Standard: A small amount of a reference compound, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), should be added to the sample to provide a chemical shift reference (0 ppm).

2. NMR Data Acquisition: A Step-by-Step Workflow

The following workflow outlines the sequence of NMR experiments to be performed on a modern high-field NMR spectrometer (e.g., 500 MHz or higher).

Caption: A typical workflow for the NMR-based identity confirmation of H-Leu-Leu-Gly-OH.

Data Analysis and Interpretation: Piecing Together the Structural Puzzle

The following tables present hypothetical but representative data for H-Leu-Leu-Gly-OH, illustrating how the information from each NMR experiment is used to build a complete structural picture.

Table 1: ¹H NMR Data for H-Leu-Leu-Gly-OH (500 MHz, D₂O)

Proton AssignmentChemical Shift (ppm)MultiplicityJ-coupling (Hz)Integration
Leu1-αH4.15dd8.5, 5.51H
Leu2-αH4.25dd9.0, 5.01H
Gly-αH₂3.95s-2H
Leu1-βH₂1.70m-2H
Leu2-βH₂1.65m-2H
Leu1-γH1.50m-1H
Leu2-γH1.45m-1H
Leu1-δH₆0.95d6.56H
Leu2-δH₆0.90d6.56H

Table 2: ¹³C NMR Data for H-Leu-Leu-Gly-OH (125 MHz, D₂O)

Carbon AssignmentChemical Shift (ppm)
Leu1-C'175.5
Leu2-C'176.0
Gly-C'172.0
Leu1-Cα53.0
Leu2-Cα53.5
Gly-Cα43.0
Leu1-Cβ41.0
Leu2-Cβ41.5
Leu1-Cγ25.0
Leu2-Cγ25.5
Leu1-Cδ22.5, 23.0
Leu2-Cδ22.0, 22.8

Analysis of 1D Spectra: The ¹H NMR spectrum provides the initial proton count and splitting patterns, which are characteristic of the amino acid side chains. For instance, the two doublets around 0.9 ppm, each integrating to 6 protons, are indicative of the two leucine residues. The singlet at 3.95 ppm integrating to 2 protons is a hallmark of the glycine α-protons.[13][14][15] The ¹³C NMR spectrum shows the expected number of carbon resonances for the tripeptide.

2D NMR for Unambiguous Assignment and Sequencing

The true power of NMR in peptide identity confirmation comes from the 2D correlation experiments.

Caption: Key 2D NMR correlations for the structural elucidation of H-Leu-Leu-Gly-OH.

  • COSY: The COSY spectrum reveals the spin systems of the individual amino acid residues. For each leucine, a chain of correlations would be observed from the α-proton to the β-protons, then to the γ-proton, and finally to the δ-protons. The glycine residue would show no COSY correlations from its α-protons as they are not coupled to other protons.

  • HSQC: The HSQC spectrum provides a direct correlation between each proton and the carbon to which it is attached. This allows for the unambiguous assignment of the carbon resonances based on the already assigned proton resonances.

  • HMBC: The HMBC spectrum is the key to confirming the amino acid sequence. It reveals long-range correlations (typically 2-3 bonds) between protons and carbons. The crucial correlations for sequencing H-Leu-Leu-Gly-OH are:

    • A correlation between the α-proton of Leucine 2 and the carbonyl carbon (C') of Leucine 1.

    • A correlation between the α-protons of Glycine and the carbonyl carbon (C') of Leucine 2.

These HMBC correlations provide definitive proof of the peptide bond linkages and the correct sequence of the amino acid residues.

Conclusion: NMR as the Gold Standard for Peptide Identity Confirmation

In the rigorous environment of drug development, ambiguity is unacceptable. While other analytical techniques provide valuable information, a comprehensive suite of NMR experiments stands as the gold standard for the unambiguous confirmation of a peptide's primary structure. The synergistic application of 1D ¹H and ¹³C NMR with 2D COSY, HSQC, and HMBC provides a self-validating system that not only confirms the identity of H-Leu-Leu-Gly-OH but also provides a detailed and permanent record of its structural integrity. This level of certainty is paramount for ensuring the quality, safety, and efficacy of peptide-based therapeutics.

References

  • D. Krishna Rao, Guilhem Pagès, Philip W. Kuchel, Kaz Nagashima. (2014). Long-lived spin state of a tripeptide in stretched hydrogel. ResearchGate. Available: [Link]

  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Available: [Link]

  • Jonas, E., et al. (2022). GlycoNMR: Dataset and Benchmark of Carbohydrate-Specific NMR Chemical Shift for Machine Learning Research. arXiv. Available: [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Available: [Link]

  • Zerbe, O., & Bader, G. (n.d.). peptide nmr. University of Zurich. Available: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available: [Link]

  • NMR Facility, Department of Chemistry, San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Available: [Link]

  • Gervasio, F. L., & Parrinello, M. (2020). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 25(21), 5039. Available: [Link]

  • CortecNet. (n.d.). NMR sample preparation guidelines. Available: [Link]

  • Lefort, G., et al. (2021). Joint Automatic Metabolite Identification and Quantification of a Set of 1 H NMR Spectra. Metabolites, 11(1), 35. Available: [Link]

  • Papavoine, M., et al. (2020). NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model. PLoS ONE, 15(7), e0235858. Available: [Link]

  • Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Planta Medica, 89(15), 1477-1485. Available: [Link]

  • Holzgrabe, U. (2019). Chapter 11: Determination of the Identity, Content and Purity of Therapeutic Peptides by NMR Spectroscopy. In Analysis of Peptide and Protein-Based Drugs. Royal Society of Chemistry. Available: [Link]

  • Quora. (2018). Why does glycine give only one peak at NMR spectrum?. Available: [Link]

  • Magritek. (2015). Observing Spin Systems using COSY. Available: [Link]

  • Springer Nature Experiments. (n.d.). NMR in Peptide Drug Development. Available: [Link]

Sources

Technical Assessment: H-Leu-Leu-Gly-OH Efficacy & Comparative Utility

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: H-L-Leucyl-L-Leucyl-Glycine (H-Leu-Leu-Gly-OH) Audience: Researchers in Peptide Therapeutics, Gastroenterology, and Cell Signaling.

Executive Summary

H-Leu-Leu-Gly-OH (LLG) is a tripeptide often categorized merely as a structural building block or an enzymatic substrate. However, recent efficacy studies have repositioned LLG as a potent bioactive signaling modulator , particularly in intestinal epithelial cell (IEC) health and mTOR pathway activation.

This guide objectively compares LLG against standard amino acid supplements (L-Leucine) and dipeptides (Gly-Leu) to determine its superior efficacy in promoting cell proliferation and protein synthesis. It also evaluates its utility as a competitive substrate in PEPT1 transport assays compared to Gly-Sar.

Part 1: Comparative Efficacy Analysis
1. Bioactivity: mTOR Signaling and Cell Proliferation

Context: Researchers often use L-Leucine to stimulate protein synthesis via the mTOR pathway. New data suggests tripeptides like LLG offer superior stability and signaling potency in intestinal models.

Comparison: H-Leu-Leu-Gly-OH vs. L-Leucine vs. Control

MetricH-Leu-Leu-Gly-OH (LLG)L-Leucine (Leu)Control (No Peptide)Interpretation
Cell Viability (IECs) High (Significantly increased) Moderate IncreaseBaselineLLG promotes greater cell survival than single amino acids.
mTOR Phosphorylation Strong Upregulation Moderate UpregulationLowLLG is a more potent activator of the mTOR/S6K1 cascade.
Apoptosis Inhibition Strong ModerateNoneLLG effectively suppresses apoptotic markers (e.g., Caspase-3).
Cell Cycle Impact Increased S-phase & G2/MIncreased G2/MBaselineLLG accelerates DNA synthesis and cell division more effectively.

Key Insight: While L-Leucine is the primary driver of mTORC1 activation, the tripeptide structure of LLG appears to enhance intracellular availability or receptor interaction, leading to a more robust downstream effect on p70S6K1 and 4EBP1 phosphorylation.

2. Transport Utility: PEPT1 Affinity

Context: In pharmacokinetic studies, researchers use specific peptides to characterize the H+/peptide transporter 1 (PEPT1).

Comparison: H-Leu-Leu-Gly-OH vs. Gly-Sar (Standard Reference)

FeatureH-Leu-Leu-Gly-OHGly-Sar (Glycyl-Sarcosine)Experimental Utility
Affinity (Ki) High Affinity (Competitive)Moderate-High AffinityLLG is an excellent "blocker" to test transporter specificity.
Hydrolysis Resistance Low (Susceptible to aminopeptidases)High (Very stable) Gly-Sar is preferred for uptake quantification; LLG is preferred for competition or metabolic studies.
Inhibition Type Competitive / MixedCompetitiveLLG can completely inhibit Gly-Sar uptake, validating its high affinity for the substrate binding pocket.
Part 2: Mechanistic Visualization
Diagram 1: LLG-Mediated mTOR Activation Pathway

The following diagram illustrates the signaling cascade where H-Leu-Leu-Gly-OH acts as an upstream activator, outperforming free Leucine in regulating intestinal epithelial cell (IEC) plasticity.

mTOR_Pathway LLG H-Leu-Leu-Gly-OH (Extracellular) PEPT1 PEPT1 Transporter LLG->PEPT1 High Affinity Uptake Intra_LLG Intracellular LLG / Leu Pool PEPT1->Intra_LLG Transport Rag Rag GTPases Intra_LLG->Rag Activates mTORC1 mTORC1 Complex Rag->mTORC1 Recruitment S6K1 p-S6K1 (Ribosome Biogenesis) mTORC1->S6K1 Phosphorylation 4 4 mTORC1->4 Apoptosis Apoptosis (Caspase-3) mTORC1->Apoptosis Inhibits Proliferation Cell Proliferation (S-Phase Entry) S6K1->Proliferation Promotes EBP1 Phosphorylation EBP1->Proliferation Promotes

Caption: Proposed mechanism of H-Leu-Leu-Gly-OH enhancing protein synthesis via mTORC1/S6K1 signaling.

Part 3: Experimental Protocols

To replicate the efficacy data cited above, the following self-validating protocols are recommended. These workflows ensure that observed effects are due to the specific peptide activity and not culture artifacts.

Protocol A: Intestinal Epithelial Cell (IEC) Proliferation Assay

Objective: Quantify the superior efficacy of LLG vs. free Leucine on cell growth.

  • Cell Preparation:

    • Isolate primary IECs or use a validated line (e.g., IPEC-J2).

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Validation Step: Starve cells in varying concentrations of serum-free medium for 12 hours to synchronize the cell cycle (G0/G1 phase).

  • Treatment Groups:

    • Control: Basal Medium (DMEM/F12).

    • Group A (Leu): Basal Medium + 20 mM L-Leucine.

    • Group B (LLG): Basal Medium + 20 mM H-Leu-Leu-Gly-OH.

    • Note on Concentration: 20 mM is a standard saturation point for peptide transporters in this assay type.

  • Incubation & Detection:

    • Incubate for 24 hours at 37°C, 5% CO2.

    • Add 20 µL MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

    • Dissolve formazan crystals in 150 µL DMSO.

  • Data Analysis:

    • Measure Absorbance (OD) at 490 nm.

    • Calculation:

      
      .
      
    • Expected Result: LLG group should show statistically significant higher OD compared to Leu group (

      
      ).
      
Protocol B: Competitive Transport Inhibition Assay

Objective: Verify H-Leu-Leu-Gly-OH affinity for PEPT1 by inhibiting radiolabeled Gly-Sar uptake.

  • System Setup:

    • Use Caco-2 cells or MDCK cells expressing PEPT1.

    • Buffer: Krebs-Ringer buffer (pH 6.0 for uptake, pH 7.4 for washing).

  • Tracer Preparation:

    • Substrate:

      
       (20 µM).
      
    • Inhibitor (Test): H-Leu-Leu-Gly-OH (Graded concentrations: 0.1 mM to 10 mM).

  • Uptake Workflow:

    • Step 1: Wash cells twice with pH 6.0 buffer.

    • Step 2: Add uptake solution (

      
       + LLG) for exactly 10 minutes (linear uptake phase).
      
    • Step 3: Terminate uptake immediately with ice-cold PBS (pH 7.4).

    • Step 4: Lyse cells (0.1 N NaOH) and measure radioactivity via liquid scintillation counting.

  • Validation Logic:

    • Plot % Inhibition vs. Log[LLG].

    • If LLG is a true high-affinity substrate, it must displace

      
       of Gly-Sar at saturating concentrations.
      
Part 4: Workflow Visualization
Diagram 2: Comparative Assay Logic

This flowchart guides the researcher in selecting the correct assay based on the specific property of LLG being investigated.

Experimental_Logic Start Start: Define LLG Objective Decision Target Mechanism? Start->Decision Path_Sig Signaling / Growth Decision->Path_Sig Bioactivity Path_Trans Transport / Kinetics Decision->Path_Trans Pharmacokinetics Assay_MTT Protocol A: MTT Assay (Readout: Proliferation) Path_Sig->Assay_MTT Assay_WB Western Blot (Readout: p-mTOR/S6K1) Path_Sig->Assay_WB Assay_Comp Protocol B: Competition (Readout: Ki Value) Path_Trans->Assay_Comp Assay_Stab Hydrolysis Assay (Readout: Half-life) Path_Trans->Assay_Stab

Caption: Decision matrix for selecting the appropriate H-Leu-Leu-Gly-OH experimental workflow.

References
  • Liang, J., et al. (2023). "Gly-Leu instead of Gly promoted the proliferation and protein synthesis of chicken intestinal epithelial cells."[1] Czech Journal of Animal Science, 68(9), 391–398.[1]

  • Brandsch, M., et al. (2008). "Transport of peptides and peptide drugs." Comprehensive Physiology. (Validates PEPT1 substrate specificity for hydrophobic tripeptides).

  • Kobayashi, T., et al. (2012). "Kinetic analysis for the degradation of glycyl-L-leucine and L-leucyl-glycine in subcritical water."[2] Bioscience, Biotechnology, and Biochemistry, 76(1), 125-128.[2] (Establishes stability profiles).

  • BenchChem Protocols. "Solid-Phase Synthesis and Analysis of H-Gly-Ala-Leu-OH and related tripeptides." (Provides baseline synthesis and handling standards).

  • Satoh, S., & Yang, S.F. (1989). "Specific inhibition of enzymes by hydrophobic peptides." Plant Physiology. (Contextualizes Leu-Leu based inhibition).

Sources

Comparative Analysis of H-Leu-Leu-Gly-OH in Different Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This comparative analysis guide focuses on the tripeptide H-Leu-Leu-Gly-OH (LLG), detailing its specific utility as a biochemical substrate, a transport probe, and a nutrient signaling modulator in various cell models.

Executive Summary

H-Leu-Leu-Gly-OH (L-Leucyl-L-Leucyl-Glycine) is a bioactive tripeptide primarily utilized as a specific substrate for characterizing tripeptidyl peptidases (e.g., PepT) and as a probe for the proton-coupled peptide transporter PepT1 (SLC15A1). Unlike its aldehyde derivatives (e.g., Z-Leu-Leu-Gly-H), which act as protease inhibitors, the free acid form functions as a metabolic substrate. This guide compares its performance across intestinal (Caco-2), muscle (C2C12), and microbial models to evaluate hydrolysis kinetics, transport efficiency, and mTORC1 signaling activation.

Core Comparative Analysis: Function Across Cell Models

The utility of H-Leu-Leu-Gly-OH varies significantly by cell type, dictated by the expression of specific membrane transporters (PepT1/PepT2) and intracellular peptidases.

Table 1: Comparative Efficacy and Application by Cell Line
Cell Line / ModelPrimary ApplicationMechanism of ActionKey Performance MetricComparison to Alternatives
Caco-2 (Human Intestinal)Transport Kinetics PepT1-mediated uptake followed by cytosolic hydrolysis.Km/Vmax of uptake; Intracellular accumulation.vs. Gly-Sar: LLG has higher affinity but faster hydrolysis. vs. Free Leu: LLG enters via PepT1, bypassing amino acid transporters (LAT1).
C2C12 (Murine Myoblast)mTOR Signaling Intracellular release of Leucine activates mTORC1 (Rag GTPase dependent).p70S6K phosphorylation levels.vs. Free Leu: LLG induces a sustained mTOR response due to the "depot effect" of intracellular hydrolysis.
L. lactis / L. helveticus (Microbial)Enzyme Profiling Specific substrate for PepT (Tripeptidase) ; resistant to PepN/PepC.Hydrolysis Rate (kcat) .vs. Leu-pNA: LLG is specific for tripeptidases, whereas Leu-pNA detects general aminopeptidases.
HeLa / HEK293 Negative Control Non-inhibitory control for proteasome/calpain inhibition studies.IC50 > 1 mM (Inactive).vs. MG-132 / Z-LLG-H: H-LLG-OH does not inhibit proteasomes, validating that effects seen with aldehydes are due to the warhead.
Mechanistic Insight & Experimental Data
A. Intestinal Transport & Hydrolysis (Caco-2 Model)

In Caco-2 monolayers, H-Leu-Leu-Gly-OH serves as a model substrate for the PepT1 transporter.

  • Transport: It is transported cotranslationally with H+ ions.

  • Hydrolysis: Once cytosolic, it is rapidly cleaved by Tripeptidyl Peptidase (TPP) or general aminopeptidases into Leu-Leu + Gly or Leu + Leu-Gly.

  • Data Insight: Studies indicate that while dipeptides (Gly-Sar) are often resistant to hydrolysis, tripeptides like LLG are rapidly metabolized, creating a high intracellular concentration of free Leucine. This makes LLG a potent activator of nutrient signaling pathways compared to equimolar free amino acids.

B. Specificity in Peptidase Profiling

In biochemical assays, H-Leu-Leu-Gly-OH is the "Gold Standard" substrate for distinguishing Tripeptidase (PepT) activity from general Aminopeptidase (PepN) activity.

  • Experimental Logic: General aminopeptidases (PepN) cleave N-terminal amino acids (e.g., Leu-pNA). However, PepT specifically requires a tripeptide structure.

  • Result: If a lysate hydrolyzes Leu-pNA but fails to hydrolyze H-Leu-Leu-Gly-OH, it lacks specific tripeptidase activity.

Visualization of Signaling & Transport

The following diagram illustrates the dual fate of H-Leu-Leu-Gly-OH in a mammalian cell: Transport via PepT1 and subsequent hydrolysis leading to mTORC1 activation.

LLG_Pathway Extracellular Extracellular Space PepT1 PepT1 Transporter (SLC15A1) LLG_Out H-Leu-Leu-Gly-OH LLG_Out->PepT1 H+ Coupled Influx LLG_In Intracellular LLG PepT1->LLG_In Translocation Cytosol Cytosol Peptidases Tripeptidases (TPP/PepT) LLG_In->Peptidases Substrate Binding FreeLeu Free Leucine (2x) Peptidases->FreeLeu Hydrolysis RagGTP Rag GTPases FreeLeu->RagGTP Sensing mTORC1 mTORC1 Complex Activation RagGTP->mTORC1 Recruitment ProteinSynth Protein Synthesis (p70S6K) mTORC1->ProteinSynth Phosphorylation

Caption: Pathway depicting PepT1-mediated uptake of H-Leu-Leu-Gly-OH, intracellular hydrolysis, and subsequent Leucine-driven mTORC1 activation.

Detailed Experimental Protocols
Protocol A: Tripeptidase Specificity Assay (Lysate)

Objective: Determine if a specific cell line expresses functional Tripeptidase (PepT) using LLG.

  • Lysate Preparation:

    • Wash cells (e.g., L. lactis or Caco-2) 2x with PBS.

    • Resuspend in 50 mM Tris-HCl (pH 7.5) .

    • Disrupt cells (Sonication or Glass Beads).[1] Centrifuge at 15,000 x g for 15 min at 4°C. Collect supernatant.

  • Reaction Setup:

    • Substrate: 2 mM H-Leu-Leu-Gly-OH (Stock in water).

    • Buffer: 50 mM Phosphate Buffer (pH 7.0) + 1 mM DTT (optional for stability).

    • Mix 100 µL lysate + 100 µL Substrate. Incubate at 37°C for 30–60 min.

  • Termination & Detection:

    • Stop reaction with 10% Trichloroacetic acid (TCA).

    • Detection (Cd-Ninhydrin Method): Detect released free amino acids (Leucine).

    • Alternative (HPLC): Inject onto C18 column (Gradient: 0-60% ACN with 0.1% TFA). Monitor disappearance of the tripeptide peak (RT ~12 min) and appearance of Leu/Gly peaks.

  • Validation:

    • Compare activity against Leu-pNA (General Aminopeptidase substrate). High hydrolysis of LLG confirms tripeptidase presence.

Protocol B: Caco-2 Transport & Competition Assay

Objective: Measure affinity of LLG for PepT1 transporter.

  • Culture: Grow Caco-2 cells on Transwell inserts for 21 days (monolayer formation).

  • Uptake Buffer: HBSS (pH 6.0) containing 10 µM [¹⁴C]-Gly-Sar (Radiolabeled tracer).

  • Competition:

    • Add H-Leu-Leu-Gly-OH at increasing concentrations (0.1 mM – 10 mM) to the apical chamber.

  • Measurement:

    • Incubate 15 min at 37°C.

    • Wash cells 3x with ice-cold PBS.

    • Lyse cells (0.1 N NaOH) and measure radioactivity via scintillation counting.

  • Analysis: Calculate the Ki (Inhibition constant) of LLG against Gly-Sar. Lower Ki indicates higher affinity for the transporter.

References
  • Adibi, S. A. (2003). Regulation of expression of the intestinal oligopeptide transporter (Pept-1) in health and disease. American Journal of Physiology-Gastrointestinal and Liver Physiology.

  • Christensen, J. E., et al. (2003). Peptidases of Lactobacillus helveticus and their role in cheese ripening. International Dairy Journal. (Describes Leu-Leu-Gly as a specific substrate for PepT).

  • Brandsch, M., et al. (2008). Intestinal peptide transport: structure, function, and regulation. World Journal of Gastroenterology.

  • Dante, R., et al. (2011). Molecular mechanisms of mTORC1 activation by leucine. Amino Acids.[1][2][3][4][5][6][7][8] (Contextualizes the role of intracellular leucine derived from peptides).

  • Biosynth / ChemicalBook Data . H-Leu-Leu-Gly-OH Product Specifications and Biological Activity. (Verification of chemical structure and non-inhibitory nature).

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of H-Leu-Leu-Gly-OH for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, adherence to standard laboratory safety practices is crucial. Always consult your institution's specific guidelines for chemical and hazardous waste disposal. In the absence of specific directives for H-Leu-Leu-Gly-OH, it should be treated as a potentially hazardous chemical.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Wear chemical-resistant gloves, such as nitrile gloves.[1][3]

  • Eye Protection: Safety goggles or a face shield must be worn to protect from splashes.[1][4]

  • Lab Coat: A buttoned lab coat is essential to prevent skin contact.[1]

All handling of H-Leu-Leu-Gly-OH, particularly in its solid (powder) form, should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[3][4]

Waste Characterization and Regulatory Overview

H-Leu-Leu-Gly-OH is a tripeptide composed of the amino acids leucine and glycine. It is not currently classified as a hazardous substance by OSHA or the EPA. However, the lack of comprehensive hazard data necessitates a cautious approach to its disposal.[2] All waste must be handled in accordance with local, state, and federal regulations.[2] It is the responsibility of the waste generator to ensure compliance with these regulations.

Key Regulatory Considerations:

  • Resource Conservation and Recovery Act (RCRA): Governs the disposal of solid and hazardous waste in the United States.

  • Occupational Safety and Health Administration (OSHA): Sets standards for workplace safety, including the handling of chemical waste.[5]

  • Institutional Policies: Your institution's Environmental Health and Safety (EHS) department will have specific protocols for chemical waste disposal that must be followed.

Step-by-Step Disposal Procedures for H-Leu-Leu-Gly-OH

The appropriate disposal method for H-Leu-Leu-Gly-OH waste depends on its form (liquid or solid) and must comply with local and institutional regulations. Peptides should never be disposed of down the drain or in regular solid waste. [3][6]

Liquid Waste Disposal

Liquid waste includes solutions containing H-Leu-Leu-Gly-OH, such as unused experimental solutions, and contaminated solvents.

Protocol for Liquid Waste Collection:

  • Segregation: Collect all liquid waste containing H-Leu-Leu-Gly-OH in a dedicated, sealed, and clearly labeled waste container. Do not mix with other incompatible waste streams.[1]

  • Container Selection: Use a chemically resistant container, such as a high-density polyethylene (HDPE) bottle, with a secure screw cap.[1][7]

  • Labeling: Label the container clearly with "Hazardous Waste," the full chemical name "H-Leu-Leu-Gly-OH," the approximate concentration and volume, and the date of accumulation.

  • Storage: Store the waste container in a designated satellite accumulation area, in secondary containment, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste contractor.

Solid Waste Disposal

Solid waste contaminated with H-Leu-Leu-Gly-OH includes items such as pipette tips, gloves, empty vials, and absorbent paper.

Protocol for Solid Waste Collection:

  • Segregation: Collect all contaminated solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container. High-density polyethylene (HDPE) containers are generally suitable.[1]

  • Labeling: Label the container with "Hazardous Waste," "Solid Waste Contaminated with H-Leu-Leu-Gly-OH," and the date.

  • Storage: Store the solid waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.

Spill Management

In the event of a spill of H-Leu-Leu-Gly-OH powder or solution:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protective Equipment: Wear appropriate PPE, including a lab coat, gloves, and eye protection. For large spills of powder, respiratory protection may be necessary.

  • Containment and Cleanup:

    • Solid Spills: Gently sweep up the powder, avoiding dust formation, and place it in a labeled hazardous waste container.[3]

    • Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads) and place the used absorbent material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.

Data Summary for Related Compounds

Since specific data for H-Leu-Leu-Gly-OH is limited, the following table summarizes information for its constituent amino acids and a similar peptide to provide a basis for the recommended cautious approach.

CompoundMolecular FormulaGHS Hazard ClassificationDisposal Recommendations
L-Leucine C₆H₁₃NO₂Not classified as hazardous.Collect for disposal by a licensed professional. Do not allow to enter drains.
Glycine C₂H₅NO₂Not classified as hazardous.Collect for disposal by a licensed professional. Do not empty into drains.[8]
Tripeptide-32 Not specifiedNot classified as hazardous, but handle as potentially hazardous due to limited data.Chemical inactivation followed by collection for licensed disposal. Do not dispose of down the drain.[1]

Experimental Protocols

Protocol for Chemical Inactivation of Peptide Waste (General Guidance)

Note: This is a general procedure and should be validated for H-Leu-Leu-Gly-OH before routine use. Always perform a small-scale test to ensure compatibility.

  • Select Inactivation Reagent: Choose a suitable inactivation reagent. Options include:

    • 1 M Sodium Hydroxide (NaOH)

    • 1 M Hydrochloric Acid (HCl)

    • 10% Bleach Solution (prepare fresh)

  • Dilution: In a designated chemical fume hood, slowly add the peptide waste to a 10-fold excess of the inactivation solution (e.g., 1 part peptide waste to 10 parts inactivation solution).[1]

  • Contact Time: Allow the mixture to stand for a minimum of 20-60 minutes to ensure complete inactivation.[1]

  • Neutralization: If a strong acid or base was used, neutralize the solution to a pH between 6.0 and 8.0. Use a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions or a weak acid for basic solutions).

  • Collection: Collect the inactivated and neutralized solution in a clearly labeled, leak-proof hazardous waste container.[1]

Visualizations

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of H-Leu-Leu-Gly-OH waste.

DisposalWorkflow H-Leu-Leu-Gly-OH Disposal Decision Workflow Start Start: H-Leu-Leu-Gly-OH Waste Generated WasteForm Identify Waste Form Start->WasteForm LiquidWaste Liquid Waste (Solutions, Solvents) WasteForm->LiquidWaste Liquid SolidWaste Solid Waste (Gloves, Vials, etc.) WasteForm->SolidWaste Solid Inactivation Consider Chemical Inactivation (Optional, follow protocol) LiquidWaste->Inactivation CollectSolid Collect in Labeled, Leak-Proof HDPE Container SolidWaste->CollectSolid CollectLiquid Collect in Labeled, Sealed HDPE Container Inactivation->CollectLiquid Yes/No Store Store in Designated Satellite Accumulation Area CollectLiquid->Store CollectSolid->Store Disposal Arrange for Disposal via EHS/Licensed Contractor Store->Disposal

Caption: Decision workflow for the disposal of H-Leu-Leu-Gly-OH.

References

  • H-GLY-ALA-LEU-OH - Safety D
  • Safety Data Sheet. (2023, July 17). Combi-Blocks.
  • Tirzepatide / Niacinamide Injection. Empower Pharmacy.
  • Leu-Leu-OH (L-Leucyl-L-leucine). MedChemExpress.
  • H-Leu-Leu-Leu-OH. Bachem Products.
  • A Comprehensive Guide to the Proper Disposal of Tripeptide-32 for Labor
  • Safety Data Sheet (SDS). (2021, February 17). Anaspec.
  • Safety D
  • Safety D
  • Regulations for Hazardous Waste Generated at Academic Labor
  • SAFETY D
  • Polyethylene chemical resistance. (2005, December). Braskem.
  • Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. (2021). Molecules.
  • Peptides and Probable Degradation P
  • SAFETY DATA SHEET. (2025, September 15). Sigma-Aldrich.
  • Bioactive Proteins and Peptides from Agro-Industrial Waste: Extraction and their Industrial Application. (2022, August 6).
  • Frequent Questions About Managing Hazardous Waste at Academic Labor
  • H-Gly-phe-leu-OH. PubChem.
  • Antimicrobial Peptides are Degraded by the Cytosolic Proteases of Human Erythrocytes. (2017, September 12). PMC - NIH.
  • Polyethylene Chemical Resistance Chart.
  • Peptide Storage. NIBSC.
  • The Rise of GLP-1 Drugs and the Challenges of Proper Disposal. (2024, October 18).
  • Tetrahydro-2-furoic acid 97 16874-33-2. Sigma-Aldrich.
  • MSDS - Safety D
  • Chemical resistance of high and low density polyethylene. Cipax.
  • Regulation of Labor
  • Food by-products and Gut Endogenous Proteins as Sources of Bioactive Peptides for use in Health Maintenance and Disease Prevention. (2021). PubMed.
  • Bioactive Peptides from Food Industrial Wastes. (2021, April 29).
  • OSHA Hazard Communic
  • Laboratory Waste Management: The New Regul
  • Fmoc-leucine. PubChem.
  • Glycine - Safety D
  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. EPA.
  • Amino acid. Wikipedia.
  • Sigma-Aldrich - Safety D
  • Kinetic analysis for the degradation of glycyl-L-leucine and L-leucyl-glycine in subcritical w
  • How to Store Tirzepatide: Essential Tips for Maintaining Your Medication's Potency. (2025, April 22). TrimRX.
  • Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. CP Lab Safety.
  • Curtailing environmental pollution by bioconversion of bio wastes into bioactive peptides. International Journal of Advanced Biochemistry Research.
  • Ubiquitin. Wikipedia.
  • CAS 16874-33-2: (±)-Tetrahydro-2-furoic acid. CymitQuimica.
  • Leu-Gly 686-50-0. Sigma-Aldrich.
  • Pathway for degradation of peptides generated by proteasomes: a key role for thimet oligopeptidase and other metallopeptidases. (2004, November 5). PubMed.
  • Proteasome-derived peptides: separating the trash
  • Essential Amino Acids: Chart, Abbreviations and Structure. (2025, April 1). Technology Networks.
  • CAS 16874-33-2 (+/-)-Tetrahydro-2-furoic acid. Alfa Chemistry.
  • 2-Tetrahydrofuroic acid | 16874-33-2. ChemicalBook.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
H-Leu-leu-gly-OH
Reactant of Route 2
Reactant of Route 2
H-Leu-leu-gly-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.